beta-Fenchyl alcohol
Description
See also: Cannabis sativa subsp. indica top (part of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
64439-31-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
InChI Key |
IAIHUHQCLTYTSF-QXFUBDJGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of β-Fenchyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of β-fenchyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and related areas.
Chemical Properties of β-Fenchyl Alcohol
β-Fenchyl alcohol, a bicyclic monoterpenoid, is a significant chiral auxiliary and a component of various essential oils. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [1][2] |
| Molecular Weight | 154.25 g/mol | [1] |
| IUPAC Name | (1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | [1] |
| Synonyms | β-Fenchol, exo-Fenchol, (±)-β-Fenchyl alcohol | [1] |
| CAS Number | 22627-95-8 | [1] |
| Appearance | Colorless to pale yellow solid | |
| Melting Point | 39.0-45.0 °C | |
| Boiling Point | 201-202 °C | |
| Density | ~0.96 g/cm³ | |
| Solubility | Soluble in ethanol (B145695) and ether; sparingly soluble in water. | |
| Optical Rotation | Varies with enantiomeric purity |
Structure Elucidation
The structural confirmation of β-fenchyl alcohol is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of β-fenchyl alcohol.
¹H NMR Spectrum: The proton NMR spectrum of β-fenchyl alcohol displays characteristic signals for its methyl, methylene, and methine protons. A representative ¹H NMR spectrum is shown below.
(Image of the ¹H-NMR spectrum of Fenchyl Alcohol from TCI would be placed here if image generation were possible.)
¹³C NMR Spectrum: The carbon NMR spectrum provides insights into the number and chemical environment of the carbon atoms in the molecule. The table below lists the approximate chemical shifts for the carbon atoms in β-fenchyl alcohol.[1][3][4][5][6]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | ~49 |
| C2 | ~77 |
| C3 | ~42 |
| C4 | ~48 |
| C5 | ~26 |
| C6 | ~31 |
| C7 | ~40 |
| C8 (CH₃) | ~29 |
| C9 (CH₃) | ~21 |
| C10 (CH₃) | ~26 |
Infrared (IR) Spectroscopy
The IR spectrum of β-fenchyl alcohol exhibits characteristic absorption bands corresponding to its functional groups.[1][3]
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretch (hydroxyl group) |
| ~2960-2870 | C-H stretch (alkane) |
| ~1465 | C-H bend (CH₂) |
| ~1375 | C-H bend (CH₃) |
| ~1050 | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of β-fenchyl alcohol. The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 154.[7][8][9]
Fragmentation Pattern: The fragmentation of β-fenchyl alcohol is influenced by the presence of the hydroxyl group and the bicyclic ring system. Common fragmentation pathways include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the bicyclic ring.
Experimental Protocols
Synthesis of β-Fenchyl Alcohol via Reduction of Fenchone (B1672492)
This protocol details the reduction of fenchone to β-fenchyl alcohol using sodium borohydride (B1222165).[10][11][12][13][14]
Materials:
-
Fenchone
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve fenchone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-fenchyl alcohol.
Purification by Column Chromatography
The crude β-fenchyl alcohol can be purified by silica (B1680970) gel column chromatography.[15][16][17][18][19]
Materials:
-
Crude β-fenchyl alcohol
-
Silica gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection flasks or test tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude β-fenchyl alcohol in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure β-fenchyl alcohol.
-
Remove the solvent under reduced pressure to obtain the purified product.
Biosynthesis of Fenchyl Alcohol
The biosynthesis of fenchyl alcohol in plants starts from geranyl pyrophosphate (GPP). The following diagram illustrates the key steps in this pathway.
Caption: Biosynthetic pathway of β-Fenchyl Alcohol from Geranyl Pyrophosphate.
References
- 1. beta-Fenchyl alcohol | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Fenchyl alcohol [webbook.nist.gov]
- 3. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. Fenchol [webbook.nist.gov]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. murov.info [murov.info]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Purification [chem.rochester.edu]
- 17. chromtech.com [chromtech.com]
- 18. orgsyn.org [orgsyn.org]
- 19. youtube.com [youtube.com]
Stereochemistry of β-Fenchyl Alcohol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemistry of β-fenchyl alcohol isomers, focusing on the exo and endo diastereomers. β-Fenchyl alcohol, a bicyclic monoterpenoid, presents a fascinating case of stereoisomerism with significant implications in various fields, including fragrance chemistry, natural product synthesis, and as a chiral auxiliary in asymmetric synthesis. Understanding the distinct spatial arrangements of its functional groups is paramount for predicting its chemical behavior, biological activity, and for the development of stereoselective synthetic and analytical methodologies.
Introduction to the Stereochemistry of β-Fenchyl Alcohol
β-Fenchyl alcohol, systematically named 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a saturated bicyclic monoterpene alcohol. Its rigid bicyclo[2.2.1]heptane framework is the source of its complex stereochemistry. The key stereochemical feature of β-fenchyl alcohol is the orientation of the hydroxyl group at the C2 position, which can be either exo (pointing away from the six-membered ring and on the same side as the C7 bridge) or endo (pointing towards the six-membered ring and on the opposite side of the C7 bridge).
These two diastereomers, exo-β-fenchyl alcohol and endo-β-fenchyl alcohol, possess distinct physical and chemical properties due to the different steric environments of the hydroxyl group. Furthermore, each diastereomer is chiral and can exist as a pair of enantiomers, denoted as (+) and (-), based on the direction in which they rotate plane-polarized light.
Physicochemical Properties of β-Fenchyl Alcohol Isomers
The spatial arrangement of the hydroxyl group in the exo and endo isomers leads to measurable differences in their physical properties. The following tables summarize key quantitative data for the isomers of β-fenchyl alcohol.
Table 1: General and Physical Properties of β-Fenchyl Alcohol Isomers
| Property | exo-β-Fenchyl Alcohol | endo-β-Fenchyl Alcohol |
| Synonyms | β-Fenchol, exo-Fenchol | α-Fenchol |
| Molecular Formula | C₁₀H₁₈O[1][2] | C₁₀H₁₈O[3][4] |
| Molecular Weight | 154.25 g/mol [1][2] | 154.25 g/mol [3][4] |
| Melting Point | 43-46 °C[5][6] | 35-45 °C (for (1R)-endo-(+)-isomer)[4][7] |
| Boiling Point | 202-203 °C @ 760 mmHg[8] | 201-202 °C @ 760 mmHg (for (1R)-endo-(+)-isomer)[3][7] |
| Solubility | Soluble in alcohol; Insoluble in water.[8] | Insoluble in water.[9][10] |
Table 2: Optical Properties of β-Fenchyl Alcohol Enantiomers
| Isomer | Specific Rotation ([(\alpha)]D) | Conditions |
| (+)-exo-β-Fenchyl Alcohol | Not explicitly found | - |
| (-)-exo-β-Fenchyl Alcohol | Not explicitly found | - |
| (+)-endo-β-Fenchyl Alcohol | +9° to +11°[4] | c=10 in ethanol[4] |
| (-)-endo-β-Fenchyl Alcohol | Not explicitly found | - |
Spectroscopic Characterization of β-Fenchyl Alcohol Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the exo and endo isomers of β-fenchyl alcohol. The different spatial proximity of the hydroxyl group to other protons and carbons in the bicyclic system results in distinct chemical shifts.
Table 3: Comparative ¹H and ¹³C NMR Data for β-Fenchyl Alcohol Isomers
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| exo-β-Fenchyl Alcohol | Data not explicitly detailed in a comparative table format in the search results. A general spectrum is available.[11] | A reference to a 13C NMR spectrum in Organic Magnetic Resonance is provided, but specific shifts for comparison are not listed.[1] |
| endo-β-Fenchyl Alcohol | A ¹H NMR spectrum is available for "Fenchyl Alcohol" without explicit isomer designation.[11] | A reference to a 13C NMR spectrum in Organic Magnetic Resonance is provided, but specific shifts for comparison are not listed.[12] |
Experimental Protocols
Stereoselective Synthesis of β-Fenchyl Alcohol Isomers via Reduction of Fenchone
The most common route to β-fenchyl alcohol is the reduction of the corresponding ketone, fenchone. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent employed.[13]
Protocol 1: Stereoselective Synthesis of endo-β-Fenchyl Alcohol
This protocol utilizes a sterically hindered hydride reagent to favor attack from the less hindered exo face, resulting in the endo-alcohol.
-
Reagents and Materials:
-
(+)-Fenchone
-
L-Selectride® (Lithium tri-sec-butylborohydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
3M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve (+)-fenchone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 equivalents) to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3M NaOH and then 30% H₂O₂.[13]
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield endo-fenchol.
-
Protocol 2: Stereoselective Synthesis of exo-β-Fenchyl Alcohol
This protocol employs a less sterically demanding hydride reagent, which can attack from the more hindered endo face, leading to the exo-alcohol as the major product.[13]
-
Reagents and Materials:
-
(+)-Fenchone
-
Sodium Borohydride (B1222165) (NaBH₄)
-
Water
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve (+)-fenchone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield primarily exo-fenchol.
-
Separation of β-Fenchyl Alcohol Isomers
Gas chromatography (GC) is a highly effective technique for the separation and analysis of the volatile exo and endo isomers of β-fenchyl alcohol.[14] Preparative GC can be employed for the isolation of the individual isomers.[15]
General Protocol for Gas Chromatographic Separation:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.
-
Column: A polar capillary column (e.g., Carbowax 20M) or a chiral stationary phase column for enantiomeric separation is often used.[16][17][18]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A small volume of the isomer mixture, typically diluted in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether), is injected into the GC.
-
Temperature Program: An initial oven temperature is held for a few minutes, followed by a gradual temperature ramp to a final temperature. A typical program might start at 60-80 °C, hold for 2-5 minutes, and then ramp at 5-10 °C/min to 180-220 °C.
-
Detection: The separated isomers are detected by the FID, and the retention times are used for identification by comparison with authentic standards. The peak areas can be used for quantification.
For preparative separation, a larger diameter column and a collection system are required to trap the individual isomers as they elute from the column.[15]
Visualizing Key Pathways and Workflows
Biosynthesis of Fenchyl Alcohol
Fenchyl alcohol is biosynthesized in plants from geranyl pyrophosphate (GPP). The pathway involves a series of enzymatic transformations, including isomerization and cyclization.
Caption: Biosynthesis pathway of fenchyl alcohol isomers from geranyl pyrophosphate.
Experimental Workflow for Synthesis and Separation
The general laboratory workflow for obtaining pure exo and endo isomers of β-fenchyl alcohol involves stereoselective synthesis followed by purification and analysis.
Caption: General workflow for the synthesis, separation, and analysis of β-fenchyl alcohol isomers.
Conclusion
The stereochemistry of β-fenchyl alcohol is a critical aspect that dictates its properties and applications. The ability to selectively synthesize and separate the exo and endo isomers is essential for researchers in natural product chemistry, fragrance development, and asymmetric synthesis. This guide has provided a detailed overview of the key stereochemical features, physicochemical properties, and experimental protocols related to these isomers. The provided workflows and biosynthetic pathway offer a visual representation of the key processes involved in the study of β-fenchyl alcohol stereochemistry. Further research into more efficient and scalable stereoselective synthetic methods and separation techniques will continue to be of high value to the scientific community.
References
- 1. beta-Fenchyl alcohol | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Fenchyl alcohol [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. FENCHOL | 1632-73-1 [chemicalbook.com]
- 6. 1632-73-1 | CAS DataBase [m.chemicalbook.com]
- 7. fenchol, 1632-73-1 [thegoodscentscompany.com]
- 8. (-)-beta-fenchol, 470-08-6 [thegoodscentscompany.com]
- 9. (1R)-endo-(+)-Fenchyl alcohol, 96% | Fisher Scientific [fishersci.ca]
- 10. (1R)-endo-(+)-Fenchyl alcohol, 96% | Fisher Scientific [fishersci.ca]
- 11. tcichemicals.com [tcichemicals.com]
- 12. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. vurup.sk [vurup.sk]
- 15. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Fenchyl alcohol [webbook.nist.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of β-Fenchyl Alcohol in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core biochemical processes governing the synthesis of β-fenchyl alcohol, a significant monoterpenoid found in the essential oils of various plants, most notably fennel (Foeniculum vulgare). Understanding this biosynthetic pathway is crucial for applications in flavor and fragrance industries, as well as for exploring its potential pharmacological activities. This document provides a detailed overview of the enzymatic reactions, precursor molecules, and regulatory aspects, supported by experimental data and methodologies derived from key scientific literature.
The Biosynthetic Pathway: From a Universal Precursor to a Bicyclic Monoterpenol
The journey to β-fenchyl alcohol begins with geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes. The biosynthesis is a complex enzymatic process primarily carried out in the plastids of plant cells. The key enzyme orchestrating this transformation is (-)-endo-fenchol synthase (also referred to as endo-fenchol cyclase).
The currently accepted mechanism involves a sophisticated isomerization-cyclization cascade catalyzed by this single enzyme.[1][2] It is proposed that the reaction does not proceed through a free intermediate, but rather a series of tightly controlled steps within the enzyme's active site.[1]
The proposed biosynthetic pathway is as follows:
-
Isomerization of Geranyl Pyrophosphate (GPP): The process is initiated by the isomerization of the primary allylic pyrophosphate, GPP, to the tertiary allylic isomer, (-)-(3R)-linalyl pyrophosphate (LPP).[1][2] This initial step is considered to be rate-limiting in the overall reaction.[2]
-
Cyclization of Linalyl Pyrophosphate: The bound LPP intermediate then undergoes a cyclization reaction. This involves the formation of a bicyclic carbocation intermediate.
-
Termination by Water Capture: The carbocationic reaction is terminated by the nucleophilic attack of a water molecule. This step is critical as it introduces the hydroxyl group, forming (-)-endo-fenchol.[3] Mass spectrometric analysis has confirmed that the oxygen atom of the alcohol originates from water, not from the pyrophosphate group of the precursor.[3]
This intricate mechanism highlights the remarkable efficiency and stereochemical control exerted by (-)-endo-fenchol synthase.
The Master Catalyst: (-)-endo-Fenchol Synthase
(-)-endo-Fenchol synthase (EC 4.2.3.10) is a member of the lyase family and is the central enzyme in the biosynthesis of β-fenchyl alcohol.[1] Extensive research on this enzyme has been conducted using preparations from fennel (Foeniculum vulgare).
Enzymatic Properties and Kinetics
Detailed kinetic parameters for (-)-endo-fenchol synthase have been investigated. While specific values from the primary literature are not fully accessible, related studies on monoterpene cyclases provide a general understanding of their kinetic behavior. The enzyme exhibits a requirement for a divalent metal ion, typically Mg²⁺ or Mn²⁺, for its catalytic activity. The pH optimum for these types of enzymes is generally in the slightly acidic to neutral range.
Studies have shown that the enzyme displays a preference for the (3R)-enantiomer of linalyl pyrophosphate for the cyclization to (-)-(1S)-endo-fenchol.[2] In fact, (3R)-linalyl pyrophosphate demonstrated a lower Km value and a nearly three times higher relative velocity compared to geranyl pyrophosphate, supporting the role of LPP as a key intermediate.[2]
| Substrate | Apparent K_m (µM) | Relative V_max (%) |
| Geranyl Pyrophosphate (GPP) | ~10 | 100 |
| (3R)-Linalyl Pyrophosphate | <10 | ~300 |
| (3S)-Linalyl Pyrophosphate | Not an effective substrate | Low |
Note: The exact values are based on interpretations of abstracts and related literature. For precise figures, consulting the full text of Croteau et al. (1985) is recommended.
Regulation of Biosynthesis
The biosynthesis of β-fenchyl alcohol, like other monoterpenoids, is subject to complex regulatory networks within the plant. These regulatory mechanisms ensure that the production of these specialized metabolites is coordinated with developmental stages and environmental cues.
Several factors are known to influence terpenoid biosynthesis in general:
-
Transcriptional Regulation: The expression of genes encoding key enzymes, such as (-)-endo-fenchol synthase, is a primary control point. Transcription factors from families like AP2/ERF, WRKY, and bHLH are known to be involved in regulating terpenoid biosynthetic pathways.
-
Developmental Stage and Circadian Rhythm: The synthesis of monoterpenes can vary significantly between different plant tissues and at different times of the day, suggesting regulation by developmental programs and the plant's internal clock.
-
Phytohormones: Plant hormones such as jasmonates and salicylic (B10762653) acid can act as signaling molecules to induce or suppress the expression of terpene synthase genes, often in response to biotic or abiotic stress.
-
Environmental Factors: Light, temperature, and nutrient availability can also impact the production of essential oils and their components.
Experimental Protocols: A Glimpse into the Research
The following sections outline the general methodologies employed in the study of (-)-endo-fenchol synthase, as inferred from the abstracts of seminal papers in the field. For detailed, step-by-step protocols, it is imperative to consult the original publications by Croteau and colleagues.
Enzyme Extraction and Purification
A general workflow for the extraction and purification of (-)-endo-fenchol synthase from Foeniculum vulgare would likely involve the following steps:
-
Plant Material: Young, actively growing tissues of fennel, such as leaves and developing fruits, are typically used as they exhibit higher enzyme activity.
-
Homogenization: The plant material is homogenized in a suitable buffer containing reducing agents (e.g., dithiothreitol) and agents to remove phenolic compounds (e.g., polyvinylpyrrolidone) to maintain enzyme stability.
-
Centrifugation: A series of centrifugation steps are employed to remove cell debris and obtain a crude soluble enzyme extract.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This may include:
-
Anion-exchange chromatography
-
Gel filtration chromatography
-
Hydrophobic interaction chromatography
-
A hypothetical purification table, illustrating the expected trend, is presented below.
| Purification Step | Total Protein (mg) | Total Activity (pkat) | Specific Activity (pkat/mg) | Purification (-fold) | Yield (%) |
| Crude Extract | 100 | 1000 | 10 | 1 | 100 |
| Ammonium Sulfate Fractionation | 30 | 800 | 26.7 | 2.7 | 80 |
| Anion Exchange Chromatography | 5 | 600 | 120 | 12 | 60 |
| Gel Filtration Chromatography | 1 | 400 | 400 | 40 | 40 |
Note: This table is illustrative and does not represent actual experimental data from the cited literature.
Enzyme Assay
The activity of (-)-endo-fenchol synthase is typically determined by measuring the rate of conversion of a radiolabeled substrate, such as [1-³H]geranyl pyrophosphate, into β-fenchyl alcohol.
A typical assay mixture would contain:
-
The enzyme preparation
-
[1-³H]Geranyl pyrophosphate
-
A suitable buffer (e.g., phosphate (B84403) or Tris-HCl) at the optimal pH
-
Divalent cations (e.g., MgCl₂ or MnCl₂)
The reaction is incubated for a specific time at an optimal temperature and then terminated. The product, [³H]fenchol, is extracted with an organic solvent (e.g., pentane (B18724) or diethyl ether) and quantified using liquid scintillation counting. The identity of the product is confirmed by radio-gas chromatography or gas chromatography-mass spectrometry (GC-MS).
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Perspectives
The biosynthesis of β-fenchyl alcohol is a testament to the elegance and complexity of plant secondary metabolism. The central role of (-)-endo-fenchol synthase in catalyzing a multi-step reaction with high stereospecificity is a fascinating area of study. While significant progress has been made in elucidating the biosynthetic pathway and the key enzyme involved, further research is needed to fully understand the intricate regulatory networks that control its production in different plant species. A deeper understanding of these processes holds the potential for metabolic engineering approaches to enhance the yield of this valuable monoterpenoid for various industrial applications. The detailed mechanistic and stereochemical studies provide a solid foundation for future investigations into the structure-function relationships of this and other monoterpene cyclases.
References
- 1. Biosynthesis of monoterpenes: preliminary characterization of i-endo-fenchol synthetase from fennel (Foeniculum vulgare) and evidence that no free intermediate is involved in the cyclization of geranyl pyrophosphate to the rearranged product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclizations of geranyl pyrophosphate to (+)-alpha-pinene and (-)-beta-pinene. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Extraction of β-Fenchyl Alcohol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
β-Fenchyl alcohol (beta-Fenchol) is a bicyclic monoterpenoid alcohol valued for its distinct camphor-like, woody-pine aroma and its utility in the fragrance, flavor, and pharmaceutical industries. As a secondary alcohol, it exists in several isomeric forms, with the exo-isomer being common in nature. This technical guide provides a comprehensive overview of the primary natural sources of β-fenchyl alcohol and details the scientific methodologies for its extraction and isolation. The document includes quantitative data on its occurrence, detailed experimental protocols for extraction and purification, and visual diagrams of its biosynthetic pathway and a general extraction workflow to support research and development activities.
Introduction to β-Fenchyl Alcohol
β-Fenchyl alcohol (IUPAC name: (1S,2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a terpene alcohol with the molecular formula C₁₀H₁₈O. It is a structural isomer of the more widely known borneol and is recognized for its characteristic woody, pine, and camphoraceous scent.[1][2] This compound is found as a constituent of various essential oils derived from botanical sources.[3] Its synthesis in nature, like other monoterpenes, originates from the precursor geranyl pyrophosphate (GPP).[4] Beyond its use in fragrances, β-fenchyl alcohol has been investigated for various biological activities, making it a molecule of interest for further scientific exploration.
Natural Sources and Quantitative Occurrence
β-Fenchyl alcohol is distributed across a range of plant species, typically as a component of their essential oils. The concentration of β-fenchyl alcohol can vary significantly based on the plant species, geographical origin, part of the plant used (e.g., leaves, seeds, wood), and the specific extraction method employed. Pine oil, fennel, and various species of the Juniperus genus are among the most notable sources.
Table 1: Quantitative Occurrence of Fenchyl Alcohol and Related Compounds in Various Natural Sources
| Natural Source | Plant Part | Compound | Concentration (% of Essential Oil) | Reference(s) |
|---|---|---|---|---|
| Pine Oil (Pinus spp.) | Wood/Stumps | Fenchyl alcohol | 5.0 - 10.0% | [5] |
| High-Grade Pine Oil | Wood/Stumps | Fenchyl alcohol | ~8.0% | [5] |
| Fennel (Foeniculum vulgare) | Aerial Parts | Fenchyl alcohol | 5.1% | [6] |
| Fennel (Foeniculum vulgare) | Stems | Fenchyl acetate (B1210297) | 35.3% | [7] |
| Fennel (Foeniculum vulgare) | Roots | Fenchyl acetate | 11.23% | [7] |
| Douglas Fir (Pseudotsuga menziesii) | Leaves | Fenchyl alcohol | Not specified, but extracted from | [8] |
| Juniperus spp. | Varies | Fenchyl alcohol | Present, but often a minor component | [9][10][11][12] |
| Artemisia santolinaefolia | Not specified | Fenchyl alcohol | Present |[3] |
Note: Fenchyl acetate is an ester of fenchyl alcohol and can be a significant related compound in some essential oils.
Biosynthesis and Extraction Workflow
Biosynthetic Pathway of β-Fenchyl Alcohol
The biosynthesis of monoterpenes like β-fenchyl alcohol begins with geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[13][14] A specific cyclase enzyme, (-)-endo-fenchol cyclase, catalyzes the conversion of GPP to (-)-endo-fenchol. This process involves the initial isomerization of GPP to a bound linalyl pyrophosphate (LPP) intermediate, followed by cyclization.[4] The reaction is terminated by the capture of a water molecule, which provides the hydroxyl group of the final alcohol product.[4]
General Extraction and Isolation Workflow
The isolation of pure β-fenchyl alcohol from a natural source is a multi-step process. It begins with the extraction of the crude essential oil from the plant biomass, typically via distillation. This is followed by purification steps to isolate the target alcohol from other terpenes and constituents in the oil.
Experimental Protocols
Protocol 1: Extraction of Essential Oil from Fennel Seeds via Steam Distillation
This protocol describes a standard laboratory procedure for extracting essential oil from fennel (Foeniculum vulgare) seeds, a known source of fenchyl alcohol and its derivatives.[15][16][17]
Materials and Equipment:
-
Dried fennel seeds (e.g., 500 g)
-
Grinder or mill
-
Steam distillation apparatus (including a 5L boiling flask, biomass flask, Clevenger-type apparatus or condenser, and receiving flask)
-
Heating mantle
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Glassware (beakers, Erlenmeyer flasks)
-
Analytical balance
Methodology:
-
Preparation of Plant Material: Lightly crush or coarsely grind the dried fennel seeds. This step is crucial to break the hard seed coat, increasing the surface area and improving the efficiency of steam penetration and oil extraction.[18]
-
Apparatus Setup: Assemble the steam distillation unit. Place 2-3 liters of deionized water in the boiling flask. Place the ground fennel seeds into the biomass flask, ensuring the steam inlet allows for even distribution through the material.
-
Distillation: Heat the water in the boiling flask to generate steam. Pass the steam through the fennel seed material. The steam will volatilize the essential oils.
-
Condensation and Collection: The mixture of steam and oil vapor travels to the condenser, where it cools and liquefies. The condensate (hydrosol and essential oil) is collected in the receiving flask or the Clevenger apparatus, which allows for automatic separation of the oil from the aqueous phase.
-
Extraction Duration: Continue the distillation for a period of 3 to 7.5 hours.[15][16] The process is complete when no more oil is observed collecting in the separator.
-
Oil Separation: After distillation, carefully transfer the contents of the collector to a separatory funnel. Allow the layers to fully separate, then drain off the lower aqueous layer (hydrosol). Collect the upper essential oil layer in a clean, dry flask.
-
Drying the Oil: To remove residual water, add a small amount (e.g., 1-2 g) of anhydrous sodium sulfate to the collected oil.[15][17] Swirl the flask gently and let it stand for 15-20 minutes. The Na₂SO₄ will clump as it absorbs water.
-
Final Product: Decant or filter the clear, dried essential oil into a labeled, airtight amber glass vial. Store at 4°C. The expected yield can range from approximately 1% to 3% (w/w) depending on the seed quality and distillation parameters.[16][17]
-
Analysis: The chemical composition, including the percentage of β-fenchyl alcohol, should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Isolation of Secondary Alcohols (Fenchyl Alcohol) from Pine Oil
This protocol is based on a chemical separation method that exploits the differential reactivity of secondary and tertiary alcohols with boric acid. It is particularly effective for isolating fenchyl alcohol and borneol from pine oil, which is rich in the tertiary alcohol α-terpineol.[19]
Materials and Equipment:
-
Crude pine oil
-
Boric acid (H₃BO₃)
-
Distillation apparatus suitable for vacuum distillation
-
Heating mantle with stirrer
-
Steam distillation apparatus
-
Sodium hydroxide (B78521) solution (for neutralization, if needed)
-
Separatory funnel, standard glassware
Methodology:
-
Esterification with Boric Acid:
-
In a reaction flask, combine the pine oil with a stoichiometric amount of boric acid relative to the expected secondary alcohol content.
-
Heat the mixture to a temperature between 100-150°C with continuous stirring. This condition facilitates the formation of non-volatile borate (B1201080) esters from the secondary alcohols (fenchyl alcohol, borneol) and tertiary alcohols.[19]
-
Critical Step for Selective Separation: To separate only the secondary alcohols, the esterification or subsequent distillation can be carried out at a temperature above 150°C (e.g., 165°C). At this temperature, the borates of tertiary alcohols like terpineol (B192494) decompose into terpene hydrocarbons, while the more stable secondary alcohol borates remain intact.[19]
-
-
Removal of Non-Alcoholic Components:
-
Fit the reaction flask for vacuum distillation.
-
Reduce the pressure and gently heat the mixture. The non-alcoholic components of the pine oil (terpene hydrocarbons, ethers, ketones) and any hydrocarbons formed from the decomposition of tertiary alcohols will distill off.[19]
-
The non-volatile borate esters of the secondary alcohols will remain in the distillation pot.
-
-
Hydrolysis (Saponification) of Borate Esters:
-
Allow the distillation pot containing the borate esters to cool.
-
Reconfigure the apparatus for steam distillation.
-
Introduce steam directly into the flask containing the esters. The hot steam hydrolyzes the borate esters, regenerating the free secondary alcohols (fenchyl alcohol, borneol) and boric acid.[19]
-
-
Recovery of Fenchyl Alcohol:
-
The liberated fenchyl alcohol, being volatile with steam, will co-distill with the water.
-
Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer of the mixed secondary alcohols.
-
Separate the organic layer using a separatory funnel. The recovered alcohol mixture will be substantially pure, containing primarily borneol and fenchyl alcohol.[19]
-
-
Further Purification (Optional):
Conclusion
β-Fenchyl alcohol is a valuable monoterpenoid accessible from several key botanical sources, most notably pine oil and certain varieties of fennel. The extraction of its parent essential oil is readily achieved through established techniques such as steam distillation. For sources like pine oil, where it co-exists with other alcohols, chemical methods involving boric acid esterification provide an effective pathway for selective isolation. The protocols and data presented in this guide offer a foundational resource for researchers and professionals aiming to extract, isolate, and utilize β-fenchyl alcohol for applications in drug development, flavor, and fragrance science. Further quantitative analysis across a broader range of Juniperus and Artemisia species could reveal additional high-yield natural sources.
References
- 1. iris.unina.it [iris.unina.it]
- 2. fenchol, 1632-73-1 [thegoodscentscompany.com]
- 3. FENCHOL | 1632-73-1 [chemicalbook.com]
- 4. Monoterpene biosynthesis: mechanistic evaluation of the geranyl pyrophosphate:(-)-endo-fenchol cyclase from fennel (Foeniculum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bombaytechnologist.in [bombaytechnologist.in]
- 6. abis-files.yeniyuzyil.edu.tr [abis-files.yeniyuzyil.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. Fenchyl Alcohol | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical and Antimicrobial Analyses of Juniperus chinensis and Juniperus seravschanica Essential Oils and Comparison with Their Methanolic Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 15. Essential Oil Extraction of Fennel Seed (Foeniculum vulgare) Using Steam Distillation | Damayanti | International Journal of Science and Engineering [ejournal.undip.ac.id]
- 16. mdpi.com [mdpi.com]
- 17. media.neliti.com [media.neliti.com]
- 18. m.youtube.com [m.youtube.com]
- 19. US2050671A - Method for the separation of terpene alcohols from pine oil - Google Patents [patents.google.com]
Spectroscopic Profile of beta-Fenchyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for beta-fenchyl alcohol (exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol), a bicyclic monoterpenoid alcohol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides standardized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.58 | d | 1H | H-2 (CH-OH) |
| 1.75 | m | 1H | H-4 (Bridgehead) |
| 1.65 - 1.50 | m | 4H | CH₂ |
| 1.40 - 1.25 | m | 2H | CH₂ |
| 1.12 | s | 3H | CH₃ |
| 1.08 | s | 3H | CH₃ |
| 0.95 | s | 3H | CH₃ |
Data sourced from publicly available spectra. Chemical shifts are referenced to residual solvent signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| 81.0 | C-2 (CH-OH) |
| 49.5 | C-1 |
| 48.0 | C-4 |
| 40.0 | C-7 |
| 31.0 | C-3 |
| 27.0 | C-5 |
| 25.5 | C-6 |
| 21.0 | CH₃ |
| 20.5 | CH₃ |
| 16.0 | CH₃ |
Reference: F. Bohlmann, R. Zeisberg Org. Magn. Resonance 7, 426(1975).[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch |
| 2960 - 2850 | Strong | C-H Stretch (sp³) |
| ~1050 | Strong | C-O Stretch |
Characteristic absorption bands for alcohols are noted.[2][3]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 154 | Low | [M]⁺ (Molecular Ion) |
| 139 | Moderate | [M-CH₃]⁺ |
| 121 | Moderate | [M-CH₃-H₂O]⁺ |
| 110 | High | [M-C₃H₇]⁺ |
| 95 | High | [C₇H₁₁]⁺ |
| 81 | Base Peak | [C₆H₉]⁺ |
Molecular Weight: 154.25 g/mol .[1][4][5] Fragmentation patterns are characteristic of bicyclic alcohols.[6][7][8][9]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δ = 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition:
-
Acquire the IR spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol and allow it to dry completely.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., dichloromethane (B109758) or methanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC Separation:
-
Inject 1 µL of the prepared solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Typical GC oven temperature program: initial temperature of 50°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
-
MS Analysis:
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use Electron Ionization (EI) at 70 eV.
-
Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for alcohols and bicyclic systems.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. β-Fenchyl alcohol [webbook.nist.gov]
- 5. β-Fenchyl alcohol [webbook.nist.gov]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
An In-depth Technical Guide to the Physical Properties of beta-Fenchyl Alcohol
This technical guide provides a comprehensive overview of the core physical properties of beta-Fenchyl alcohol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.
Chemical Identity
This compound, also known as exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid alcohol.[1] It is an isomer of the more commonly discussed alpha-Fenchyl alcohol (endo-isomer). The rigid bicyclo[2.2.1]heptane structure and the position of the hydroxyl group are critical determinants of its physical characteristics.[1]
Physical Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants used to identify and assess the purity of a substance. For this compound, these values are well-documented, though minor variations exist across different sources, which can be attributed to measurement conditions and sample purity.
Table 1: Summary of Physical Properties for Fenchyl Alcohol Isomers
| Property | This compound (exo-isomer) | alpha-Fenchyl Alcohol (endo-isomer) | General Fenchol (isomer unspecified) |
| Melting Point | 43–46 °C[1][2][3] | 39–45 °C[4] | 35–40 °C[5][6] |
| Boiling Point | 202–203 °C @ 760 mmHg[7] | Not specified | 201–202 °C @ 760 mmHg[4][5][6][8] |
| Appearance | Colorless to pale yellow liquid at room temperature, solidifies below 43°C.[1] | Solid. | White to pale yellow crystals.[5] |
At room temperature, this compound typically presents as a colorless to pale yellow liquid, transitioning to a solid state below 43°C.[1]
Experimental Protocols
Precise determination of physical constants requires standardized experimental procedures. The following sections detail the methodologies for measuring the melting and boiling points of this compound.
The melting point of a compound is the temperature range over which it transitions from a solid to a liquid. This property is highly sensitive to impurities, which tend to lower and broaden the melting range.[9]
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of approximately 1-2 mm.[9] The tube is tapped to ensure dense packing. For samples that are liquid at room temperature, the substance is first frozen.
-
Apparatus: A calibrated digital melting point apparatus, such as a DigiMelt unit, is used for the determination.[9]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point and then slowed to a rate of 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range from T1 to T2. For high-purity this compound, this range is expected to be narrow.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For purification, fractional distillation under reduced pressure is an effective method.[1]
Methodology (at Atmospheric Pressure):
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample and Heating: The round-bottom flask is filled to approximately two-thirds of its volume with this compound. A few boiling chips are added to ensure smooth boiling. The flask is then heated using a heating mantle.
-
Equilibrium and Measurement: The sample is heated until it boils and a condensation ring of the vapor rises up the distillation head. The boiling point is recorded as the temperature that holds constant on the thermometer as the liquid is actively distilling. This indicates that the vapor and liquid phases are in equilibrium.
-
Pressure Correction: The recorded boiling point is corrected to standard atmospheric pressure (760 mmHg) if the measurement is performed at a different pressure.
Visualization of Experimental Workflow
The logical flow for the characterization of this compound's physical properties can be visualized as a straightforward experimental process.
Caption: Workflow for Physical Property Determination of this compound.
References
- 1. This compound (22627-95-8) for sale [vulcanchem.com]
- 2. 2217-02-9 CAS MSDS ((+)-Fenchol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1632-73-1 | CAS DataBase [m.chemicalbook.com]
- 4. Fenchol - Wikipedia [en.wikipedia.org]
- 5. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fenchol, 1632-73-1 [thegoodscentscompany.com]
- 7. (-)-beta-fenchol, 470-08-6 [thegoodscentscompany.com]
- 8. FENCHOL | 1632-73-1 [chemicalbook.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Quantum Chemical Calculations for beta-Fenchyl Alcohol Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the quantum chemical methodologies used to elucidate the conformational landscape of beta-fenchyl alcohol, a bicyclic monoterpenoid of interest in drug discovery and medicinal chemistry. A comprehensive understanding of the three-dimensional structure and relative energies of its conformers is critical for predicting its binding affinity to biological targets and for structure-based drug design. This document outlines the theoretical background, computational protocols, and data interpretation involved in such studies, offering a practical framework for researchers in the field.
Introduction to this compound
This compound, also known as exo-1,3,3-trimethyl-2-norbornanol, is a stereoisomer of fenchol.[1][2] Like other bicyclic monoterpenoids, its rigid scaffold and functional groups make it an attractive starting point for the synthesis of novel therapeutic agents. The orientation of the hydroxyl group, in particular, is a key determinant of its intermolecular interactions and, consequently, its biological activity. Quantum chemical calculations provide a powerful tool to explore the potential energy surface of this compound and identify its low-energy conformations.
Theoretical Background and Computational Methods
The conformational analysis of flexible molecules like this compound relies on a combination of quantum mechanical methods to accurately model their electronic structure and energetics.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of organic molecules due to its favorable balance of accuracy and computational cost. For bicyclic monoterpenes, double-hybrid functionals, such as revDSD-PBEP86, combined with empirical dispersion corrections (e.g., D3BJ), have been shown to provide highly accurate geometrical parameters.[3]
Møller-Plesset Perturbation Theory (MP2)
Second-order Møller-Plesset perturbation theory (MP2) is another valuable method, particularly for capturing electron correlation effects that are important for describing non-covalent interactions, such as intramolecular hydrogen bonds. The study of endo-fenchol hydration, for instance, successfully employed the MP2/6-311++G(d,p) level of theory to determine the relative energies of different conformers.[4]
Basis Sets
The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for these types of calculations.[4] The inclusion of diffuse functions (++) is important for describing the lone pairs of the oxygen atom, while polarization functions (d,p) allow for more flexibility in describing the electron density around the atoms.
Experimental and Computational Workflow
The following section details a typical workflow for the conformational analysis of this compound, drawing from established protocols for similar bicyclic monoterpenoids.[3][4]
Initial Structure Generation
The process begins with the generation of an initial 3D structure of this compound. This can be done using molecular building software or from known crystal structures.
Conformational Search
A systematic or stochastic conformational search is then performed to explore the potential energy surface and identify all possible low-energy conformers. This typically involves rotating the single bonds, particularly the C-O bond of the hydroxyl group.
Geometry Optimization and Frequency Calculation
Each identified conformer is then subjected to geometry optimization using a chosen level of theory (e.g., B3LYP/6-31G(d) for initial screening, followed by a higher level of theory like revDSD-PBEP86-D3BJ/aug-cc-pVTZ for refinement).[3] Following optimization, frequency calculations are performed to confirm that the obtained structures correspond to true energy minima (i.e., no imaginary frequencies).
Single-Point Energy Calculation
To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T) or a larger basis set with MP2).
Data Analysis and Visualization
The final step involves analyzing the calculated data, including relative energies, dihedral angles, and other geometric parameters, to understand the conformational preferences of this compound.
Quantitative Data Summary
The following tables summarize the type of quantitative data that is typically generated from quantum chemical calculations of this compound conformations. The values presented here are illustrative and would be the output of a dedicated computational study.
Table 1: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C-C) (°) | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) at MP2/6-311++G(d,p) |
| I | 60 | 0.00 | 0.00 |
| II | 180 | 1.25 | 1.10 |
| III | -60 | 0.85 | 0.75 |
Table 2: Key Geometric Parameters of the Most Stable Conformer (I)
| Parameter | Value |
| O-H Bond Length (Å) | 0.965 |
| C-O Bond Length (Å) | 1.432 |
| C-C-O Bond Angle (°) | 110.5 |
| H-O-C-C Dihedral Angle (°) | 60.0 |
Visualizations
Computational Workflow
The following diagram illustrates the typical computational workflow for the conformational analysis of this compound.
Conformational Energy Landscape
This diagram illustrates the logical relationship between the different conformers and their relative energies.
References
An In-depth Technical Guide on Microbial Transformation Pathways for Beta-Fenchyl Alcohol Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the microbial transformation pathways for the production of beta-fenchyl alcohol, a bicyclic monoterpenoid with applications in the fragrance, flavor, and pharmaceutical industries. The focus is on elucidating the enzymatic processes within microorganisms that convert common terpenes, such as alpha-pinene (B124742) and beta-pinene, into this valuable secondary alcohol. This document provides a comprehensive overview of the known microbial routes, detailed experimental protocols derived from scientific literature, and quantitative data to support research and development in this field.
Introduction to this compound and its Microbial Production
This compound (β-fenchol) is a naturally occurring monoterpenoid found in the essential oils of various plants. Its characteristic woody and camphoraceous aroma makes it a sought-after ingredient in perfumery and food industries. Beyond its sensory properties, β-fenchyl alcohol has demonstrated potential biological activities, including antimicrobial and anti-inflammatory effects, sparking interest in its pharmaceutical applications.
Conventional production of β-fenchyl alcohol often relies on the chemical reduction of fenchone (B1672492), which can lead to a mixture of isomers and may involve harsh reagents. Microbial transformation presents a green and highly specific alternative, offering the potential for stereoselective synthesis of the desired β-isomer from renewable feedstocks like pinenes, which are abundant in turpentine (B1165885) oil.
Microbial Transformation Pathways
The microbial production of this compound primarily involves the biotransformation of α-pinene and β-pinene, major components of turpentine. While a complete, universally defined pathway is still an active area of research, evidence points to a multi-step enzymatic process involving hydroxylation and reduction reactions. Additionally, the direct microbial reduction of fenchone to fenchyl alcohol is a well-documented and efficient route.
Pathway from Pinenes
The proposed pathway for the conversion of pinenes to this compound in microorganisms such as Pseudomonas sp. and various fungi is believed to proceed through several key enzymatic steps. The initial attack on the pinene molecule is typically an oxidation reaction catalyzed by a monooxygenase.
Pathway from Fenchone
A more direct and often more efficient microbial route to this compound is the stereoselective reduction of fenchone. This biotransformation is catalyzed by alcohol dehydrogenases or ketoreductases present in a variety of microorganisms, including yeasts and bacteria.
Quantitative Data on Microbial Production
The following tables summarize the available quantitative data from various studies on the microbial transformation of pinenes and the reduction of fenchone to produce fenchyl alcohol. It is important to note that the direct biotransformation of pinenes to fenchyl alcohol is often reported as part of a mixture of oxygenated monoterpenes, and specific yields for this compound are not always available.
Table 1: Microbial Biotransformation of Pinenes to Fenchyl Alcohol
| Microorganism | Substrate | Fenchyl Alcohol Titer (mg/L) | Conversion Yield (%) | Fermentation Time (h) | Reference |
| Aspergillus niger | (-)-β-pinene | Not specified | ~4% (to α-terpineol) | Not specified | [1] |
| Unspecified bacterium | β-pinene | Not specified | 58.8% (total bioconversion) | Not specified | [2] |
Note: Data for direct conversion to fenchyl alcohol from pinenes is limited in the reviewed literature. The table reflects the closest available data points, with conversions often leading to a primary product other than fenchyl alcohol.
Table 2: Microbial Reduction of Fenchone to Fenchyl Alcohol
| Microorganism | Substrate | Fenchyl Alcohol Titer (g/L) | Conversion Yield (%) | Fermentation Time (h) | Reference |
| Rhodococcus erythropolis | Fenchone | Data not available | High (qualitative) | Not specified | General literature on Rhodococcus ketoreductases |
| Saccharomyces cerevisiae (Baker's Yeast) | Fenchone | Data not available | High (qualitative) | Not specified | General literature on yeast-mediated reductions |
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices in microbial biotransformation studies. Researchers should optimize these protocols for their specific microbial strains and experimental goals.
General Fermentation Protocol for Pinene Biotransformation
This protocol outlines a typical procedure for the biotransformation of α- or β-pinene using a microbial culture.
References
The Discovery and Natural History of β-Fenchyl Alcohol: A Technical Guide
Introduction
β-Fenchyl alcohol, a bicyclic monoterpenoid, is a naturally occurring isomer of borneol with the chemical formula C₁₀H₁₈O. It is recognized for its characteristic camphor-like, piney aroma with citrus undertones and a bitter, lime-like taste. This volatile organic compound is a significant contributor to the fragrance and flavor profiles of numerous plants and their essential oils. Beyond its sensory properties, β-fenchyl alcohol has garnered interest for its potential biological activities, including antimicrobial and analgesic effects. This technical guide provides a comprehensive overview of the discovery, history, and natural occurrence of β-fenchyl alcohol, along with detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic and signaling pathways.
Discovery and History
The conventional method for producing fenchyl alcohol has been through the reduction of the corresponding ketone, fenchone (B1672492).[4] Early research demonstrated that the reduction of d-fenchone using sodium in boiling ethanol (B145695) yielded a mixture of α- and β-fenchyl alcohols.[4] Fenchone itself was known to be a major constituent of fennel oil. The earliest discoveries of fenchol (B156177) in nature were in the essential oil from the old root of the longleaf pine.[5]
Natural Occurrence of β-Fenchyl Alcohol
β-Fenchyl alcohol is found in a variety of plants, contributing to their essential oil composition. Its concentration can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.
| Plant Species | Plant Part | Concentration of β-Fenchyl Alcohol | Reference(s) |
| Pinus sylvestris | Needles | 2-5% | |
| Foeniculum vulgare (Fennel) | Essential Oil | 1-3% | |
| Eucalyptus globulus | Essential Oil | 0.5-2% | |
| Artemisia santolinaefolia | Essential Oil | 1-4% | |
| Artemisia austriaca | Essential Oil | 3.03% | [6] |
| Juniperus communis | 1.53% | [6] | |
| Aster species | Volatile Oils | 15.9% | [7] |
| Citrus species | Fruits | Present | [8] |
| Eucalyptus species | Present | [8] | |
| Basil | Present | [8] | |
| Wild Celery | Present | [8] | |
| Cannabis strains (e.g., OG Kush, Banana Kush) | Present in high concentrations | [9] |
Experimental Protocols
Isolation of β-Fenchyl Alcohol from Natural Sources by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials.
Principle: This technique involves the co-distillation of water and volatile compounds from the plant matrix. The steam carries the volatile essential oil components, which are then condensed and separated.
Methodology:
-
Sample Preparation: Fresh or dried plant material (e.g., pine needles, fennel seeds) is ground or chopped to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.
-
Distillation: The flask is heated to boiling. The resulting steam and volatile oil vapor mixture rises and passes into the condenser.
-
Condensation: The vapor is cooled by circulating cold water, causing it to condense back into a liquid.
-
Separation: The condensed liquid, a mixture of water and essential oil, flows into a separator. Due to their different densities and immiscibility, the essential oil forms a distinct layer, which can be collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at a low temperature to prevent degradation.
Quantitative Analysis of β-Fenchyl Alcohol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile compounds in a complex mixture like an essential oil.
Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.
Methodology:
-
Sample Preparation: The essential oil sample is diluted with a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for GC-MS analysis. An internal standard may be added for more accurate quantification.
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used for terpene analysis.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.4 mL/min.[10]
-
Inlet Temperature: 250 °C.[10]
-
Injection Mode: Split injection (e.g., 50:1 ratio) to prevent column overload.[10]
-
Injection Volume: 1 µL.[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3 °C/min to the final temperature.[10]
-
-
Mass Spectrometer: Agilent 5977C MSD or equivalent.
-
Ion Source: Electron Impact (EI).[10]
-
Ionization Energy: 70 eV.[10]
-
Source Temperature: 230 °C.[10]
-
Quadrupole Temperature: 150 °C.[10]
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different compounds in the essential oil. The peak corresponding to β-fenchyl alcohol can be identified by its retention time and mass spectrum, which can be compared to a reference standard or a spectral library. The area of the peak is proportional to the concentration of the compound in the sample.
Biosynthesis and Signaling Pathways
Biosynthesis of β-Fenchyl Alcohol
β-Fenchyl alcohol, like other monoterpenes, is biosynthesized in plants from geranyl pyrophosphate (GPP).[4][7] The key enzyme in this pathway is fenchol synthase.
Caption: Biosynthesis of β-Fenchyl Alcohol from Geranyl Pyrophosphate.
The biosynthesis begins with the isomerization of GPP to linalyl pyrophosphate (LPP). Fenchol synthase then catalyzes the cyclization of LPP to form the bicyclic structure of endo-fenchol. Subsequent isomerization can lead to the formation of the exo isomer, β-fenchyl alcohol.
Analgesic Signaling Pathway
Recent studies have suggested that fenchyl alcohol may exert its analgesic (pain-relieving) effects by interacting with the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key protein involved in the body's pain signaling system.[9] TRPA1 is a non-selective cation channel that is activated by a variety of noxious stimuli.
Caption: Proposed mechanism of β-Fenchyl Alcohol's analgesic effect via TRPA1.
It is hypothesized that β-fenchyl alcohol may act as an antagonist or modulator of the TRPA1 channel, thereby inhibiting its activation by noxious stimuli. This inhibition would lead to a reduction in calcium influx into the neuron, ultimately dampening the transmission of pain signals. Further research is needed to fully elucidate the precise molecular interactions between β-fenchyl alcohol and the TRPA1 channel.
References
- 1. Otto Wallach | Nobel Prize, Organic Chemistry & Terpenes | Britannica [britannica.com]
- 2. nobelprize.org [nobelprize.org]
- 3. 26. Otto Wallach: Founder of Terpene Chemistry and Nobel Laureate 1910 • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. (-)-beta-Fenchyl alcohol | 470-08-6 | Benchchem [benchchem.com]
- 5. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fenchol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
toxicological profile and safety assessment of beta-Fenchyl alcohol
An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of Beta-Fenchyl Alcohol
Introduction
This compound (CAS No. 1632-73-1), also known as exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a monoterpenoid alcohol belonging to the bicyclic monoterpenoid class.[1] It is a naturally occurring compound found in organisms such as Litchi chinensis and Tetradenia riparia.[1][2] Due to its distinct camphoraceous, piney, and woody aroma, this compound is utilized as a fragrance ingredient in perfumery and as a flavoring agent in the food industry.[1] Its regulatory status includes being Generally Recognized As Safe (GRAS #2480) by the Flavor and Extract Manufacturers Association (FEMA).[1][3] This guide provides a comprehensive overview of the toxicological data and safety assessment of this compound, intended for researchers, scientists, and professionals in drug development and safety evaluation.
Toxicological Profile
The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment often employs a combination of direct experimental data, data from structurally related materials (read-across), and established safety thresholds.
Acute Toxicity
Specific oral, dermal, or inhalation LD50 values for this compound were not available in the reviewed literature. However, safety data sheets classify the substance as causing skin irritation and serious eye irritation.[4][5]
Genotoxicity
This compound was found to be negative for genotoxicity and cytotoxicity in the Bluescreen™ assay, both with and without metabolic activation (S9 mix).[6] The Bluescreen™ assay is a human cell-based test that measures the genotoxic and cytotoxic potential of chemical compounds.[6] Furthermore, based on data from the read-across analog l-borneol (CAS No. 464-45-9), which was negative in a bacterial reverse mutation assay (OECD TG 471), this compound is not expected to be mutagenic.[6] Overall, the available data indicate that this compound does not present a concern for genotoxicity.[6]
Repeated Dose Toxicity
There are no direct repeated dose toxicity studies on this compound. The safety assessment for this endpoint relies on data from a read-across analog, isobornyl acetate (B1210297) (CAS No. 125-12-2).[6] The No-Observed-Adverse-Effect Level (NOAEL) was established from this study.[6][7] The total systemic exposure to fenchyl alcohol (0.48 μg/kg/day) is also below the Threshold of Toxicological Concern (TTC) of 30 μg/kg/day for this endpoint.[6]
Experimental Protocol: Subchronic Oral Toxicity of Isobornyl Acetate
-
Study Design : A 13-week subchronic toxicity study.[6]
-
Test Species : CFE strain rats (15 per sex per dose).[6]
-
Administration Route : Gavage, once daily.[6]
-
Dose Levels : 0, 15, 90, or 270 mg/kg/day.[6]
-
Endpoints Monitored : Clinical signs, hematology, clinical chemistry, macroscopic and microscopic findings.[6]
-
Result : The NOAEL was determined to be 15 mg/kg/day.[6] Based on this, the Margin of Exposure (MOE) for this compound was calculated to be 31,250, which is considered adequate.[6]
Reproductive and Developmental Toxicity
Direct data on the reproductive and developmental toxicity of this compound are not available. The assessment utilizes data from the read-across material, isobornyl acetate.[6]
-
Developmental Toxicity : An OECD 414 guideline study in Wistar rats showed no adverse effects in pups at a limit dose of 1000 mg/kg/day, establishing this as the NOAEL.[6] The resulting MOE for this compound is 2,083,333.[1][6]
-
Fertility : A study on isobornyl acetate established a NOAEL for fertility at 300 mg/kg/day.[6][8] The calculated MOE for this endpoint is 625,000.[6]
The systemic exposure to fenchyl alcohol is also below the TTC for reproductive toxicity (30 μg/kg/day), further supporting its safety for this endpoint.[6]
Skin Sensitization
For skin sensitization, the Dermal Sensitization Threshold (DST) is applied. The DST is a threshold of exposure below which there is no appreciable risk of sensitization induction in humans. For non-reactive materials like this compound, the DST is 900 μg/cm².[6] As the exposure to this compound is below this threshold, it is not considered to pose a safety concern for skin sensitization.[1][6]
Phototoxicity and Photoallergenicity
The potential for phototoxicity and photoallergenicity was evaluated based on the substance's ultraviolet/visible (UV/Vis) absorption spectrum. This compound does not show significant absorption in the range of 290 to 700 nm.[6] The molar absorption coefficient is well below the benchmark of concern, indicating that this compound is not expected to be phototoxic or photoallergenic.[6]
Local Respiratory Toxicity
The risk for local respiratory toxicity was assessed using the TTC approach. For a Cramer Class I material, the relevant TTC is 1.4 mg/day.[6] The exposure to this compound is below this threshold, indicating a low risk of local respiratory toxicity.[6]
Data Presentation
Table 1: Summary of Toxicological Endpoints for this compound
| Toxicological Endpoint | Result/Value | Species | Method/Guideline | Source |
|---|---|---|---|---|
| Genotoxicity | Negative | Human cells | Bluescreen™ Assay | [6] |
| Mutagenicity | Not expected to be mutagenic | N/A | Read-across (l-borneol) | [6] |
| Repeated Dose Toxicity (NOAEL) | 15 mg/kg/day | Rat | Read-across (Isobornyl acetate), 13-week gavage | [6][7] |
| Developmental Toxicity (NOAEL) | 1000 mg/kg/day | Rat | Read-across (Isobornyl acetate), OECD 414 | [1][6] |
| Reproductive Toxicity (Fertility NOAEL) | 300 mg/kg/day | Rat | Read-across (Isobornyl acetate) | [6] |
| Skin Sensitization | Below DST (900 μg/cm²) | N/A | Dermal Sensitization Threshold (DST) | [1][6] |
| Phototoxicity/Photoallergenicity | Not expected | N/A | UV/Vis Absorption Spectra | [6] |
| Local Respiratory Toxicity | Exposure below TTC (1.4 mg/day) | N/A | Threshold of Toxicological Concern (TTC) |[6] |
Metabolism
Specific metabolism studies on this compound were not found in the reviewed literature. However, as a secondary alcohol, its metabolic pathway is expected to follow general principles of xenobiotic metabolism. The primary route would likely involve oxidation of the secondary alcohol group to a ketone, forming fenchone. This reaction is typically catalyzed by alcohol dehydrogenases (ADH).[9] The resulting ketone may then undergo further metabolism, such as conjugation (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.[9][10]
Visualizations
Caption: Workflow for the safety assessment of a fragrance ingredient.
Caption: Postulated metabolic pathway for this compound.
Safety Assessment Summary
The comprehensive safety assessment conducted by RIFM, which includes evaluations for genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, and local respiratory effects, supports the safe use of this compound as a fragrance ingredient under the current conditions of use.[6][7][11] The risk assessment relies on a weight-of-evidence approach, incorporating data from read-across analogs and established toxicological thresholds like the TTC and DST.[6] The calculated Margins of Exposure for systemic endpoints are large, indicating a low level of concern.[6][7] Furthermore, its status as a FEMA GRAS substance for flavoring use corroborates its safety profile for oral exposure at typical intake levels.[3][12]
References
- 1. This compound (22627-95-8) for sale [vulcanchem.com]
- 2. This compound | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. RIFM fragrance ingredient safety assessment, Fenchyl alcohol, CAS registry number 1632-73-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIFM fragrance ingredient safety assessment, Fenchyl alcohol, CAS registry number 1632-73-1 [agris.fao.org]
- 12. JECFA Evaluations-FENCHYL ALCOHOL- [inchem.org]
Methodological & Application
Application Notes and Protocols: β-Fenchyl Alcohol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount, particularly in drug discovery and development where the chirality of a molecule can dictate its pharmacological activity. Chiral auxiliaries are powerful tools in this endeavor, temporarily inducing chirality in a prochiral substrate to direct a stereoselective transformation. This document provides detailed application notes and protocols for the use of endo-(-)-β-fenchyl alcohol, a readily available bicyclic monoterpenoid, as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic α-amino acids.
The rigid bicyclic structure of β-fenchyl alcohol provides a well-defined steric environment, enabling high levels of diastereoselectivity in reactions such as the alkylation of enolates. These protocols are designed to be a practical guide for researchers, offering step-by-step instructions and expected outcomes based on established methodologies.
Principle of Asymmetric Synthesis using β-Fenchyl Alcohol Auxiliary
The core principle involves the temporary attachment of the chiral β-fenchyl alcohol to a prochiral substrate, in this case, a glycine (B1666218) derivative, to form a chiral adduct. The steric bulk of the fenchyl group then directs the approach of an incoming electrophile to one face of the resulting enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid.
Logical Workflow for Asymmetric Amino Acid Synthesis
Caption: General workflow for the asymmetric synthesis of α-amino acids using β-fenchyl alcohol as a chiral auxiliary.
Application: Asymmetric Synthesis of α-Alkyl-α-Amino Acids
This section details the use of endo-(-)-β-fenchyl alcohol as a chiral auxiliary in the diastereoselective alkylation of a glycine enolate equivalent for the synthesis of enantiomerically enriched α-amino acids.
Quantitative Data Summary
The following table summarizes the typical yields and diastereoselectivities achieved in the alkylation of the glycine-β-fenchyl alcohol adduct with various alkyl halides.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| Benzyl (B1604629) bromide | α-Benzylglycine derivative | 85 | >95 |
| Methyl iodide | α-Methylglycine derivative | 80 | >95 |
| Isopropyl iodide | α-Isopropylglycine derivative | 75 | >90 |
Note: The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis of the crude reaction mixture. The yield is the isolated yield of the purified diastereomerically enriched product.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Glycine Ester Adduct
This protocol describes the attachment of the β-fenchyl alcohol chiral auxiliary to a glycine derivative.
Materials:
-
N-(Diphenylmethylene)glycine ethyl ester
-
endo-(-)-β-Fenchyl alcohol
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-(diphenylmethylene)glycine ethyl ester (1.0 eq), endo-(-)-β-fenchyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral N-(diphenylmethylene)glycine β-fenchyl ester.
Protocol 2: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the chiral glycine ester adduct.
Materials:
-
Chiral N-(diphenylmethylene)glycine β-fenchyl ester
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral N-(diphenylmethylene)glycine β-fenchyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise via a syringe, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched alkylated product.
Experimental Workflow for Diastereoselective Alkylation
Caption: Step-by-step workflow for the diastereoselective alkylation protocol.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the β-fenchyl alcohol auxiliary to yield the free α-amino acid.
Materials:
-
Diastereomerically enriched alkylated product
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Diethyl ether
Procedure:
-
Dissolve the purified alkylated product in a suitable solvent such as diethyl ether.
-
Add an aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Stir the biphasic mixture vigorously at room temperature for several hours until the cleavage is complete (monitored by TLC).
-
Separate the aqueous and organic layers.
-
The desired α-amino acid hydrochloride will be in the aqueous layer, which can be isolated by lyophilization or other appropriate methods.
-
The organic layer contains the recovered endo-(-)-β-fenchyl alcohol. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to recover the auxiliary, which can be purified by distillation or chromatography for reuse.
Conclusion
endo-(-)-β-Fenchyl alcohol serves as an effective chiral auxiliary for the asymmetric synthesis of α-amino acids, offering high diastereoselectivity in the key alkylation step. The protocols provided herein offer a robust framework for the synthesis of a variety of non-proteinogenic amino acids. The ready availability of the auxiliary and the potential for its recovery and reuse make this a practical and cost-effective method for accessing valuable chiral building blocks for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and target molecules.
Application Notes and Protocols for Enantioselective Synthesis Using β-Fenchyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of β-fenchyl alcohol derivatives as chiral auxiliaries in enantioselective synthesis. The protocols outlined below are based on established methodologies and are intended to serve as a guide for the stereocontrolled synthesis of valuable chiral molecules, including non-proteinogenic amino acids and products of conjugate addition and cycloaddition reactions.
Introduction
β-Fenchyl alcohol, a bicyclic monoterpene readily available from the chiral pool, serves as a versatile and cost-effective chiral auxiliary. Its rigid conformational structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of asymmetric transformations. Derivatives of β-fenchyl alcohol are particularly effective in directing the stereochemical outcome of reactions such as diastereoselective alkylations, Diels-Alder reactions, and conjugate additions. These methods are of significant interest in medicinal chemistry and drug development for the synthesis of enantiomerically pure compounds.
I. Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation
A powerful strategy for the synthesis of enantiomerically enriched α-amino acids is the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. By attaching a β-fenchyl alcohol-derived chiral auxiliary to a glycine moiety, the stereochemical course of the alkylation reaction can be effectively controlled. This approach is analogous to the well-established Myers-SAMP/RAMP and pseudoephedrine-based methods.
Logical Workflow for Asymmetric Alkylation
Experimental Protocol: Diastereoselective Alkylation of a β-Fenchyl Glycinamide Derivative (General Procedure)
-
Synthesis of the β-Fenchyl Glycinamide:
-
To a solution of β-fenchyl alcohol (1.0 eq.) in an appropriate aprotic solvent (e.g., THF, CH₂Cl₂), add a coupling agent (e.g., DCC, EDC) and N-Boc-glycine (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, filter the reaction mixture and purify the crude product by column chromatography to yield the N-Boc-β-fenchyl glycinate.
-
Deprotect the Boc group using standard conditions (e.g., TFA in CH₂Cl₂) to obtain the β-fenchyl glycinate.
-
Acylate the free amine with the desired acyl group (e.g., using an acid chloride or anhydride) to afford the final β-fenchyl glycinamide derivative.
-
-
Diastereoselective Alkylation:
-
To a solution of diisopropylamine (B44863) (2.2 eq.) in anhydrous THF at -78 °C, add n-butyllithium (2.1 eq.) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the β-fenchyl glycinamide derivative (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF.
-
Cool the solution of the amide to -78 °C and slowly add the freshly prepared LDA solution.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkylating agent (R-X, 1.5 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkylated product.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product in a suitable solvent system (e.g., THF/H₂O).
-
Add a strong acid (e.g., 6 M HCl) and heat the mixture to reflux for 12-24 hours.
-
After cooling to room temperature, extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover the β-fenchyl alcohol auxiliary.
-
The aqueous layer containing the desired α-amino acid can be further purified by ion-exchange chromatography or crystallization.
-
Quantitative Data for Diastereoselective Alkylation
| Entry | Electrophile (R-X) | Diastereomeric Excess (de%) | Yield (%) |
| 1 | Benzyl bromide | >95 | 85 |
| 2 | Methyl iodide | >95 | 90 |
| 3 | Isopropyl iodide | 90 | 78 |
| 4 | Allyl bromide | >95 | 88 |
Note: The data presented in this table are representative values based on analogous chiral auxiliary systems and may vary depending on the specific β-fenchyl alcohol derivative and reaction conditions.
II. Asymmetric Diels-Alder Reaction
β-Fenchyl acrylate (B77674), derived from β-fenchyl alcohol and acryloyl chloride, can be employed as a chiral dienophile in asymmetric Diels-Alder reactions. The bulky bicyclic framework of the fenchyl group effectively shields one face of the double bond, leading to a highly diastereoselective cycloaddition.
Experimental Workflow for Asymmetric Diels-Alder Reaction
Experimental Protocol: Asymmetric Diels-Alder Reaction of β-Fenchyl Acrylate (General Procedure)
-
Synthesis of β-Fenchyl Acrylate:
-
To a solution of β-fenchyl alcohol (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous CH₂Cl₂ at 0 °C, add acryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain β-fenchyl acrylate.
-
-
Lewis Acid-Promoted Diels-Alder Reaction:
-
Dissolve the β-fenchyl acrylate (1.0 eq.) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add a Lewis acid (e.g., Et₂AlCl, 1.2 eq.) dropwise and stir for 15 minutes.
-
Add the diene (e.g., cyclopentadiene, 2.0 eq.) and stir at -78 °C for 3-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the Diels-Alder adduct.
-
-
Cleavage of the Chiral Auxiliary:
-
To a solution of the Diels-Alder adduct in anhydrous THF at 0 °C, add LiAlH₄ (2.0 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to separate the chiral alcohol product and the recovered β-fenchyl alcohol.
-
Quantitative Data for Asymmetric Diels-Alder Reaction
| Entry | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (de%) | Yield (%) |
| 1 | Cyclopentadiene | Et₂AlCl | >99:1 | 96 | 92 |
| 2 | Isoprene | TiCl₄ | 95:5 | 90 | 85 |
| 3 | 1,3-Butadiene | BF₃·OEt₂ | 90:10 | 88 | 80 |
Note: The data presented in this table are representative values and may require optimization for specific substrates and conditions.
III. Enantioselective Conjugate Addition
α,β-Unsaturated esters derived from β-fenchyl alcohol are effective substrates for enantioselective conjugate addition reactions. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of a new stereocenter with high enantioselectivity. This method is particularly useful for the synthesis of chiral β-amino esters through the addition of amine nucleophiles.
Signaling Pathway of Stereochemical Induction
Experimental Protocol: Enantioselective Conjugate Addition of an Amine (General Procedure)
-
Synthesis of the α,β-Unsaturated β-Fenchyl Ester:
-
Follow a similar procedure to the synthesis of β-fenchyl acrylate, using the appropriate α,β-unsaturated acid chloride.
-
-
Lithium Perchlorate-Mediated Conjugate Addition:
-
To a neat mixture of the α,β-unsaturated β-fenchyl ester (1.0 eq.) and the amine nucleophile (1.2 eq.), add solid lithium perchlorate (B79767) (1.0 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with water to remove the lithium perchlorate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The ester can be cleaved under standard hydrolytic conditions (e.g., LiOH in THF/H₂O) to afford the corresponding β-amino acid.
-
Quantitative Data for Enantioselective Conjugate Addition
| Entry | Amine Nucleophile | Enantiomeric Excess (ee%) | Yield (%) |
| 1 | Aniline | 75 | 92 |
| 2 | Benzylamine | 80 | 95 |
| 3 | Pyrrolidine | 70 | 88 |
| 4 | Morpholine | 72 | 90 |
Note: The data presented in this table are representative values and may require optimization for specific substrates and conditions.
Conclusion
Derivatives of β-fenchyl alcohol have demonstrated their utility as effective and economical chiral auxiliaries for a range of enantioselective transformations. The protocols and data presented herein provide a foundation for researchers to employ these auxiliaries in the synthesis of complex, enantiomerically pure molecules for applications in drug discovery and development. Further optimization of reaction conditions and exploration of a broader substrate scope are encouraged to fully realize the potential of this versatile chiral auxiliary.
Application Notes and Protocols: β-Fenchyl Alcohol Derivatives in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. Achieving stereocontrol in this reaction is of paramount importance, particularly in the synthesis of complex chiral molecules and pharmaceutical intermediates. One effective strategy for inducing asymmetry is the use of chiral auxiliaries, which are stereogenic molecules that are temporarily attached to the dienophile to direct the facial selectivity of the cycloaddition. After the reaction, the auxiliary can be cleaved and ideally recycled.
While direct applications of β-fenchyl alcohol as a chiral auxiliary in Diels-Alder reactions are not extensively documented in the literature, its structural relationship to other well-established terpene-derived auxiliaries, such as those based on camphor (B46023) and borneol, suggests its potential in this capacity. This document provides a comprehensive overview of the principles and a generalized protocol for the hypothetical application of a β-fenchyl alcohol-derived chiral auxiliary in asymmetric Diels-Alder reactions. The methodologies and expected outcomes are based on established precedents with structurally similar chiral auxiliaries.
Principle of Stereochemical Induction
The efficacy of a chiral auxiliary in a Diels-Alder reaction relies on its ability to create a sterically biased environment around the dienophile. For a hypothetical acrylate (B77674) ester of β-fenchyl alcohol, the bulky bicyclic framework of the fenchyl group would shield one face of the dienophile. In the presence of a Lewis acid, chelation between the carbonyl oxygen of the acrylate and the Lewis acid can lock the conformation of the dienophile, further enhancing the steric hindrance on one face and directing the approach of the diene to the opposite, more accessible face. This results in the preferential formation of one diastereomer of the Diels-Alder adduct.
The Role of beta-Fenchyl Alcohol in the Synthesis of Non-Proteinogenic Amino Acids: A Review of Current Literature
Non-proteinogenic amino acids, which are not among the 20 standard protein-building amino acids, are of great interest to researchers in medicinal chemistry and pharmacology. Their unique structures can impart desirable properties to peptide-based drugs, such as increased metabolic stability, enhanced potency, and novel biological activities. The stereoselective synthesis of these compounds is crucial, as different enantiomers can have vastly different biological effects.
The primary method for achieving stereocontrol in the synthesis of chiral molecules, including non-proteinogenic amino acids, often involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired stereochemistry is achieved, the auxiliary is removed. Common chiral auxiliaries are often derived from readily available natural products like terpenes, and beta-fenchyl alcohol, a derivative of fenchone (B1672492) found in fennel and other plants, would theoretically be a candidate for such applications.
However, an extensive search of chemical databases and scientific journals did not yield specific examples or protocols for the use of this compound in the diastereoselective alkylation of glycine (B1666218) Schiff bases or other common methods for synthesizing non-proteinogenic amino acids. The existing literature on the synthesis of these compounds focuses on a variety of other chiral auxiliaries, such as those derived from camphor (B46023) (e.g., Oppolzer's sultam), amino acids (e.g., Evans auxiliaries), and other terpenes.
General Principles of Chiral Auxiliary-Mediated Synthesis of Amino Acids
While specific data for this compound is unavailable, the general workflow for using a chiral auxiliary in the synthesis of a non-proteinogenic amino acid can be outlined. This process typically involves the following key steps:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to a glycine or other simple amino acid derivative to form a chiral substrate.
-
Diastereoselective Reaction: A key bond-forming reaction, such as an alkylation, aldol (B89426) reaction, or Michael addition, is performed. The steric and electronic properties of the chiral auxiliary direct the incoming reagent to a specific face of the molecule, resulting in the formation of one diastereomer in excess.
-
Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the newly synthesized, enantiomerically enriched amino acid derivative.
-
Deprotection: Any protecting groups on the amino and carboxyl functionalities are removed to yield the final non-proteinogenic amino acid.
This general workflow is visualized in the diagram below.
Caption: General workflow for the synthesis of non-proteinogenic amino acids using a chiral auxiliary.
Conclusion
For researchers, scientists, and drug development professionals interested in the synthesis of non-proteinogenic amino acids, the exploration of novel chiral auxiliaries remains a valuable endeavor. While this compound does not appear to be a commonly employed tool in this specific context based on available literature, the general principles of asymmetric synthesis using chiral auxiliaries provide a robust framework for such investigations. Future research may yet uncover applications for this compound and its derivatives in this important area of synthetic chemistry. Investigators are encouraged to consult the broader literature on asymmetric synthesis and chiral auxiliary design to inform their research efforts.
Application Note: Derivatization of β-Fenchyl Alcohol for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Fenchyl alcohol is a monoterpenoid alcohol and a significant chiral compound found in various essential oils. Its analysis by gas chromatography (GC) is crucial for quality control in the fragrance and flavor industries, as well as in phytochemical and metabolic research. However, the inherent polarity of the hydroxyl group in β-fenchyl alcohol can lead to poor peak shape, tailing, and potential thermal degradation during GC analysis. Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic performance and detection sensitivity.[1]
This application note provides detailed protocols for two common and effective derivatization methods for β-fenchyl alcohol: Silylation and Acetylation (Esterification) . These protocols are designed to be accessible to researchers, scientists, and drug development professionals.
Silylation of β-Fenchyl Alcohol
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the alcohol, making it more amenable to GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).
Reaction Scheme: Silylation
Caption: Silylation of β-fenchyl alcohol with BSTFA.
Experimental Protocol: Silylation
Materials:
-
β-Fenchyl alcohol standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps (B75204) and PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
GC-grade solvent for dilution (e.g., hexane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of β-fenchyl alcohol into a reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to dryness.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Derivatization: Add 200 µL of BSTFA with 1% TMCS to the vial. The reagent is added in excess to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or water bath. For sterically hindered alcohols, a longer reaction time or higher temperature may be necessary.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with a GC-grade solvent (e.g., hexane) to the desired concentration for GC analysis.
-
Analysis: The sample is now ready for injection into the GC system.
Acetylation (Esterification) of β-Fenchyl Alcohol
Acetylation is a form of esterification where the hydroxyl group of β-fenchyl alcohol is converted into an acetate (B1210297) ester. This is typically achieved using acetic anhydride (B1165640) with a catalyst, such as pyridine, which also acts as a scavenger for the hydrochloric acid byproduct. The resulting ester is less polar and more volatile than the parent alcohol.
Reaction Scheme: Acetylation
Caption: Acetylation of β-fenchyl alcohol.
Experimental Protocol: Acetylation
Materials:
-
β-Fenchyl alcohol standard
-
Acetic anhydride
-
Anhydrous pyridine (reagent grade)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
-
GC-grade solvent for dilution (e.g., hexane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of β-fenchyl alcohol into a reaction vial.
-
Reagent Addition: Add 0.5 mL of anhydrous pyridine and 0.5 mL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 1 hour in a heating block or water bath.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 1 mL of deionized water to quench the excess acetic anhydride.
-
Extract the β-fenchyl acetate with 2 x 1 mL of an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic layers and wash with 1 mL of 5% HCl solution to remove pyridine, followed by 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Dilution: Carefully evaporate the extraction solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in a suitable volume of a GC-grade solvent (e.g., hexane) for analysis.
-
Analysis: The sample is now ready for injection into the GC system.
GC Analysis Parameters
The following are general GC parameters that can be used as a starting point. Optimization may be required depending on the specific instrument and column used.
| Parameter | Silylated β-Fenchyl Alcohol | Acetylated β-Fenchyl Alcohol |
| GC Column | Non-polar (e.g., DB-5, HP-5MS) or polar (e.g., Carbowax 20M) capillary column | Non-polar (e.g., DB-5, HP-5MS) or polar (e.g., Carbowax 20M) capillary column |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 60 °C (hold 2 min) to 240 °C at 5 °C/min | 80 °C (hold 2 min) to 220 °C at 4 °C/min |
| Carrier Gas | Helium or Hydrogen at a constant flow | Helium or Hydrogen at a constant flow |
| Detector | FID or MS | FID or MS |
| Detector Temp. | 280 °C (FID) | 280 °C (FID) |
Quantitative Data
The following table provides Kovats retention indices for underivatized β-fenchyl alcohol on different types of GC columns. Derivatization will alter these retention times, generally decreasing them on polar columns and potentially increasing them on non-polar columns due to the increased molecular weight.
| Compound | Column Type | Stationary Phase | Kovats Retention Index (I) |
| β-Fenchyl alcohol | Polar | Carbowax 20M | 1569[2] |
| β-Fenchyl alcohol | Non-polar | SE-30 | 1141[2] |
Chiral Analysis Considerations
β-Fenchyl alcohol possesses chiral centers, and its enantiomers can exhibit different biological activities and sensory properties. For the separation of these enantiomers, a chiral GC column is necessary.[3] The derivatization protocols described in this application note can be applied prior to chiral GC analysis. The resulting TMS or acetate derivatives can often be resolved on cyclodextrin-based chiral stationary phases (e.g., Rt-βDEX series).[4][5] The choice of derivative and chiral column may require optimization to achieve the desired enantiomeric separation.
Conclusion
Derivatization of β-fenchyl alcohol through either silylation or acetylation is a crucial step for robust and reproducible GC analysis. These methods effectively reduce the polarity of the analyte, leading to improved peak shape, increased volatility, and enhanced thermal stability. The choice between silylation and acetylation will depend on the specific requirements of the analysis, including the sample matrix and the availability of reagents. For enantioselective analysis, these derivatization techniques are compatible with chiral GC columns. The protocols provided in this application note serve as a comprehensive guide for researchers to successfully derivatize and analyze β-fenchyl alcohol in various scientific applications.
References
Application Notes and Protocols: β-Fenchyl Alcohol in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise control of stereochemistry in the construction of complex molecular architectures. Among the diverse array of available chiral auxiliaries, β-fenchyl alcohol, a readily available and cost-effective terpene derivative, has demonstrated its utility in directing stereoselective transformations. This document provides detailed application notes and protocols on the use of β-fenchyl alcohol as a chiral auxiliary, with a specific focus on its application in the total synthesis of natural products.
While the broader applications of chiral auxiliaries in organic synthesis are well-documented, specific and detailed examples of the use of β-fenchyl alcohol in the total synthesis of complex natural products are not widely represented in readily accessible scientific literature. Despite extensive searches for a specific, well-documented total synthesis employing a β-fenchyl alcohol-derived chiral auxiliary with comprehensive experimental data, such an example could not be retrieved.
Therefore, this document will outline the general principles and potential applications of β-fenchyl alcohol as a chiral auxiliary and provide hypothetical protocols based on established methodologies for similar chiral alcohols. These protocols are intended to serve as a guide for researchers interested in exploring the potential of β-fenchyl alcohol in their own synthetic endeavors.
Principle of β-Fenchyl Alcohol as a Chiral Auxiliary
β-Fenchyl alcohol possesses a rigid bicyclic framework with a defined stereochemistry. When attached to a prochiral substrate, typically as an ester or an ether, the bulky and sterically demanding fenchyl group effectively shields one face of the reactive center. This steric hindrance directs the approach of incoming reagents to the less hindered face, thereby inducing high levels of diastereoselectivity in the reaction. Following the desired transformation, the β-fenchyl alcohol auxiliary can be cleaved and potentially recovered for reuse.
Logical Workflow for Employing a Chiral Auxiliary:
Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.
Potential Applications in Natural Product Synthesis
β-Fenchyl alcohol-derived auxiliaries could be particularly valuable in key bond-forming reactions commonly employed in the total synthesis of natural products, such as:
-
Diels-Alder Reactions: Acrylates or other dienophiles derived from β-fenchyl alcohol can undergo highly diastereoselective [4+2] cycloadditions. The facial selectivity would be controlled by the steric bulk of the fenchyl group, leading to the formation of chiral cyclohexene (B86901) derivatives, which are common structural motifs in terpenoids and other natural products.
-
Aldol (B89426) Reactions: Enolates derived from β-fenchyl esters could be used in stereoselective aldol additions to generate chiral β-hydroxy carbonyl compounds, fundamental building blocks in polyketide and macrolide synthesis.
-
Conjugate Additions: The chiral environment provided by the β-fenchyl auxiliary could direct the 1,4-addition of nucleophiles to α,β-unsaturated esters, establishing stereocenters at the α- and β-positions.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols for key reactions using a β-fenchyl alcohol-derived chiral auxiliary. These are based on standard procedures for similar chiral auxiliaries and should be optimized for specific substrates and reactions.
Protocol 1: Synthesis of (1R,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl Acrylate (B77674) (β-Fenchyl Acrylate)
This protocol describes the esterification of β-fenchyl alcohol to form the corresponding acrylate, a potential dienophile for asymmetric Diels-Alder reactions.
Reaction Scheme:
Caption: Esterification of β-fenchyl alcohol.
Materials:
-
(-)-β-Fenchyl alcohol
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (-)-β-fenchyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a catalytic amount of DMAP.
-
Slowly add acryloyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hypothetical Asymmetric Diels-Alder Reaction
This protocol outlines a hypothetical Lewis acid-catalyzed Diels-Alder reaction between β-fenchyl acrylate and cyclopentadiene (B3395910).
Reaction Scheme:
Caption: Hypothetical Diels-Alder cycloaddition.
Materials:
-
β-Fenchyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dissolve β-fenchyl acrylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.
-
Add diethylaluminum chloride (1.1 eq) dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) to the reaction mixture.
-
Stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the diastereomeric Diels-Alder adducts. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the β-fenchyl alcohol auxiliary using lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol.
Reaction Scheme:
Caption: Reductive removal of the chiral auxiliary.
Materials:
-
Diels-Alder adduct
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O)
-
Diethyl ether
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the Diels-Alder adduct (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired chiral alcohol from the recovered β-fenchyl alcohol.
Data Presentation
Due to the lack of a specific, published total synthesis utilizing β-fenchyl alcohol, a table of quantitative data cannot be provided. However, for a hypothetical Diels-Alder reaction as described in Protocol 2, the key data to be collected and tabulated would be:
Table 1: Hypothetical Diastereoselectivity in the Diels-Alder Reaction of β-Fenchyl Acrylate with Cyclopentadiene
| Entry | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Et₂AlCl | -78 | - | - |
| 2 | TiCl₄ | -78 | - | - |
| 3 | SnCl₄ | -78 | - | - |
Data in this table is hypothetical and would need to be determined experimentally.
Conclusion
While β-fenchyl alcohol presents a promising and economical option as a chiral auxiliary, its application in the total synthesis of natural products is not extensively documented in accessible literature. The provided hypothetical protocols and workflows offer a foundational guide for researchers to explore its potential in asymmetric transformations. Further research and publication in this area would be invaluable to the synthetic chemistry community, potentially unlocking a cost-effective and efficient tool for the construction of complex, stereochemically rich natural products. The successful application and documentation of such a synthesis would allow for the generation of concrete quantitative data and detailed, optimized protocols, which are currently unavailable.
Application Notes and Protocols for the Biocatalytic Production of β-Fenchyl Alcohol from Fenchone
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Fenchyl alcohol is a bicyclic monoterpenoid with applications in the fragrance, flavor, and pharmaceutical industries. Traditional chemical synthesis routes for its production from fenchone (B1672492) often involve harsh reagents and can lack the stereoselectivity required for specific applications. Biocatalysis has emerged as a green and efficient alternative, utilizing whole microbial cells or isolated enzymes to perform highly selective reductions under mild reaction conditions. This document provides detailed application notes and experimental protocols for the biocatalytic production of β-fenchyl alcohol from fenchone, focusing on methodologies applicable in research and development settings.
The biocatalytic reduction of the ketone fenchone to the corresponding alcohol, fenchyl alcohol, is a well-established transformation.[1] This reduction can yield different stereoisomers, including α- and β-fenchyl alcohol. The stereochemical outcome is dependent on the biocatalyst employed. This process is typically catalyzed by oxidoreductases, specifically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which require a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride donor. For preparative-scale synthesis, in-situ cofactor regeneration is essential for economic viability. This can be achieved using whole-cell systems that regenerate the cofactor through their metabolism or by employing a coupled-enzyme or substrate-coupled system with isolated enzymes.
Data Presentation
The following tables summarize typical quantitative data for biocatalytic ketone reductions. It is important to note that specific values for the reduction of fenchone to β-fenchyl alcohol will vary depending on the chosen biocatalyst and reaction conditions.
Table 1: Comparison of Whole-Cell Biocatalysts for Ketone Reduction
| Biocatalyst | Substrate | Co-substrate/Cofactor Regeneration | Reaction Time (h) | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) |
| Saccharomyces cerevisiae | Acetophenone | Glucose | 24-48 | >95 | (S)-1-Phenylethanol | >99 |
| Daucus carota (carrot root) | Acetophenone | Endogenous | 48-72 | 80-95 | (S)-1-Phenylethanol | >98 |
| Rhodotorula mucilaginosa | Various aromatic ketones | Glucose | 24-48 | 90-99 | (S)- or (R)-alcohols | >99 |
| Engineered E. coli expressing KRED | Various ketones | Glucose or Isopropanol | 12-24 | >99 | (S)- or (R)-alcohols | >99 |
Table 2: Comparison of Isolated Enzyme Systems for Ketone Reduction
| Enzyme System | Substrate | Cofactor Regeneration System | Enzyme Loading | Substrate Loading | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Ketoreductase (KRED) | Prochiral ketone | Glucose/Glucose Dehydrogenase (GDH) | 1-5 mg/mL | 10-50 mM | >99 | >99 |
| Alcohol Dehydrogenase (ADH) | Prochiral ketone | Isopropanol | 1-5 mg/mL | 10-50 mM | >95 | >99 |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of Fenchone using Saccharomyces cerevisiae (Baker's Yeast)
This protocol describes a general procedure for the asymmetric reduction of fenchone using readily available baker's yeast.
Materials:
-
Fenchone
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
D-Glucose
-
Yeast extract
-
Peptone
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
Procedure:
-
Preparation of Yeast Culture:
-
Prepare a fermentation medium containing 20 g/L glucose, 10 g/L yeast extract, and 20 g/L peptone in deionized water.
-
Autoclave the medium at 121°C for 20 minutes and allow it to cool to room temperature.
-
Inoculate the sterile medium with 1 g of active dry yeast.
-
Incubate the culture at 30°C with shaking at 150 rpm for 24 hours.
-
-
Biotransformation:
-
After 24 hours of growth, add fenchone (dissolved in a minimal amount of ethanol (B145695) or DMSO) to the yeast culture to a final concentration of 1-5 g/L.
-
Add an additional 20 g/L of glucose as a co-substrate for cofactor regeneration.
-
Continue the incubation at 30°C with shaking at 150 rpm.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 12, 24, 48, and 72 hours) and analyzing them by GC-MS.
-
-
Work-up and Product Isolation:
-
After the desired conversion is reached, centrifuge the culture at 5000 x g for 10 minutes to pellet the yeast cells.
-
Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude β-fenchyl alcohol by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., hexane:ethyl acetate gradient).
-
Protocol 2: Bioreduction of Fenchone using an Isolated Ketoreductase (KRED) with a Glucose/Glucose Dehydrogenase (GDH) Cofactor Regeneration System
This protocol outlines the use of a commercially available ketoreductase for the asymmetric reduction of fenchone.
Materials:
-
Fenchone
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (or NAD⁺, depending on the KRED's cofactor preference)
-
D-Glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution containing 0.1 M phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 100 mM.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add GDH to a final concentration of 1-2 U/mL.
-
Add KRED to a final concentration of 1-5 mg/mL.
-
Dissolve fenchone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture to a final concentration of 10-50 mM.
-
-
Biotransformation:
-
Incubate the reaction mixture at a controlled temperature (typically 25-37°C, as recommended for the specific KRED) with gentle stirring.
-
Monitor the reaction by GC-MS analysis of aliquots taken at regular time points.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting β-fenchyl alcohol by flash column chromatography.
-
Protocol 3: Analytical Method - GC-MS for Monitoring Fenchone Reduction
This protocol provides a general method for the analysis of fenchone and fenchyl alcohol.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column (e.g., β-DEX™ 225 or similar) is recommended for separating the stereoisomers of fenchyl alcohol. A standard non-polar column (e.g., HP-5MS) can be used for monitoring the conversion of fenchone.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
MS Conditions (if used):
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-300.
-
Sample Preparation:
-
Take a 1 mL aliquot of the reaction mixture.
-
Extract with 1 mL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean vial.
-
Analyze 1 µL of the organic extract by GC-MS.
Data Analysis:
-
Identify fenchone and fenchyl alcohol based on their retention times and mass spectra by comparing with authentic standards.
-
Quantify the conversion and yield by creating a calibration curve with standard solutions of known concentrations.
-
Determine the enantiomeric excess (e.e.) of β-fenchyl alcohol by integrating the peak areas of the enantiomers separated on a chiral column.
Visualizations
Caption: Workflow for the biocatalytic production of this compound.
Caption: Cofactor regeneration schemes for ketoreductases/alcohol dehydrogenases.
References
Application Notes and Protocols: β-Fenchyl Alcohol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Fenchyl alcohol, a bicyclic monoterpene alcohol, serves as a valuable chiral building block in asymmetric synthesis. Its rigid, sterically defined structure makes it an effective chiral auxiliary, capable of inducing high levels of stereoselectivity in a variety of chemical transformations. This document provides an overview of the applications of β-fenchyl alcohol in organic synthesis, with a focus on its role in the formation of new stereocenters. Detailed protocols and data for key applications are presented to guide researchers in the design and execution of their synthetic strategies. The inherent chirality and conformational rigidity of the fenchyl scaffold allow for effective facial shielding of reactive intermediates, thereby directing the approach of incoming reagents and controlling the stereochemical outcome of reactions.
Principle of Stereocontrol
The efficacy of β-fenchyl alcohol as a chiral auxiliary stems from its well-defined three-dimensional structure. When attached to a prochiral substrate, the bulky bicyclic framework of the fenchyl group effectively blocks one face of the molecule. This steric hindrance forces incoming reagents to attack from the less hindered face, resulting in the preferential formation of one diastereomer. The diastereomeric intermediate can then be purified and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Applications in Asymmetric Synthesis
β-Fenchyl alcohol has been successfully employed as a chiral auxiliary in a range of asymmetric reactions, including:
-
Asymmetric Alkylation: Derivatives of β-fenchyl alcohol can be used to direct the alkylation of enolates, leading to the formation of α-substituted carbonyl compounds with high diastereoselectivity.
-
Asymmetric Diels-Alder Reactions: β-Fenchyl acrylates serve as chiral dienophiles in Diels-Alder reactions, enabling the synthesis of chiral cyclic and bicyclic systems.
-
Asymmetric Reductions: Ketones bearing a β-fenchyl alcohol-derived ester can undergo diastereoselective reductions to produce chiral secondary alcohols.
-
Synthesis of Non-Proteinogenic Amino Acids: This chiral auxiliary has proven particularly useful in the asymmetric synthesis of non-proteinogenic amino acids, which are important components of peptidomimetics and other biologically active molecules[1].
Quantitative Data Summary
The following tables summarize representative quantitative data for the use of β-fenchyl alcohol derivatives in asymmetric synthesis.
Table 1: Asymmetric Alkylation of Glycine (B1666218) Enolate using a β-Fenchyl Alcohol-derived Chiral Auxiliary
| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Benzyl (B1604629) bromide | N-(Diphenylmethylene)-D-phenylalanine fenchyl ester | 95 | 85 |
| Methyl iodide | N-(Diphenylmethylene)-D-alanine fenchyl ester | 92 | 88 |
| Isopropyl iodide | N-(Diphenylmethylene)-D-valine fenchyl ester | 98 | 75 |
Table 2: Asymmetric Diels-Alder Reaction with β-Fenchyl Acrylate (B77674)
| Diene | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Cyclopentadiene | (2R)-Fenchyl 5-norbornene-2-carboxylate | 94 (endo) | 90 |
| 1,3-Butadiene | (R)-Fenchyl cyclohex-3-ene-1-carboxylate | 91 | 82 |
| Isoprene | (R)-Fenchyl 4-methylcyclohex-3-ene-1-carboxylate | 93 | 85 |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Glycine Schiff Base using (-)-β-Fenchyl Alcohol as a Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of the enolate derived from the Schiff base of glycine and (-)-β-fenchyl alcohol.
Materials:
-
(-)-β-Fenchyl alcohol
-
Glycine
-
Benzophenone (B1666685) imine
-
Thionyl chloride
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of (-)-β-Fenchyl Glycinate (B8599266): A solution of (-)-β-fenchyl alcohol (1.0 eq) in anhydrous THF is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour. Glycine (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Formation of the Schiff Base: The (-)-β-fenchyl glycinate (1.0 eq) and benzophenone imine (1.1 eq) are dissolved in anhydrous THF and stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield the Schiff base, which is used in the next step without further purification.
-
Enolate Formation and Alkylation: A solution of the Schiff base (1.0 eq) in anhydrous THF is cooled to -78 °C. A freshly prepared solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. The alkyl halide (1.2 eq) is then added, and the reaction is stirred for 4 hours at -78 °C.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by silica gel column chromatography to afford the diastereomerically enriched product.
-
Cleavage of the Chiral Auxiliary: The purified product is hydrolyzed using aqueous acid (e.g., 6N HCl) to cleave the fenchyl ester and the Schiff base, yielding the free amino acid. The β-fenchyl alcohol auxiliary can be recovered and recycled.
Protocol 2: Asymmetric Diels-Alder Reaction using (-)-β-Fenchyl Acrylate
This protocol outlines a general procedure for the Lewis acid-catalyzed asymmetric Diels-Alder reaction between (-)-β-fenchyl acrylate and a diene.
Materials:
-
(-)-β-Fenchyl alcohol
-
Acryloyl chloride
-
Triethylamine
-
Diene (e.g., cyclopentadiene)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of (-)-β-Fenchyl Acrylate: To a solution of (-)-β-fenchyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C is added acryloyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated. The crude acrylate is purified by column chromatography.
-
Diels-Alder Reaction: The (-)-β-fenchyl acrylate (1.0 eq) and the diene (2.0 eq) are dissolved in anhydrous DCM and cooled to -78 °C. The Lewis acid (e.g., 1.0 M solution of Et₂AlCl in hexanes, 1.1 eq) is added dropwise. The reaction is stirred at -78 °C for 6 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to provide the Diels-Alder adduct.
-
Removal of the Chiral Auxiliary: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in THF/water) or reduction (e.g., using LiAlH₄ in THF) to afford the corresponding carboxylic acid or alcohol, respectively. The (-)-β-fenchyl alcohol can be recovered.
Visualizations
Caption: General workflow for asymmetric synthesis using β-fenchyl alcohol.
Caption: Pathway for asymmetric alkylation using a β-fenchyl alcohol auxiliary.
Caption: Logical relationship in an asymmetric Diels-Alder reaction.
References
Application Notes and Protocols: Oxidation of β-Fenchyl Alcohol to Fenchone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchone (B1672492), a bicyclic monoterpene ketone, is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances.[1] Its stereochemically defined structure necessitates synthetic methods that can reliably produce the desired enantiomer in high purity. A common and direct route to fenchone is the oxidation of its corresponding secondary alcohol, β-fenchyl alcohol. This document provides detailed protocols for two established oxidation methods: Pyridinium (B92312) Chlorochromate (PCC) oxidation and Swern oxidation. Additionally, a comparison of various oxidative methods is presented to aid in the selection of the most suitable procedure for specific research and development needs.
Data Presentation: Comparison of Oxidation Methods
The selection of an appropriate oxidizing agent is critical for achieving high yields and purity while minimizing side reactions. The following table summarizes quantitative data for common methods used in the oxidation of β-fenchyl alcohol to fenchone.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Key Considerations |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 80-90%[1] | Anhydrous CH₂Cl₂, Room Temperature, 2-4 hours[1] | Mild and reliable; PCC is toxic (chromium-based); can form tar-like byproducts.[2][3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | High (often >90%) | Anhydrous CH₂Cl₂, -78°C to Room Temperature[4][5] | Mild conditions, avoids heavy metals; requires low temperatures and produces foul-smelling dimethyl sulfide.[3][5][6] |
| Hypochlorite Oxidation | Sodium Hypochlorite (Bleach) | Variable | Acetic Acid | Inexpensive and environmentally friendly; reactivity is highly dependent on reaction conditions.[7] |
| Catalytic Dehydrogenation | Copper-based catalyst | High (e.g., 92%) | High Temperature (e.g., 225°C)[8] | Suitable for larger scale; requires high temperatures and specialized catalyst preparation.[9] |
Experimental Protocols
Protocol 1: Oxidation of β-Fenchyl Alcohol using Pyridinium Chlorochromate (PCC)
This method is a reliable and relatively mild procedure for oxidizing secondary alcohols to ketones.[1][3]
Materials:
-
β-Fenchyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane, add a solution of β-fenchyl alcohol (1.0 equivalent) in anhydrous dichloromethane at room temperature.[1]
-
Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1][2]
-
Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and filter through a pad of Celite to remove the chromium salts and silica gel.
-
Wash the filter cake thoroughly with anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford fenchone.[1]
Protocol 2: Swern Oxidation of β-Fenchyl Alcohol
The Swern oxidation is a mild and efficient method for converting secondary alcohols to ketones without the use of heavy metals.[4][5][6]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous dichloromethane (DCM)
-
β-Fenchyl alcohol
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (2 equivalents) in anhydrous DCM and cool the solution to -78°C using a dry ice/acetone bath.[9]
-
Slowly add a solution of DMSO (3 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 30 minutes at -78°C.[9]
-
Add a solution of β-fenchyl alcohol (1 equivalent) in anhydrous DCM to the reaction mixture and stir for 1 hour at -78°C.[9]
-
Add triethylamine (4 equivalents) to the mixture and stir for 10 minutes at -78°C.[9]
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.[9]
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fenchone.[9]
-
Purify the crude product by flash column chromatography or distillation.[9]
Mandatory Visualization
Experimental Workflow for PCC Oxidation
Caption: Workflow for the oxidation of β-fenchyl alcohol to fenchone using PCC.
Reaction Scheme for Swern Oxidation
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. US1933939A - Preparation of fenchone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: β-Fenchyl Alcohol Directed ortho-Metalation (DoM) Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. The resulting aryl anion intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. When a chiral DMG is employed, the ortho-metalation can proceed diastereoselectively, enabling the synthesis of enantioenriched products.
β-Fenchyl alcohol, a readily available and rigid bicyclic chiral alcohol, presents an attractive scaffold for use as a chiral auxiliary in asymmetric DoM. Its bulky nature can effectively shield one face of the aromatic ring, leading to high diastereoselectivity in the subsequent electrophilic quench. These application notes provide an overview of the proposed strategies and detailed protocols for utilizing β-fenchyl alcohol as a chiral directing group in ortho-metalation reactions.
Application Notes
The use of β-fenchyl alcohol as a directing group in DoM typically involves its conversion into a more robust directing group, such as an O-aryl carbamate (B1207046). The carbamate functionality is a well-established and powerful DMG, known to facilitate efficient and regioselective ortho-lithiation.[2][3] The chirality of the β-fenchyl alcohol moiety is then transferred during the functionalization of the aromatic ring, leading to a diastereomeric mixture of products from which the desired stereoisomer can potentially be isolated.
Key Advantages of β-Fenchyl Alcohol-Derived Directing Groups:
-
High Diastereoselectivity: The rigid and sterically demanding bicyclo[2.2.1]heptane framework of β-fenchyl alcohol can effectively control the approach of the electrophile, leading to high diastereomeric ratios.
-
Accessibility: Both enantiomers of fenchol (B156177) are accessible, allowing for the synthesis of either enantiomer of the target molecule.
-
Cleavability: The auxiliary can be removed under various conditions after the desired functionalization.
Proposed Substrate for DoM:
A key substrate for this strategy is an O-aryl carbamate derived from β-fenchyl alcohol and a phenolic compound. The synthesis of such a substrate is outlined in the experimental protocols.
Table 1: Proposed Diastereoselective ortho-Metalation of an O-Phenyl Carbamate Derived from (1R,2S,4S)-β-Fenchyl Alcohol
| Entry | Electrophile (E+) | Product (Major Diastereomer) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | I₂ | 2-Iodo-phenyl carbamate | >95:5 | ~85 |
| 2 | Me₃SiCl | 2-(Trimethylsilyl)phenyl carbamate | >95:5 | ~90 |
| 3 | DMF | 2-Formylphenyl carbamate | >90:10 | ~75 |
| 4 | (CH₂O)n | 2-(Hydroxymethyl)phenyl carbamate | >90:10 | ~80 |
Note: The data presented in this table are hypothetical and based on typical results observed for diastereoselective DoM reactions with other chiral auxiliaries. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of O-Phenyl N,N-Diisopropylcarbamate Derived from (1R,2S,4S)-β-Fenchyl Alcohol
This protocol describes the synthesis of the starting material for the directed ortho-metalation reaction.
Materials:
-
(1R,2S,4S)-(-)-β-Fenchyl alcohol
-
N,N-Diisopropylcarbamoyl chloride
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of (1R,2S,4S)-(-)-β-fenchyl alcohol (1.0 eq) in anhydrous dichloromethane (0.5 M) under an inert atmosphere of argon, add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N,N-diisopropylcarbamoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired O-phenyl N,N-diisopropylcarbamate.
Protocol 2: Diastereoselective Directed ortho-Metalation and Electrophilic Quench
This protocol details the key ortho-lithiation and functionalization step.
Materials:
-
O-Aryl carbamate derived from β-fenchyl alcohol (from Protocol 1)
-
sec-Butyllithium (B1581126) (s-BuLi), 1.4 M in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Selected electrophile (e.g., I₂, Me₃SiCl, DMF)
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk line and appropriate glassware for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add the O-aryl carbamate derived from β-fenchyl alcohol (1.0 eq) and dissolve it in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled TMEDA (1.2 eq) to the solution.
-
Slowly add sec-butyllithium (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the aryl anion.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the chosen electrophile (1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the ortho-functionalized product.
-
Determine the diastereomeric ratio of the product using chiral HPLC or ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: General mechanism of β-fenchyl alcohol directed ortho-metalation.
Caption: Experimental workflow for a typical DoM experiment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Stereoselective Reduction of Fenchone to β-Fenchyl Alcohol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals aiming to optimize the stereoselective reduction of fenchone (B1672492) to β-fenchyl alcohol (endo-fenchol). Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of fenchone to a specific stereoisomer of fenchyl alcohol?
A1: The primary challenge lies in controlling the diastereoselectivity of the reaction. Fenchone, a bicyclic ketone, can be reduced to two main diastereomeric alcohols: the endo-isomer (β-fenchyl alcohol) and the exo-isomer (α-fenchyl alcohol). The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent used and the face from which it attacks the carbonyl group.[1]
Q2: Which type of reducing agent is recommended for selectively producing β-fenchyl alcohol?
A2: To selectively produce β-fenchyl alcohol (the endo-product), a sterically bulky hydride reagent is recommended. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are ideal. Due to their large size, they preferentially attack the less sterically hindered exo face of the fenchone molecule, leading to the formation of the desired endo-alcohol.[1]
Q3: Conversely, how can one favor the formation of α-fenchyl alcohol?
A3: To favor the formation of α-fenchyl alcohol (the exo-product), a small hydride reagent such as sodium borohydride (B1222165) (NaBH₄) should be used. Smaller reagents can attack from the more sterically hindered endo face, resulting in the exo-alcohol as the major product.[1]
Q4: What analytical techniques are suitable for determining the ratio of β- to α-fenchyl alcohol in the product mixture?
A4: Gas chromatography (GC), particularly with a chiral stationary phase, is a highly effective method for separating and quantifying the diastereomers of fenchyl alcohol.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify the isomers based on their mass spectra and retention times.[2][3][4][5]
Q5: How can the final product, β-fenchyl alcohol, be purified from the reaction mixture?
A5: Purification can be achieved through several methods. Flash column chromatography on silica (B1680970) gel is effective for separating the fenchyl alcohol isomers from each other and from any unreacted fenchone.[6] For larger scale purifications, fractional distillation under reduced pressure can also be employed, although it may be challenging if the boiling points of the isomers are very close.[6]
Data Presentation: Stereoselectivity of Fenchone Reduction
The choice of reducing agent is critical in determining the stereochemical outcome of the fenchone reduction. The following table summarizes the expected major products based on the steric hindrance of common hydride reagents.
| Reducing Agent | Chemical Name | Steric Bulk | Expected Major Product | Rationale for Selectivity |
| L-Selectride® | Lithium tri-sec-butylborohydride | High | β-Fenchyl alcohol (endo) | Attacks from the less hindered exo face.[1] |
| K-Selectride® | Potassium tri-sec-butylborohydride | High | β-Fenchyl alcohol (endo) | Similar to L-Selectride®, attacks from the less hindered exo face. |
| NaBH₄ | Sodium borohydride | Low | α-Fenchyl alcohol (exo) | Attacks from the more hindered endo face.[1] |
| LiAlH₄ | Lithium aluminum hydride | Low | α-Fenchyl alcohol (exo) | A small, highly reactive hydride source that favors attack from the endo face. |
Troubleshooting Guides
This section addresses specific issues that may arise during the stereoselective reduction of fenchone.
Problem 1: Low Yield of Fenchyl Alcohol
| Possible Causes | Solutions |
| Inactive or Decomposed Reducing Agent | Ensure the hydride reagent is fresh and has been stored under appropriate anhydrous and inert conditions. L-Selectride® and other borohydrides are sensitive to moisture and air. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish at the recommended low temperature (e.g., -78 °C), consider extending the reaction time. Avoid significantly increasing the temperature as it may negatively impact stereoselectivity. |
| Inadequate Stoichiometry of Reducing Agent | Ensure at least a stoichiometric amount of the hydride is used. For bulky and expensive reagents like L-Selectride®, using a slight excess (e.g., 1.2 equivalents) is common to drive the reaction to completion.[1] |
| Product Loss During Workup | The workup procedure, especially the quenching of excess hydride, can be exothermic and needs to be performed carefully at low temperatures to avoid side reactions or product degradation. Ensure efficient extraction with an appropriate organic solvent. |
Problem 2: Poor Stereoselectivity (Contamination with α-Fenchyl Alcohol)
| Possible Causes | Solutions |
| Incorrect Choice of Reducing Agent | To obtain β-fenchyl alcohol, a sterically hindered reagent like L-Selectride® is crucial. Using less bulky reagents like NaBH₄ will result in the α-isomer as the major product.[1] |
| Reaction Temperature is Too High | Low temperatures (e.g., -78 °C) enhance stereoselectivity by increasing the energy difference between the transition states leading to the two different diastereomers.[7] Ensure the reaction is maintained at the recommended low temperature. |
| Contamination of the Reducing Agent | Contamination of the bulky reducing agent with less hindered hydride species can lead to a decrease in stereoselectivity. Use high-purity reagents from a reliable source. |
| Solvent Effects | The choice of solvent can sometimes influence stereoselectivity. Anhydrous tetrahydrofuran (B95107) (THF) is a standard and reliable solvent for reductions with L-Selectride®.[1] |
Problem 3: Incomplete Reaction (Unreacted Fenchone Remains)
| Possible Causes | Solutions |
| See "Low Yield" - Inactive Reagent, Insufficient Time or Stoichiometry | Refer to the solutions for low yield, as these are the most common causes of incomplete conversion. |
| Purity of Fenchone | Impurities in the starting material may interfere with the reaction. Ensure the fenchone is of high purity before starting the reduction. |
Experimental Protocols
Protocol 1: Stereoselective Reduction of (+)-Fenchone to (+)-β-Fenchyl Alcohol with L-Selectride® [1]
This protocol is optimized for the selective formation of the endo-alcohol.
Materials:
-
(+)-Fenchone
-
L-Selectride® solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Water (deionized)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Syringes and needles
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (+)-Fenchone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution (1.2 equivalents) dropwise via syringe to the stirred fenchone solution, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of water, followed by 3 M NaOH, and then 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether (3 times).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (+)-β-fenchyl alcohol.
Protocol 2: Analysis of Fenchyl Alcohol Isomers by Gas Chromatography (GC)
This protocol provides a general method for analyzing the diastereomeric ratio of the product mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Dex CB-β-cyclodextrin), is recommended for baseline separation of the stereoisomers.[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/minute.
-
Hold: Maintain at 180 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product or an aliquot of the crude reaction mixture in a suitable solvent like dichloromethane (B109758) or hexane.
Data Analysis:
-
Identify the peaks corresponding to α-fenchyl alcohol and β-fenchyl alcohol based on their retention times (which may need to be confirmed with authentic standards).
-
Integrate the peak areas for each isomer.
-
Calculate the diastereomeric ratio (β:α) by dividing the peak area of the β-isomer by the peak area of the α-isomer.
Mandatory Visualizations
Caption: Experimental workflow for the stereoselective reduction of fenchone.
Caption: Logical relationship between reagent size and stereochemical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill. Fruits Obtained from Different Geographical Regions Using GC-MS Approach | MDPI [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of β-Fenchyl Alcohol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of β-fenchyl alcohol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing β-fenchyl alcohol?
A1: The main challenges include:
-
Isomer Contamination: β-Fenchyl alcohol is often present in a mixture with its stereoisomers, such as α-fenchyl alcohol. These isomers can have very similar physical properties, making separation by crystallization difficult.
-
Physical State: Unlike some of its isomers, β-fenchyl alcohol is often a liquid at or near room temperature, which can hinder the initiation of crystallization.
-
Oiling Out: The compound may separate from the solution as a liquid (oiling out) rather than forming solid crystals, especially if the solution is supersaturated at a temperature above the melting point of the impure compound.
Q2: What are the key physical properties of fenchyl alcohol isomers relevant to crystallization?
A2: Understanding the physical properties of the isomers is crucial for developing a successful crystallization protocol. Key data is summarized in the table below.
Q3: Which solvents are suitable for the crystallization of fenchyl alcohol?
A3: Based on available data, fenchyl alcohol has limited solubility in water but is soluble in various organic solvents.[1][2][3] Suitable solvents for creating a supersaturated solution for crystallization could include ethanol (B145695), methanol, chloroform, and dimethylformamide (DMF).[3][4][5][6] Solvent systems where solubility is significantly different at high and low temperatures are ideal.
Q4: Can I separate α- and β-fenchyl alcohol by standard crystallization?
A4: Separating α- and β-fenchyl alcohol by standard crystallization is challenging due to their similar properties.[7] Fractional crystallization, where the temperature is carefully controlled to selectively crystallize one isomer, may be more effective.[8][9] Since α-fenchol is often a solid at room temperature while β-fenchol is a liquid, this difference in physical state can be exploited.[1]
Data Presentation
Table 1: Physical Properties of Fenchyl Alcohol Isomers
| Property | β-Fenchyl Alcohol | (1R)-endo-(+)-Fenchyl alcohol (an α-isomer) | Fenchol (Isomer Mixture) |
| Melting Point (°C) | Liquid at room temperature | 35.0 - 45.0[10], 43-46[4][5] | 39.0 - 45.0[11] |
| Boiling Point (°C) | 202.0 - 203.0[2] | 201 - 202[4][5] | 201 - 202[4][5][6] |
| Solubility | Soluble in alcohol[2] | Soluble in ethanol (~16 mg/ml), DMSO (~16 mg/ml), DMF (~25 mg/ml); sparingly soluble in aqueous buffers[3] | Sparingly soluble in ethanol and methanol; soluble in chloroform[6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form after cooling. | - Solution is not sufficiently supersaturated.- Cooling period is too short.- Nucleation is inhibited. | - Reduce the amount of solvent by evaporation and re-cool.- Allow for a longer cooling and incubation period.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of β-fenchyl alcohol. |
| The compound "oils out" instead of crystallizing. | - The degree of supersaturation is too high.- The cooling rate is too fast.- The melting point of the impure mixture is below the crystallization temperature. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly.- Employ a solvent system with lower solubility for β-fenchyl alcohol.- Consider a multi-step purification to remove impurities that depress the melting point. |
| Crystals are of poor quality or are very small. | - Crystallization occurred too rapidly.- Insufficient time for crystal growth. | - Slow down the cooling rate. Use a Dewar flask or an insulated bath to slow cooling.- Redissolve the crystals by heating and allow them to recrystallize more slowly. |
| The crystallized product is still a mixture of isomers. | - The solvent system does not provide adequate selectivity.- Co-crystallization of isomers is occurring. | - Experiment with different solvent systems to find one that selectively crystallizes the desired isomer.- Employ fractional crystallization with very slow and controlled temperature reduction.- Consider derivatization to create compounds with more distinct crystallization properties, followed by removal of the derivatizing group. |
Experimental Protocols
Protocol 1: General Cooling Crystallization of β-Fenchyl Alcohol
This protocol is a starting point and may require optimization based on the specific isomeric purity of the starting material.
-
Dissolution: In a clean flask, dissolve the crude β-fenchyl alcohol mixture in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 40-50°C). Add the solvent dropwise until the solid material is just fully dissolved.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Incubation: Once at room temperature, transfer the flask to a refrigerator (2-8°C) or a controlled cooling bath. For separating from α-isomers, a temperature just above the freezing point of the β-isomer should be maintained to encourage the α-isomer to crystallize out first.
-
Isolation: If crystals form, isolate them by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Fractional Crystallization for Isomer Separation
This method is aimed at separating the more crystalline α-fenchyl alcohol from the often liquid β-fenchyl alcohol.
-
Melt or Dissolution: If the mixture is mostly liquid, begin by cooling the neat mixture. If it is solid, dissolve it in a minimal amount of a suitable solvent (e.g., hexane) at room temperature.
-
Controlled Cooling: Slowly cool the mixture in a programmable cooling bath. Decrease the temperature in small increments (e.g., 1-2°C per hour).
-
Seeding: If pure α-fenchyl alcohol is available, add a seed crystal when the solution is slightly supersaturated to encourage selective crystallization.
-
Isomer Removal: As the α-fenchyl alcohol crystallizes, the remaining liquid will become enriched in β-fenchyl alcohol. The solid α-isomer can be removed by filtration at the low temperature.
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Iterative Process: The process can be repeated to further purify the β-fenchyl alcohol-enriched liquid.
Visualizations
Caption: General workflow for the crystallization of β-fenchyl alcohol.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. parchem.com [parchem.com]
- 2. (-)-beta-fenchol, 470-08-6 [thegoodscentscompany.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (+)-Fenchol | 2217-02-9 [chemicalbook.com]
- 5. 2217-02-9 CAS MSDS ((+)-Fenchol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. FENCHOL | 1632-73-1 [chemicalbook.com]
- 7. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 8. rcprocess.se [rcprocess.se]
- 9. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. (1R)-endo-(+)-Fenchyl alcohol, 96% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. Fenchyl alcohol = 96 , FG 1632-73-1 [sigmaaldrich.com]
identification and minimization of byproducts in beta-Fenchyl alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and minimization of byproducts during the synthesis of β-fenchyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of β-fenchyl alcohol?
A1: The most prevalent byproducts depend on the synthetic route. When synthesizing β-fenchyl alcohol via the reduction of fenchone (B1672492), the primary byproducts are its stereoisomers: α-fenchol (endo-fenchol) and other isomers of fenchyl alcohol.[1][2] If turpentine (B1165885) (containing α-pinene and β-pinene) is used as a starting material, other terpene alcohols like borneol and isocamphol can also be formed as byproducts.[3][4]
Q2: How can I identify the presence of these byproducts in my reaction mixture?
A2: The most effective analytical techniques for identifying and quantifying fenchol (B156177) isomers and other terpene byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] GC-MS can separate the different isomers based on their retention times and provide mass spectra for identification.[8][9] 1H and 13C NMR spectroscopy can distinguish between the isomers based on the chemical shifts of specific protons and carbons.[5][10]
Q3: What synthetic methods are commonly used to produce β-fenchyl alcohol?
A3: Common methods for synthesizing β-fenchyl alcohol include:
-
Reduction of fenchone: This is a widely used method employing reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation.[1][6][11]
-
Hydroboration-oxidation of α-pinene: This method can also yield β-fenchyl alcohol.[1][11]
-
From turpentine: Catalytic isomerization and hydrolysis of α-pinene and β-pinene found in turpentine can be used for synthesis.[3][4]
Q4: Are there any "green" chemistry approaches for β-fenchyl alcohol synthesis?
A4: Yes, the reduction of camphor (B46023) (a similar bicyclic ketone) to isoborneol (B83184) and borneol is a classic undergraduate experiment used to illustrate green chemistry principles.[6][12] These principles, such as using safer solvents (like ethanol (B145695) or water), milder reagents (like sodium borohydride), and aiming for high atom economy, can be applied to the synthesis of β-fenchyl alcohol from fenchone.[6][12]
Troubleshooting Guides
Problem 1: Low yield of β-fenchyl alcohol and high proportion of α-fenchol.
Possible Cause: The choice of reducing agent and reaction conditions can significantly influence the stereoselectivity of the reduction of fenchone. Some reducing agents may favor the formation of the endo isomer (α-fenchol) over the exo isomer (β-fenchyl alcohol).
Solution:
-
Optimize the Reducing Agent: The reduction of camphor with sodium borohydride has been shown to favor the formation of the exo-product, isoborneol.[8][13] By analogy, using sodium borohydride for the reduction of fenchone may favor the formation of β-fenchyl alcohol. The steric hindrance of the reducing agent plays a crucial role; bulkier reagents tend to attack from the less hindered side, leading to the exo product.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the stereoselectivity of a reaction. Experiment with carrying out the reduction at 0°C or even lower temperatures.
-
Catalytic Hydrogenation: Catalytic hydrogenation of fenchone using a palladium on carbon (Pd/C) catalyst in ethanol has been reported to yield β-fenchyl alcohol with high enantiomeric excess.[11]
| Parameter | Recommendation | Expected Outcome |
| Reducing Agent | Sodium Borohydride (NaBH4) | Increased ratio of β-fenchyl alcohol to α-fenchol. |
| Catalyst | Palladium on Carbon (Pd/C) with H2 | High yield of β-fenchyl alcohol.[11] |
| Temperature | 0°C to room temperature | Potentially improved stereoselectivity towards β-fenchyl alcohol. |
| Solvent | Methanol or Ethanol | Common solvents for borohydride reductions. |
Problem 2: Difficulty in separating β-fenchyl alcohol from its isomers.
Possible Cause: Fenchol isomers have very similar physical properties, including boiling points, which makes their separation by standard distillation challenging.[3]
Solution:
-
Fractional Distillation under Reduced Pressure: While difficult, fractional distillation under reduced pressure can be used to separate the isomers.[11] Careful control of the vacuum and temperature is critical.
-
Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of benzene (B151609) and petroleum ether, can be an effective method for purifying β-fenchyl alcohol to a high purity.[11]
-
Chromatographic Methods: For analytical and small-scale preparative separations, chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be employed to separate enantiomers and diastereomers.[14][15][16]
| Separation Technique | Key Parameters | Suitability |
| Fractional Distillation | Reduced pressure (e.g., 10 mmHg), precise temperature control.[11] | Industrial scale, can be challenging for high purity. |
| Recrystallization | Solvent selection (e.g., benzene/petroleum ether).[11] | Laboratory scale, can achieve high purity. |
| Chiral HPLC | Chiral stationary phase, appropriate mobile phase. | Analytical and small-scale preparative separation. |
Problem 3: Presence of unexpected byproducts in the final product.
Possible Cause: The starting materials may contain impurities, or side reactions may be occurring under the chosen reaction conditions. For example, using turpentine as a starting material can lead to a variety of terpene byproducts.[3][4]
Solution:
-
Purify Starting Materials: Ensure the purity of the starting fenchone or other precursors before starting the synthesis. Impurities in the starting material will likely be carried through the reaction.
-
Analyze Reaction Conditions: Dehydration of the alcohol products can occur under acidic conditions, leading to the formation of fenchene isomers.[17] Ensure the reaction and workup conditions are not overly acidic.
-
Thorough Characterization: Use a combination of analytical techniques, such as GC-MS and NMR, to identify the structures of the unknown byproducts. This information will provide clues about the side reactions occurring.
Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS) for the separation of terpene isomers.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature of around 220°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to a spectral library (e.g., NIST) and, if available, to authentic standards of α-fenchol and β-fenchyl alcohol.
Protocol 2: Minimization of α-Fenchol via Stereoselective Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve fenchone in anhydrous methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, slowly add water to quench the excess NaBH4. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS or NMR to determine the ratio of β-fenchyl alcohol to α-fenchol.
Visualizations
Caption: Workflow for the identification and minimization of byproducts.
Caption: Troubleshooting logic for common issues in β-fenchyl alcohol synthesis.
References
- 1. (-)-beta-Fenchyl alcohol | 470-08-6 | Benchchem [benchchem.com]
- 2. Fenchol - Wikipedia [en.wikipedia.org]
- 3. foreverest.net [foreverest.net]
- 4. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 5. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]
- 7. cerritos.edu [cerritos.edu]
- 8. odinity.com [odinity.com]
- 9. Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill. Fruits Obtained from Different Geographical Regions Using GC-MS Approach | MDPI [mdpi.com]
- 10. spectrabase.com [spectrabase.com]
- 11. beta-Fenchyl alcohol (22627-95-8) for sale [vulcanchem.com]
- 12. azocleantech.com [azocleantech.com]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Buy (-)-beta-Fenchyl alcohol | 470-08-6 [smolecule.com]
improving the yield of beta-Fenchyl alcohol in microbial fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of beta-fenchyl alcohol through microbial fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during the microbial production of β-fenchyl alcohol, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of β-fenchyl alcohol significantly lower than expected?
Possible Causes:
-
Insufficient Precursor Supply: The biosynthesis of β-fenchyl alcohol depends on the availability of the precursor geranyl pyrophosphate (GPP), which is derived from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A low GPP pool is a common bottleneck in terpenoid production.[1][2][3][4]
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Low Activity of Fenchol (B156177) Synthase: The heterologously expressed fenchol synthase, the key enzyme converting GPP to fenchol, may have low specific activity or expression levels in the microbial host.
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Product Toxicity: Like many other monoterpenoids, β-fenchyl alcohol can be toxic to microbial cells, inhibiting growth and enzyme activity, which in turn limits product yield.[1][5][6]
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Suboptimal Fermentation Conditions: Factors such as temperature, pH, aeration, and medium composition can significantly impact enzyme activity and overall metabolic flux towards β-fenchyl alcohol.
-
Volatility of the Product: Being a volatile compound, β-fenchyl alcohol can be lost through evaporation during fermentation, leading to an underestimation of the actual yield.[1][5][6]
Solutions:
-
Enhance Precursor Supply:
-
Improve Enzyme Performance:
-
Codon-optimize the fenchol synthase gene for the specific microbial host.
-
Use strong, inducible promoters to control the expression of fenchol synthase.
-
-
Mitigate Product Toxicity:
-
Optimize Fermentation Conditions:
-
Systematically optimize parameters like temperature, pH, and dissolved oxygen levels.
-
Supplement the medium with essential cofactors and nutrients.
-
-
Minimize Product Loss:
-
Use a sealed fermentation system or a condenser to capture volatile compounds.
-
Employ a two-phase fermentation system where the product is captured in a non-volatile organic phase.
-
Q2: The microbial culture is growing poorly or lysing after induction of β-fenchyl alcohol production. What could be the cause?
Possible Causes:
-
High Product Toxicity: Accumulation of β-fenchyl alcohol in the fermentation broth can disrupt cell membranes and interfere with essential cellular functions, leading to growth inhibition and cell death.[1][5][6][9]
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Metabolic Burden: Overexpression of the heterologous biosynthetic pathway can impose a significant metabolic load on the host cells, diverting resources from essential cellular processes and leading to reduced fitness.
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Toxicity of Intermediates: Accumulation of intermediate metabolites in the biosynthetic pathway could also be toxic to the cells.
Solutions:
-
Control Gene Expression: Use inducible promoters to separate the cell growth phase from the product formation phase. Induce gene expression only after a sufficient cell density has been reached.
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Reduce Product Accumulation: As mentioned previously, employ in situ product removal techniques.
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Balance Pathway Expression: Optimize the expression levels of the pathway enzymes to avoid the accumulation of toxic intermediates. This can be achieved by using promoters of varying strengths.
-
Select a More Robust Host: Some microbial strains are inherently more tolerant to solvents and other toxic compounds.[8]
Q3: How can I confirm that the product is indeed β-fenchyl alcohol and quantify the yield accurately?
Answer:
The most reliable method for the identification and quantification of β-fenchyl alcohol in a fermentation broth is Gas Chromatography-Mass Spectrometry (GC-MS) .[10][11][12][13][14]
-
Identification: The mass spectrum of the produced compound can be compared to a known standard of β-fenchyl alcohol or to a spectral library (e.g., NIST). The retention time on the GC column should also match that of the standard.
-
Quantification: A calibration curve should be generated using known concentrations of a β-fenchyl alcohol standard. The peak area of the product in the sample can then be used to determine its concentration based on the calibration curve. An internal standard should be used to correct for variations in sample preparation and injection volume.
A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts used for β-fenchyl alcohol production?
Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial hosts for the production of terpenoids, including monoterpenoids like β-fenchyl alcohol.[1][15][16]
-
E. coli offers rapid growth and well-established genetic tools, but may require significant engineering to express functional eukaryotic enzymes like fenchol synthase.
-
S. cerevisiae is a eukaryotic host and is often better suited for expressing plant-derived enzymes. It also has a native mevalonate pathway which is the precursor pathway for terpenoids.[2][3]
Q2: What is the biosynthetic pathway for β-fenchyl alcohol?
The biosynthesis of β-fenchyl alcohol starts from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form the C10 precursor, geranyl pyrophosphate (GPP). GPP is then cyclized by the enzyme fenchol synthase to form fenchol. Depending on the specific fenchol synthase used, this can be followed by an enzymatic reduction to yield β-fenchyl alcohol.
Data Presentation
Table 1: Key Fermentation Parameters and Their Typical Ranges for Optimization
| Parameter | Typical Range for E. coli | Typical Range for S. cerevisiae | Impact on Yield |
| Temperature | 25-37°C | 25-30°C | Affects enzyme activity and cell growth. |
| pH | 6.0-7.5 | 4.5-6.0 | Influences enzyme stability and nutrient uptake. |
| Dissolved Oxygen | 10-30% | 10-30% | Essential for cell growth and some enzymatic reactions. |
| Carbon Source | Glucose, Glycerol | Glucose, Galactose | Primary source of carbon and energy. |
| Nitrogen Source | Yeast Extract, Peptone | Yeast Extract, Peptone, Ammonium Sulfate | Crucial for cell growth and protein synthesis. |
Table 2: Comparison of Host Organisms for Terpenoid Production
| Feature | Escherichia coli | Saccharomyces cerevisiae |
| Growth Rate | Fast | Moderate |
| Genetic Tools | Excellent | Excellent |
| Precursor Pathway | MEP Pathway | MVA Pathway |
| P450 Expression | Challenging | Generally good |
| Industrial Scale-up | Well-established | Well-established |
Experimental Protocols
Protocol 1: General Microbial Fermentation for β-Fenchyl Alcohol Production
This protocol provides a general framework for the fermentation of β-fenchyl alcohol in a microbial host. Specific parameters should be optimized for the chosen strain and expression system.
1. Inoculum Preparation: a. Inoculate a single colony of the engineered microbial strain into 5 mL of appropriate seed culture medium (e.g., LB for E. coli, YPD for S. cerevisiae) containing the necessary antibiotics. b. Incubate overnight at the optimal growth temperature with shaking (e.g., 37°C for E. coli, 30°C for S. cerevisiae).
2. Fermentation: a. Inoculate a larger volume of fermentation medium (e.g., 50 mL in a 250 mL flask) with the overnight seed culture to an initial OD600 of 0.1. b. Incubate at the optimal temperature with shaking. c. When the culture reaches the mid-log phase of growth (OD600 of 0.6-0.8), induce the expression of the β-fenchyl alcohol biosynthetic pathway with the appropriate inducer (e.g., IPTG for E. coli, galactose for S. cerevisiae). d. If using a two-phase system, add a sterile organic solvent (e.g., dodecane) to the culture at a 1:10 (v/v) ratio at the time of induction. e. Continue the fermentation for a set period (e.g., 48-72 hours).
3. Sample Collection: a. At various time points post-induction, collect samples of the fermentation broth. b. If using a two-phase system, collect both the aqueous and organic phases. c. Centrifuge the samples to pellet the cells. d. Store the supernatant (and organic phase) at -20°C for later analysis.
Protocol 2: Quantification of β-Fenchyl Alcohol by GC-MS
1. Sample Preparation: a. Thaw the fermentation samples. b. To 1 mL of the supernatant (or organic phase), add a known amount of an internal standard (e.g., borneol or another structurally similar compound not produced by the host). c. Extract the β-fenchyl alcohol from the aqueous phase using an equal volume of a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases. d. Carefully transfer the organic phase to a clean vial for analysis.
2. GC-MS Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Use a suitable GC column for the separation of terpenes (e.g., a DB-5 or equivalent). c. The GC oven temperature program should be optimized to achieve good separation of β-fenchyl alcohol from other fermentation byproducts. A typical program might be:
- Initial temperature: 60°C, hold for 2 min.
- Ramp: 10°C/min to 250°C.
- Hold at 250°C for 5 min. d. The mass spectrometer should be operated in scan mode to identify the product and in selected ion monitoring (SIM) mode for accurate quantification.
3. Data Analysis: a. Identify the β-fenchyl alcohol peak based on its retention time and mass spectrum. b. Integrate the peak areas of β-fenchyl alcohol and the internal standard. c. Calculate the concentration of β-fenchyl alcohol in the sample using a pre-established calibration curve.
Mandatory Visualizations
Caption: Biosynthetic pathway of β-fenchyl alcohol and competing sterol pathway.
Caption: Troubleshooting workflow for low β-fenchyl alcohol yield.
References
- 1. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae [frontiersin.org]
- 3. Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Developing a yeast cell factory for the production of terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol Tolerance in the Yeast Saccharomyces cerevisiae Is Dependent on Cellular Oleic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. β-Fenchyl alcohol [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of Fenchyl Alcohol Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral resolution of fenchyl alcohol enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chiral stationary phase (CSP) for separating fenchyl alcohol enantiomers?
A1: Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose, are widely used for the chiral separation of a broad range of compounds, including terpene alcohols like fenchyl alcohol.[1] These CSPs offer a good balance of enantioselectivity and robustness. Coated polysaccharide-based columns are common for this type of separation.[1][2]
Q2: What are the typical mobile phases used for the chiral separation of fenchyl alcohol?
A2: For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane or heptane (B126788) with a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol, is commonly employed.[3] The ratio of the hydrocarbon to the alcohol is a critical parameter for optimizing the separation.
Q3: Can I use reversed-phase HPLC for this separation?
A3: While normal-phase is more common for this type of compound, reversed-phase HPLC can also be used with certain chiral stationary phases. This typically involves a mobile phase of water with an organic modifier like acetonitrile (B52724) or methanol. However, achieving good resolution for a relatively non-polar compound like fenchyl alcohol in reversed-phase can be more challenging.
Q4: My peaks are not baseline-resolved. What should I do?
A4: To improve resolution, you can try several approaches:
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Optimize the mobile phase composition: Small changes in the percentage of the alcohol modifier in a normal-phase system can significantly impact resolution.
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Lower the flow rate: Decreasing the flow rate can enhance separation efficiency. A flow rate of 1.0 mL/min is a common starting point for method development.
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Adjust the column temperature: Lowering the temperature often improves chiral recognition and, therefore, resolution.
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Try a different chiral stationary phase: If optimization on your current column is unsuccessful, a different polysaccharide-based or cyclodextrin-based CSP might provide the necessary selectivity.
Q5: I am observing peak tailing. What are the possible causes and solutions?
A5: Peak tailing in chiral HPLC can be caused by secondary interactions between the analyte and the stationary phase, or by column contamination. To address this, consider adding a small amount of a modifier to your mobile phase. For a neutral compound like fenchyl alcohol, this is less common, but if acidic or basic impurities are present in your sample or system, they can affect peak shape. Ensuring high purity of your solvents and sample is crucial. If the column is contaminated, a proper washing procedure as recommended by the manufacturer should be performed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Separation | Inappropriate chiral stationary phase. | Screen different types of CSPs (e.g., amylose-based, cellulose-based). |
| Incorrect mobile phase composition. | Systematically vary the ratio of hexane/heptane to alcohol modifier. | |
| Poor Resolution | Mobile phase is too strong or too weak. | Adjust the percentage of the alcohol modifier in small increments (e.g., 1-2%). |
| Flow rate is too high. | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). | |
| Column temperature is too high. | Reduce the column temperature in 5°C increments. | |
| Peak Splitting or Shouldering | Column overload. | Reduce the injection volume or the sample concentration. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column void or contamination at the inlet. | Reverse-flush the column (if permitted by the manufacturer) or replace the column. | |
| Unstable Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column equilibration is insufficient. | Equilibrate the column with the mobile phase for a sufficient time before injection. | |
| High Backpressure | Blockage in the system (e.g., frit, tubing). | Systematically check and clean or replace components. Back-flushing the column may help. |
| Sample precipitation in the mobile phase. | Ensure the sample is fully soluble in the mobile phase. |
Experimental Protocol: Chiral Resolution of Fenchyl Alcohol
This protocol provides a general methodology for the chiral separation of fenchyl alcohol enantiomers using normal-phase HPLC. Optimization will likely be required for your specific instrumentation and sample.
1. Materials and Reagents:
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Racemic fenchyl alcohol standard
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HPLC-grade n-hexane
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HPLC-grade isopropanol (IPA)
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Chiral stationary phase: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
2. Instrumentation:
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HPLC system with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (Fenchyl alcohol has a weak chromophore) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
4. Procedure:
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Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-hexane and isopropanol. Degas the mobile phase using sonication or vacuum filtration.
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Sample Preparation: Dissolve the racemic fenchyl alcohol in the mobile phase to the desired concentration. Filter the sample through a 0.45 µm syringe filter before injection.
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System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
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Injection and Data Acquisition: Inject the prepared sample and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
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Data Analysis: Identify the peaks corresponding to the two enantiomers and determine their retention times, resolution, and peak areas.
5. Representative Quantitative Data (Example):
The following table presents example data that could be obtained for the chiral separation of fenchyl alcohol under the conditions described above. Actual results may vary.
| Parameter | Value |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 9.8 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (Tf) | 1.1 |
| Theoretical Plates (N) | > 5000 |
Visualizations
Caption: Experimental workflow for chiral HPLC analysis.
References
Technical Support Center: β-Fenchyl Alcohol Work-up and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up and purification of β-fenchyl alcohol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for β-fenchyl alcohol purification.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of α- and β-fenchyl alcohol isomers. | Inappropriate solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or diethyl ether. A common starting point is a 98:2 hexane:ethyl acetate mixture. The goal is to achieve a significant difference in Rf values for the two isomers. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The weight of the adsorbent should typically be 20-50 times the weight of the sample for effective separation. | |
| Improper column packing. | Ensure the column is packed uniformly without air bubbles or channels. A "wet" slurry packing method is generally more reliable. | |
| β-Fenchyl alcohol co-elutes with other impurities. | The polarity of the impurity is very similar to β-fenchyl alcohol. | Try a different solvent system. For example, if using hexane/ethyl acetate, consider a system with a different selectivity, such as dichloromethane (B109758)/methanol for more polar compounds. |
| The impurity is a byproduct from the reaction. | Identify the byproduct if possible (e.g., by NMR or GC-MS of a crude sample). This can help in selecting a purification strategy. For example, if unreacted fenchone (B1672492) is present, it will be more polar than the fenchyl alcohols and can be separated. | |
| Product takes a very long time to elute or shows significant tailing. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system once the less polar impurities have eluted. |
| The compound may be interacting too strongly with the acidic silica (B1680970) gel. | Deactivate the silica gel by adding a small amount of triethylamine (B128534) (~0.1-1%) to the eluent. Alternatively, use a different stationary phase like alumina. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| β-Fenchyl alcohol "oils out" instead of crystallizing. | The solution is supersaturated, and the compound's melting point is below the temperature of the solution. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a pure crystal of β-fenchyl alcohol can also induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. |
| The chosen solvent is not appropriate. | Screen for a better solvent or solvent mixture. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A reported system for β-fenchyl alcohol is a mixture of benzene (B151609) and petroleum ether (1:3). | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| The purified product is still impure after recrystallization. | Impurities were trapped within the crystal lattice. | Ensure slow crystal growth to allow for the formation of a purer crystal lattice. A second recrystallization may be necessary. |
| The impurities have similar solubility to β-fenchyl alcohol in the chosen solvent. | Select a different recrystallization solvent where the solubility of the impurities is significantly different from that of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-fenchyl alcohol and what are the typical work-up challenges?
The most common laboratory synthesis of β-fenchyl alcohol is the reduction of the corresponding ketone, fenchone.[1] This reduction is often performed using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2] A primary challenge during work-up is the separation of the desired β-fenchyl alcohol from its stereoisomer, α-fenchyl alcohol, as the reduction often produces a mixture of both.[1]
Q2: How can I effectively quench a reaction after reducing fenchone with lithium aluminum hydride (LiAlH₄)?
A common and effective method is the Fieser work-up. For a reaction containing 'x' grams of LiAlH₄, cool the reaction mixture to 0°C and dilute with an inert solvent like diethyl ether. Then, slowly and sequentially add:
-
x mL of water
-
x mL of 15% aqueous sodium hydroxide
-
3x mL of water
After the additions, warm the mixture to room temperature and stir for about 15 minutes. Anhydrous magnesium sulfate (B86663) can be added to aid in drying. The resulting granular precipitate of aluminum salts can then be easily filtered off.
Q3: What is a standard work-up procedure for a sodium borohydride (NaBH₄) reduction of fenchone?
After the reaction is complete, cool the mixture in an ice bath. Slowly add ice-cold water to quench any remaining NaBH₄. The product, being a solid or an oil, may precipitate. If it is a solid, it can be collected by vacuum filtration and washed with cold water. The crude product can then be dissolved in an organic solvent like dichloromethane or diethyl ether, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
Q4: How can I separate the α- and β-fenchyl alcohol isomers?
Due to their very similar boiling points, simple fractional distillation is often ineffective for separating α- and β-fenchyl alcohol.[3] Two common and effective laboratory techniques are:
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Column Chromatography: This is a widely used method. By carefully selecting the stationary phase (typically silica gel) and the mobile phase (eluent), the isomers can be separated based on their differential adsorption.
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Selective Esterification: This method exploits the difference in reaction rates between the two isomers. β-Fenchyl alcohol has been shown to esterify more rapidly than α-fenchyl alcohol.[1] By reacting the isomeric mixture with a limited amount of an esterifying agent (like an acid anhydride), the β-isomer is preferentially converted to its ester. The resulting mixture of the β-fenchyl ester and the unreacted α-fenchyl alcohol can then be more easily separated by distillation, as the ester will have a significantly higher boiling point. The purified β-fenchyl ester can then be saponified (hydrolyzed) back to pure β-fenchyl alcohol.
Q5: What is a good starting solvent system for the column chromatography of β-fenchyl alcohol?
A good starting point for the separation of fenchyl alcohol isomers on silica gel is a non-polar solvent system with a small amount of a more polar solvent. A mixture of hexane and ethyl acetate (e.g., starting with a 95:5 ratio) is a common choice. The optimal ratio should be determined by running preliminary TLC plates to achieve good separation between the spots corresponding to the α and β isomers. An ideal Rf value for the desired β-fenchyl alcohol on TLC is typically in the range of 0.25-0.35.
Q6: How can I visualize the spots of α- and β-fenchyl alcohol on a TLC plate?
Fenchyl alcohol is not UV-active. Therefore, a chemical stain is required for visualization. Common stains that are effective for alcohols include:
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Potassium permanganate (B83412) (KMnO₄) stain: This stain reacts with oxidizable functional groups like alcohols, appearing as yellow or brown spots on a purple background.
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p-Anisaldehyde stain: This is a general-purpose stain that, upon heating, can produce colored spots for alcohols.
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Ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain: This is another general-purpose stain that is effective for visualizing a wide range of organic compounds, including alcohols.
Quantitative Data
The following table summarizes quantitative data found in the literature for a purification method involving selective esterification.
| Purification Method | Starting Material | Reagents | Key Parameter | Result | Purity of β-Fenchyl Alcohol |
| Selective Esterification and Distillation | Mixture of fenchols | Butyric anhydride, Pyridine | Reaction at 22°C for 16 hours | Isolation of β-fenchyl butyrate | 95% (after saponification) |
Experimental Protocols
Protocol 1: General Work-up for Fenchone Reduction
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Quenching: Cool the reaction vessel to 0°C in an ice-water bath. Slowly and carefully add a quenching agent. For NaBH₄ reductions, use deionized water. For LiAlH₄ reductions, follow the Fieser work-up protocol described in the FAQs.
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Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.
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Washing: Combine the organic extracts and wash sequentially with a dilute acid (e.g., 1M HCl) if the reaction was basic, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine (saturated NaCl solution).
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Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product mixture of fenchyl alcohols.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system for separation. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
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Column Packing: Prepare a silica gel column using the "wet slurry" method with the chosen eluent.
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Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Monitoring: Monitor the elution process by performing TLC analysis on the collected fractions.
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Combining Fractions: Combine the fractions that contain the pure β-fenchyl alcohol.
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Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified β-fenchyl alcohol.
Protocol 3: Purification by Fractional Distillation
This method is most effective for separating β-fenchyl alcohol from impurities with significantly different boiling points, or after selective esterification.
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are well-sealed.
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Distillation: Place the crude β-fenchyl alcohol in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently. For β-fenchyl alcohol, distillation is typically performed under reduced pressure (e.g., 10 mmHg) to lower the boiling point (around 80°C at 10 mmHg) and prevent decomposition.
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Fraction Collection: Collect the distillate in fractions based on the boiling point. Discard any initial forerun that distills at a lower temperature.
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Analysis: Analyze the collected fractions for purity using techniques like GC-MS or NMR spectroscopy.
Mandatory Visualizations
Caption: Workflow for the work-up and purification of β-fenchyl alcohol.
Caption: Troubleshooting logic for the purification of β-fenchyl alcohol.
References
stability of beta-Fenchyl alcohol under acidic and basic reaction conditions
Technical Support Center: Stability of β-Fenchyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-fenchyl alcohol. It addresses common issues encountered during experiments involving acidic and basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of β-fenchyl alcohol under acidic and basic conditions?
A1: β-Fenchyl alcohol, a bicyclic monoterpene alcohol, exhibits different stability profiles under acidic and basic conditions.
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Acidic Conditions: β-Fenchyl alcohol is susceptible to acid-catalyzed reactions, primarily dehydration to form a mixture of isomeric alkenes (fenchenes) and skeletal rearrangements (e.g., Wagner-Meerwein rearrangement).[1] The reaction rate and product distribution are highly dependent on the acid strength, temperature, and solvent.
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Basic Conditions: Alcohols, including β-fenchyl alcohol, are generally stable under basic conditions. The hydroxyl group is not a good leaving group, and therefore, β-fenchyl alcohol does not typically undergo elimination or substitution reactions in the presence of common bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). It is significantly more stable than functional groups like esters, which are readily hydrolyzed (saponified) under basic conditions.
Q2: What are the expected products of β-fenchyl alcohol dehydration under acidic conditions?
A2: The acid-catalyzed dehydration of β-fenchyl alcohol proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. This intermediate can undergo rearrangements and elimination to yield a mixture of isomeric fenchenes. The primary products are typically α-fenchene, β-fenchene, and cyclofenchene. The relative amounts of these products can vary based on the reaction conditions.
Q3: Can β-fenchyl alcohol undergo oxidation under acidic or basic conditions?
A3: Yes, β-fenchyl alcohol can be oxidized.
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Acidic Conditions: Strong oxidizing agents in acidic media, such as chromic acid (CrO₃/H₂SO₄), will oxidize β-fenchyl alcohol to its corresponding ketone, fenchone.
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Basic Conditions: While less common, oxidation can be achieved under basic conditions using specific reagents. However, β-fenchyl alcohol is generally stable towards simple basic solutions in the absence of an oxidizing agent.
Q4: How does the stability of β-fenchyl alcohol compare to its esters under basic conditions?
A4: β-Fenchyl alcohol is significantly more stable than its esters under basic conditions. Esters will undergo saponification (base-promoted hydrolysis) to yield the corresponding carboxylate salt and β-fenchyl alcohol. This difference in reactivity can be utilized in experimental design, for example, to selectively cleave a fenchyl ester while leaving the alcohol moiety intact.
Troubleshooting Guides
Issue 1: Unexpected Product Distribution in Acid-Catalyzed Dehydration
Problem: The GC-MS analysis of my β-fenchyl alcohol dehydration reaction shows an unexpected ratio of fenchene isomers, or the presence of unidentified peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Carbocation Rearrangements: The reaction conditions (temperature, acid concentration) may favor extensive Wagner-Meerwein rearrangements, leading to a complex mixture of products.[1] | Solution: Modify the reaction conditions. Lowering the temperature and using a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid) can sometimes increase the selectivity for the desired alkene.[2] |
| Isomerization of Products: The initial alkene products may isomerize under the acidic conditions, leading to a thermodynamic mixture of products over time. | Solution: Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS. This will help determine the kinetic versus thermodynamic product distribution. Consider stopping the reaction at an earlier time point if the desired kinetic product is observed. |
| Incomplete Reaction: The reaction may not have gone to completion, resulting in the presence of unreacted β-fenchyl alcohol. | Solution: Ensure the reaction is heated for a sufficient amount of time. Increase the reaction temperature or use a stronger acid if necessary, while being mindful of potential side reactions. |
| Side Reactions: Strong acids like sulfuric acid can cause charring and the formation of polymeric byproducts.[2] | Solution: Use phosphoric acid as the catalyst, which is known to produce cleaner reactions.[2] Purify the product mixture carefully using distillation or column chromatography to remove polymeric material. |
Issue 2: Low or No Reaction Under Basic Conditions
Problem: I am attempting a reaction with β-fenchyl alcohol under basic conditions, but I am recovering the starting material unchanged.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Stability of Alcohols: β-Fenchyl alcohol is generally unreactive towards bases in the absence of other reagents. | Solution: Verify that the intended reaction is feasible for an alcohol under basic conditions. For reactions requiring the deprotonation of the hydroxyl group, a much stronger base than NaOH or KOH (e.g., sodium hydride, NaH) may be necessary to form the alkoxide. |
| Poor Solubility: β-Fenchyl alcohol has low solubility in aqueous basic solutions. | Solution: Use a co-solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) to improve solubility and facilitate the reaction. |
Data Presentation
Table 1: Representative Product Distribution in Acid-Catalyzed Dehydration of β-Fenchyl Alcohol
The following table presents a hypothetical but representative product distribution for the dehydration of β-fenchyl alcohol with 85% phosphoric acid at 150°C, as analyzed by GC-MS. Actual distributions may vary.
| Compound | Retention Time (min) | Relative Abundance (%) | Key Mass Fragments (m/z) |
| α-Fenchene | 10.2 | 45 | 93, 121, 136 |
| β-Fenchene | 10.5 | 35 | 93, 121, 136 |
| Cyclofenchene | 10.8 | 15 | 93, 121, 136 |
| Unreacted β-Fenchyl Alcohol | 12.1 | 5 | 81, 95, 110, 154 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of β-Fenchyl Alcohol
This protocol describes a general procedure for the dehydration of β-fenchyl alcohol using phosphoric acid.
Materials:
-
β-Fenchyl alcohol
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether
-
Round-bottom flask, distillation apparatus, separatory funnel, heating mantle
Procedure:
-
Place β-fenchyl alcohol (1.0 eq) and 85% phosphoric acid (0.3 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Set up a simple distillation apparatus with the flask.
-
Heat the mixture to 150-160°C. The alkene products will distill as they are formed.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution in a separatory funnel to neutralize any acidic residue.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The resulting liquid is a mixture of fenchene isomers, which can be analyzed by GC-MS.
Protocol 2: GC-MS Analysis of Dehydration Products
This protocol provides general parameters for the analysis of the fenchene isomers produced.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
GC Conditions:
-
Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Visualizations
References
overcoming low yields in the synthesis of beta-Fenchyl alcohol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of β-fenchyl alcohol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to β-fenchyl alcohol?
A1: The most prevalent laboratory methods for synthesizing fenchyl alcohol involve the reduction of the corresponding ketone, fenchone (B1672492).[1] Common approaches include:
-
Catalytic Hydrogenation: This method employs catalysts like Palladium on carbon (Pd/C) in a solvent such as ethanol. It can yield (-)-β-Fenchyl alcohol with high enantiomeric excess (>90%).[2]
-
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are widely used. For greater stereoselectivity, bulkier reducing agents like L-Selectride® or K-Selectride® can be employed to favor the formation of the exo (β) isomer.[3][4]
-
Sodium in Boiling Ethanol: An older method involves the reduction of d-fenchone with sodium metal in boiling ethanol, which produces a mixture of α- and β-fenchyl alcohols.[1]
-
From Natural Terpenes: Economically significant routes utilize abundant natural terpenes like α-pinene and β-pinene from turpentine (B1165885) oil.[1] One patented method describes a one-step catalytic isomerization and hydration of pinene to produce fenchol (B156177).[5]
Q2: I'm synthesizing a tertiary β-fenchyl alcohol derivative using a Grignard reaction with fenchone, but my yields are consistently low. What are the likely causes?
A2: Low yields in Grignard reactions with sterically hindered ketones like fenchone are common. Key factors include:
-
Steric Hindrance: The bulky nature of both the fenchone and the Grignard reagent can impede the nucleophilic attack on the carbonyl carbon.
-
Enolization: The Grignard reagent can act as a base, deprotonating the acidic α-protons of fenchone to form an enolate, which will not react further to form the desired alcohol.[6]
-
Reduction: Bulky Grignard reagents can cause the reduction of the ketone to the secondary alcohol (fenchol) via a hydride transfer from the beta-carbon of the Grignard reagent.[6]
-
Impure Reagents: Grignard reactions are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and solvents are anhydrous. The magnesium turnings should be fresh or activated.[6]
Q3: How can I improve the yield of my fenchyl acetate (B1210297) synthesis?
A3: Low yields in the synthesis of fenchyl acetate via direct esterification of fenchol with acetic acid can be due to long reaction times and incomplete reactions.[7] To improve yields, consider the following:
-
Use of Acetic Anhydride (B1165640): Reacting fenchol with acetic anhydride, often with a catalyst, can lead to higher yields and product purity.[8]
-
Catalyst Selection: Lewis acids such as BF₃·Et₂O have been shown to be efficient catalysts for the acylation of terpenes.[9] A patented method utilizes sulfuric acid as a catalyst with acetic anhydride.[8]
-
Purification: After the reaction, a thorough workup involving neutralization, washing, and fractionation via a vacuum rectification tower is crucial to obtain a high-purity product.[8]
Q4: What are the best methods for purifying β-fenchyl alcohol and its derivatives, especially for separating isomers?
A4: Purification can be challenging due to the presence of stereoisomers (e.g., α- and β-fenchol) with similar boiling points.[7] Effective techniques include:
-
Fractional Distillation: While challenging for closely boiling isomers, fractional distillation under reduced pressure is a common method.[10][11]
-
Crystallization: This can be an effective method if the desired derivative is a solid. A proper solvent survey is key to finding conditions where the desired compound crystallizes out, leaving impurities in the solution.[12]
-
Chromatography: Column chromatography is a reliable method for separating isomers on a laboratory scale.[13] For analytical purposes, Gas Chromatography (GC) is often used.[14]
-
Derivative Formation: A classic technique involves converting the alcohol isomers into esters (e.g., acetates or benzoates). These ester derivatives may have more disparate boiling points, allowing for easier separation by distillation. The separated esters can then be saponified back to the individual alcohol isomers.[11]
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of Fenchone to β-Fenchyl Alcohol
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | - Extend the reaction time.- Increase the reaction temperature moderately.- Ensure the reducing agent is active and added in the correct stoichiometric amount. |
| Poor Stereoselectivity | Analyze the product mixture using GC or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of β (exo) to α (endo) isomers. | - Use a sterically hindered (bulky) reducing agent like L-Selectride® or K-Selectride® to favor attack from the less hindered face, yielding the β-isomer.[3][4] |
| Side Reactions (e.g., Dehydration) | Check for the presence of alkene byproducts (fenchene isomers) using GC-MS or NMR.[10] | - Maintain a lower reaction temperature to minimize dehydration.[10] |
| Product Loss During Workup | Analyze aqueous and organic layers post-extraction to check for product presence. | - Ensure pH is appropriate during aqueous workup to keep the alcohol in the organic phase.- Perform multiple extractions with a suitable solvent.- Optimize distillation conditions (pressure and temperature) to avoid product loss.[10] |
Problem 2: Low Yield in Grignard Synthesis of Tertiary β-Fenchyl Alcohol Derivatives
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction Fails to Initiate | Observe the magnesium turnings for signs of reaction (e.g., bubbling, heat). | - Activate magnesium turnings by crushing them to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] |
| Enolization of Fenchone | Isolate and characterize byproducts. The presence of unreacted fenchone after the Grignard reagent has been consumed is an indicator. | - Add the fenchone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize the reagent acting as a base.[6]- Consider using a different organometallic reagent that is less basic, if possible. |
| Reduction of Fenchone | Check for the presence of β-fenchyl alcohol in the product mixture using GC or NMR. | - Use a less sterically bulky Grignard reagent if the desired R-group allows.- Maintain a low reaction temperature during the addition of the ketone.[6] |
| Wurtz Coupling of Alkyl Halide | Identify hydrocarbon byproducts (R-R) in the crude product mixture. | - Add the alkyl halide slowly to the magnesium suspension to maintain a low local concentration.- Avoid excessive heating during Grignard reagent formation.[6] |
Data Presentation
Table 1: Comparison of Reducing Agents for Fenchone Reduction
| Reducing Agent | Typical Solvent | Key Characteristics | Expected Major Product | Reported Yield |
| Catalytic Hydrogenation (Pd/C) | Ethanol | High enantiomeric excess with chiral starting material.[2] | β-Fenchyl alcohol | >90%[2] |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Mild, selective for aldehydes/ketones. Less stereoselective.[15] | Mixture of α/β isomers | Varies |
| L-Selectride® / K-Selectride® | Tetrahydrofuran (B95107) (THF) | Bulky hydride, high stereoselectivity for less hindered attack.[3][4] | β-Fenchyl alcohol | High selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | Powerful, less selective, reduces many functional groups. | Mixture of α/β isomers | High conversion |
Table 2: Troubleshooting Esterification of β-Fenchyl Alcohol
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Key Improvement |
| Acylating Agent | Acetic Acid | Acetic Anhydride[8] | More reactive, drives reaction to completion. |
| Catalyst | None / Weak Acid | Sulfuric Acid[8] or BF₃·Et₂O[9] | Increases reaction rate significantly. |
| Reaction Time | Long, incomplete reaction[7] | 3 hours @ 120 °C (for a specific patented process)[8] | Faster conversion, less byproduct formation. |
| Purity (Post-Workup) | Low, difficult to separate[7] | >97% (with vacuum fractionation)[8] | Efficient purification removes unreacted starting materials and catalyst. |
Experimental Protocols
Protocol 1: Stereoselective Reduction of Fenchone using L-Selectride®
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (+)-fenchone (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.1 equivalents) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of water, followed by 3M sodium hydroxide (B78521) solution, and finally 30% hydrogen peroxide solution, while keeping the temperature low.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield β-fenchyl alcohol.
Protocol 2: Synthesis of Fenchyl Acetate using Acetic Anhydride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine β-fenchyl alcohol (1 equivalent), acetic anhydride (1.5 equivalents), and a catalytic amount of sulfuric acid (e.g., 0.08 equivalents).[8]
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 3 hours.[8]
-
Cooling & Neutralization: Cool the mixture to room temperature. Slowly add the reaction mixture to a beaker of ice water. Carefully neutralize the solution with a saturated sodium bicarbonate solution or 30% sodium hydroxide solution until effervescence ceases.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and remove the solvent using a rotary evaporator. Purify the resulting crude fenchyl acetate by vacuum distillation.[8]
Visualizations
References
- 1. (-)-beta-Fenchyl alcohol | 470-08-6 | Benchchem [benchchem.com]
- 2. beta-Fenchyl alcohol (22627-95-8) for sale [vulcanchem.com]
- 3. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. foreverest.net [foreverest.net]
- 8. CN103012130A - Method for preparing fenchyl acetate - Google Patents [patents.google.com]
- 9. Synthesis of novel acetates of beta-caryophyllene under solvent-free Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. β-Fenchyl alcohol [webbook.nist.gov]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Reaction Conditions for Beta-Fenchyl Alcohol Esterification
Welcome to the technical support center for the esterification of beta-fenchyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the esterification of this compound.
1. Low or No Ester Yield
-
Question: My reaction has resulted in a very low yield of the desired beta-fenchyl ester, or no product at all. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in a Fischer esterification of this compound is a common issue that can stem from several factors related to the reaction equilibrium, catalyst activity, and reaction conditions.
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction.[1] To favor the formation of the ester, the equilibrium must be shifted to the product side.
-
Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2]
-
Solution: Ensure the catalyst is not old or degraded. Use a sufficient catalytic amount. For a comparison of different catalyst types, refer to the data section.
-
-
Insufficient Reaction Time or Temperature: Esterification reactions can be slow, especially with sterically hindered alcohols like this compound.[3]
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Be cautious of excessively high temperatures which may lead to side reactions.
-
-
Presence of Water in Reactants: Any water present at the start of the reaction will inhibit the forward reaction.
-
Solution: Use anhydrous reactants and solvents.
-
-
2. Presence of Unreacted Starting Materials in the Final Product
-
Question: After workup, I still have significant amounts of unreacted this compound and/or carboxylic acid in my product. How can I improve the conversion?
-
Answer: The presence of starting materials in your final product indicates an incomplete reaction.
-
Driving the Equilibrium: As mentioned previously, this is often an equilibrium problem.
-
Solution: Re-run the reaction using a large excess of one reactant or by actively removing water.[1]
-
-
Purification Issues: The separation of the ester from the unreacted alcohol can be challenging due to similar polarities.
-
Solution:
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove the unreacted carboxylic acid.
-
Chromatography: Utilize column chromatography for effective separation of the ester from the unreacted this compound.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be employed.
-
-
-
3. Formation of Side Products
-
Question: I have identified unexpected peaks in my GC-MS analysis, suggesting the formation of side products. What are these and how can I avoid them?
-
Answer: Side product formation can arise from the starting materials or the reaction conditions.
-
Impurities in Starting this compound: Commercial fenchol (B156177) can be a mixture of isomers (alpha- and beta-) and may contain other terpene alcohols like borneol and terpineol, which will also undergo esterification.[3]
-
Solution: Use high-purity this compound. If this is not possible, be prepared for a more challenging purification step.
-
-
Dehydration of this compound: Although secondary alcohols are less prone to dehydration than tertiary alcohols, at high temperatures and strong acid concentrations, elimination to form an alkene (fenchene) is possible.
-
Solution: Use milder reaction conditions, such as a lower temperature or a less corrosive catalyst. Consider using a method that does not require strong acid, such as reacting with an acid anhydride (B1165640).[4]
-
-
Ether Formation: Under certain acidic conditions, self-condensation of this compound to form a di-fenchyl ether is a possibility, though less common.
-
Solution: Ensure the carboxylic acid is present in a sufficient amount to act as the primary nucleophile.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst for the esterification of this compound?
-
A1: The optimal catalyst can depend on the specific carboxylic acid being used and the desired reaction conditions. Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective.[2] Lewis acids can also be employed. For acid-sensitive substrates, using an acid anhydride with a milder catalyst like a catalytic amount of sulfuric acid or a solid acid catalyst can be a good alternative.[4]
-
-
Q2: How does the presence of alpha-fenchyl alcohol affect the reaction?
-
A2: Alpha-fenchyl alcohol, being a stereoisomer of this compound, will also undergo esterification, leading to the formation of the corresponding alpha-fenchyl ester. This will result in a mixture of isomeric esters which may be difficult to separate due to their similar physical properties. If a pure beta-fenchyl ester is required, it is crucial to start with pure this compound.
-
-
Q3: What is a typical workup procedure for a this compound esterification?
-
A3: A general workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Washing the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtering off the drying agent and concentrating the solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product by column chromatography or distillation.
-
-
-
Q4: Can I use an enzymatic approach for the esterification of this compound?
-
A4: Yes, enzymatic esterification using lipases is a viable and often more environmentally friendly alternative. Lipases can catalyze the reaction under milder conditions, often with high stereoselectivity. This can be particularly advantageous if you are working with sensitive substrates.
-
Data Presentation
Table 1: General Reaction Parameters for Fischer Esterification of Secondary Alcohols
| Parameter | Typical Range | Notes |
| Temperature (°C) | 60 - 120 | Higher temperatures increase the reaction rate but may lead to side reactions. Refluxing is common. |
| Catalyst Loading (mol%) | 1 - 10 | Relative to the limiting reagent. Higher loading can increase the rate but may complicate workup. |
| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 10:1 | Using an excess of one reactant drives the equilibrium towards the products.[1] |
| Reaction Time (h) | 2 - 24 | Dependent on temperature, catalyst, and steric hindrance of the reactants.[3] |
Table 2: Example Conditions for Fenchyl Acetate (B1210297) Synthesis via Acetic Anhydride
| Parameter | Condition | Reference |
| Reactants | Fenchol, Acetic Anhydride | [4] |
| Reactant Molar Ratio (Fenchol:Acetic Anhydride) | 1 : 0.73 (by mass ratio) | [4] |
| Catalyst | Sulfuric Acid | [4] |
| Catalyst Loading | 0.08 (by mass ratio to fenchol) | [4] |
| Temperature (°C) | 120 | [4] |
| Reaction Time (h) | 3 | [4] |
| Reported Purity | >97.0% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Acid Addition: Add the carboxylic acid (1.0 - 5.0 eq) and a suitable solvent if necessary (e.g., toluene, if using a Dean-Stark trap).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.05 eq of H₂SO₄ or p-TsOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. If using a Dean-Stark trap, monitor the collection of water.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Synthesis of Beta-Fenchyl Acetate using Acetic Anhydride (Adapted from Patent Data) [4]
-
Reactant and Catalyst Charging: In a reaction vessel, combine fenchol, acetic anhydride, and sulfuric acid in a mass ratio of 1 : 0.73 : 0.08.
-
Reaction: Heat the mixture to 120 °C and maintain for 3 hours with stirring.
-
Cooling and Neutralization: Cool the reaction mixture to below 50 °C. Neutralize the mixture by adding a 30% NaOH solution.
-
Washing: Wash the mixture with water until the pH of the washings is neutral.
-
Purification: Separate the organic layer and purify the crude fenchyl acetate by vacuum distillation to obtain the final product.
Mandatory Visualization
Caption: A generalized experimental workflow for the esterification of this compound.
Caption: A decision-making diagram for troubleshooting low yield in this compound esterification.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Beta-Fenchyl Alcohol Quantification
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of beta-fenchyl alcohol, a key fragrance and potential bioactive compound, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of validated analytical techniques, primarily focusing on Gas Chromatography (GC) due to the volatile nature of terpene alcohols. Data from studies on structurally similar compounds are presented to offer a comprehensive performance overview.
At a Glance: GC vs. HPLC for this compound Analysis
Gas Chromatography (GC) is the industry standard for the analysis of volatile compounds like this compound. Its high separation efficiency for volatile and semi-volatile compounds makes it the preferred technique. High-Performance Liquid Chromatography (HPLC), while versatile, is generally less suitable for highly volatile, low molecular weight alcohols that lack a strong UV chromophore, unless derivatization is employed.
Gas Chromatography (GC) is well-suited for separating and quantifying volatile terpenes. Common detectors include the Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, and the Mass Spectrometer (MS), which provides structural information for definitive identification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for a wide range of compounds, but its application to small, volatile alcohols like this compound is less common. Challenges include achieving adequate retention on reversed-phase columns and the lack of a strong UV chromophore for sensitive detection with standard UV detectors. Refractive Index Detection (RID) can be used, but it is less sensitive and not compatible with gradient elution.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analytical methods discussed. Data for this compound is supplemented with data from validated methods for other structurally related terpene alcohols and short-chain alcohols to provide a comparative overview.
| Parameter | GC-FID | GC-MS | RP-HPLC-RID (for short-chain alcohols) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 0.01 - 1 µg/mL | ~100 µg/mL |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL | 0.05 - 5 µg/mL | ~500 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Specificity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) | Moderate (potential for interferences) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for GC-MS and RP-HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Terpene Alcohol Quantification
This protocol is a general guideline for the quantification of this compound and other terpene alcohols.
1. Sample Preparation (Liquid Extraction):
-
Accurately weigh approximately 100 mg of the essential oil or sample containing this compound into a 10 mL volumetric flask.
-
Add a suitable solvent such as ethanol (B145695) or hexane (B92381) to dissolve the sample.
-
Add an appropriate internal standard (e.g., n-dodecane or another compound not present in the sample) of a known concentration.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Perform serial dilutions as necessary to bring the analyte concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like a DB-Wax for alternative selectivity.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (m/z of key fragments would be selected for SIM).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Refractive Index Detection (RID) for Short-Chain Alcohol Quantification
This is a general protocol for the analysis of short-chain alcohols and may require significant optimization for this compound.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-RID Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Refractive Index Detector (RID).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v). The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
RID Temperature: 35 °C.
Method Validation Workflow
The validation of an analytical method is critical to ensure its suitability for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
Signaling Pathways and Logical Relationships
The choice between analytical methods often depends on the specific requirements of the analysis, including the sample matrix and the need for qualitative versus quantitative data. The following diagram illustrates the decision-making process.
A Comparative Analysis of Beta-Fenchyl Alcohol and Borneol as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Terpene-Derived Chiral Auxiliaries
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the diverse array of chiral auxiliaries available, those derived from naturally abundant terpenes have garnered significant attention due to their rigid bicyclic structures, which provide a well-defined chiral environment. This guide presents a comparative analysis of two such terpene-derived auxiliaries: beta-fenchyl alcohol and borneol. By examining their performance in key asymmetric transformations, supported by experimental data, this document aims to provide researchers with the insights needed to make an informed selection for their synthetic strategies.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of this compound and borneol is essential for their effective application as chiral auxiliaries. These properties influence their reactivity, solubility, and the ease of attachment to and cleavage from the substrate.
| Property | (-)-beta-Fenchyl Alcohol | (-)-Borneol |
| Structure | endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
| Molar Mass | 154.25 g/mol | 154.25 g/mol |
| Appearance | White crystalline solid | White, crystalline solid |
| Melting Point | 33-36 °C | 204-208 °C |
| Boiling Point | 201-202 °C | 212 °C |
| Optical Rotation | [α]D ≈ -10° to -12° (in ethanol) | [α]D ≈ -37° (in ethanol) |
The most notable difference lies in their melting points, with borneol being a high-melting solid and this compound having a much lower melting point. This can have practical implications for handling and reaction setup. Their structural difference, specifically the placement of the methyl groups on the bicyclo[2.2.1]heptane skeleton, is the primary determinant of their differing abilities to induce stereoselectivity.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries allows for the stereocontrolled synthesis of complex cyclic systems. The performance of this compound and borneol has been evaluated in Lewis acid-catalyzed Diels-Alder reactions of their acrylate (B77674) derivatives with cyclopentadiene.
While a direct side-by-side comparative study under identical conditions is not extensively documented in publicly available literature, analysis of related experiments provides valuable insights. In general, camphor-derived auxiliaries, including borneol, have been widely used and have demonstrated good to excellent levels of diastereoselectivity in Diels-Alder reactions.[1][2] The rigid camphor (B46023) skeleton effectively shields one face of the dienophile, directing the approach of the diene.
For instance, in a typical Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate and cyclopentadiene, the diastereomeric excess (d.e.) is a key performance indicator.
| Chiral Auxiliary | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Yield |
| Borneol Derivative | Bornyl Acrylate | TiCl₄ | Moderate to High (specific data not available in comparative context) | Good |
| This compound Derivative | beta-Fenchyl Acrylate | TiCl₄ | Moderate to High (specific data not available in comparative context) | Good |
Although specific comparative data is elusive, the structural rigidity of both auxiliaries suggests they are capable of inducing significant stereocontrol. The choice between them may depend on the specific substrate and the subtle steric and electronic effects each auxiliary imparts.
Performance in Asymmetric Alkylation Reactions
The stereoselective alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenter. The esters of this compound and borneol can be converted to their corresponding enolates and subsequently alkylated.
The diastereoselectivity of these reactions is highly dependent on the structure of the chiral auxiliary, the base used for enolate formation, and the nature of the electrophile. The bulky bicyclic framework of both auxiliaries is designed to direct the incoming electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Base | Electrophile | Diastereoselectivity |
| Borneol Derivative | Bornyl Ester | LDA | Alkyl Halide | Good to Excellent |
| This compound Derivative | beta-Fenchyl Ester | LDA | Alkyl Halide | Good to Excellent |
Again, while direct comparative data is scarce, the extensive use of camphor-derived auxiliaries in asymmetric alkylations suggests that both borneol and this compound can be effective in controlling the stereochemistry of this transformation.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these chiral auxiliaries in the laboratory. Below are representative protocols for the attachment of the auxiliary to an acrylate moiety and a general procedure for the cleavage of the auxiliary after the desired asymmetric transformation.
Synthesis of Chiral Acrylates
This protocol describes a general method for the esterification of a chiral alcohol with acryloyl chloride to form the corresponding acrylate, which can be used as a dienophile in Diels-Alder reactions.
Materials:
-
Chiral alcohol (this compound or borneol)
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the chiral alcohol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure chiral acrylate.
Cleavage of the Chiral Auxiliary (Reductive Cleavage)
This protocol describes a general method for the reductive cleavage of the chiral auxiliary from an ester using lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol.
Materials:
-
Chiral ester (product from the asymmetric reaction)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral ester (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere and cool the solution to 0 °C.
-
Carefully add LiAlH₄ (1.5-2.0 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH solution, and then water again (Fieser work-up).
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Add anhydrous Na₂SO₄ and stir for an additional 15 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol product.
-
The recovered chiral auxiliary (this compound or borneol) can often be recovered from the reaction mixture by chromatography.[3]
Visualization of the Asymmetric Synthesis Workflow
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.
Conclusion
Both this compound and borneol, derived from the chiral pool of natural terpenes, serve as effective chiral auxiliaries in asymmetric synthesis. Their rigid bicyclic structures provide a robust framework for inducing stereoselectivity in a variety of reactions, including Diels-Alder cycloadditions and enolate alkylations.
References
A Comparative Guide to Determining the Enantiomeric Excess of β-Fenchyl Alcohol by Chiral Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is paramount in the fields of stereoselective synthesis, pharmaceutical development, and quality control. For chiral molecules such as the bicyclic monoterpenoid β-fenchyl alcohol, ensuring enantiomeric purity is critical to understanding its biological activity and ensuring product consistency. Chiral Gas Chromatography (GC) stands out as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.
This guide provides an objective comparison of chiral GC with other common analytical methods for determining the enantiomeric excess of β-fenchyl alcohol. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods for Enantiomeric Excess Determination
Several techniques are available for the determination of enantiomeric excess, each with its own set of advantages and limitations. Chiral GC is often favored for its high resolving power and suitability for volatile compounds like β-fenchyl alcohol.
| Method | Principle | Advantages | Limitations | Typical Performance for β-Fenchyl Alcohol |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase (CSP), leading to different retention times. | High resolution, high sensitivity, small sample volume required, suitable for volatile and thermally stable compounds.[1] | Requires analyte volatility; no information on absolute configuration without a standard. | Excellent separation on β-cyclodextrin-based columns (e.g., HP-chiral-20B). Retention times for enantiomers are distinct, allowing for accurate ee calculation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more expensive and consume larger volumes of solvents compared to GC. | Can be challenging for direct analysis of small, volatile alcohols without derivatization. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | A chiral lanthanide complex is added to the sample, inducing different chemical shifts for the protons of each enantiomer, allowing for quantification by integration. | Provides structural information; non-destructive. | Lower sensitivity and accuracy compared to chromatographic methods; requires higher sample concentrations. | Can provide a rough estimate of ee, but may suffer from peak overlap and requires careful optimization. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the excess enantiomer. | Simple and rapid measurement. | Low sensitivity; requires a pure sample; the specific rotation of the pure enantiomer must be known. | Not ideal for accurate determination of high enantiomeric excess due to its inherent limitations. |
Experimental Protocol: Chiral GC of β-Fenchyl Alcohol
This protocol is based on established methods for the chiral separation of terpene alcohols and provides a robust starting point for the analysis of β-fenchyl alcohol. The use of a β-cyclodextrin-based chiral stationary phase is crucial for achieving enantiomeric resolution.
1. Instrumentation and Materials
-
Gas Chromatograph: An Agilent Technologies GC 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: HP-chiral-20B (30 m x 0.32 mm i.d., 0.25 µm film thickness) or a similar β-cyclodextrin-based column.
-
Carrier Gas: Helium (He), high purity.
-
Sample: Racemic β-fenchyl alcohol standard and the sample of unknown enantiomeric excess, dissolved in a suitable solvent (e.g., hexane (B92381) or ethanol) at a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 100:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Temperature Program | - Initial temperature: 60 °C, hold for 1 min - Ramp 1: 2 °C/min to 120 °C - Ramp 2: 20 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Makeup Gas (He) | 30 mL/min |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
3. Sample Preparation
-
Prepare a stock solution of racemic β-fenchyl alcohol at a concentration of 1 mg/mL in hexane.
-
Prepare a dilution series of the racemic standard to establish the linear range of the detector.
-
Dissolve the sample of unknown enantiomeric excess in hexane to a concentration within the established linear range.
4. Data Analysis
-
Inject the racemic standard to determine the retention times of the two enantiomers of β-fenchyl alcohol.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
Workflow for Enantiomeric Excess Determination by Chiral GC
Caption: Experimental workflow for determining the enantiomeric excess of β-fenchyl alcohol using chiral GC.
Conclusion
Chiral Gas Chromatography is a highly effective and reliable method for determining the enantiomeric excess of volatile chiral compounds like β-fenchyl alcohol. Its high resolving power and sensitivity make it a superior choice compared to other techniques such as NMR with chiral shift reagents and polarimetry, especially when high accuracy is required. While chiral HPLC offers broader applicability to non-volatile compounds, chiral GC remains the preferred method for analytes that are amenable to gas-phase analysis. The provided experimental protocol, utilizing a β-cyclodextrin-based chiral stationary phase, offers a robust starting point for researchers to develop and validate their own methods for the enantioselective analysis of β-fenchyl alcohol and other related chiral molecules.
References
A Comparative Analysis of the Biological Activities of α- and β-Fenchyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchyl alcohol, a bicyclic monoterpenoid, exists as two primary isomers: α-fenchyl alcohol and β-fenchyl alcohol. These isomers, while structurally similar, exhibit distinct biological activities that are of growing interest in the fields of pharmacology and drug development. This guide provides a comprehensive comparison of the known biological activities of α- and β-fenchyl alcohol, supported by available experimental data and detailed methodologies for key assays. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Comparative Summary of Biological Activities
While direct comparative studies quantifying the biological activities of α- and β-fenchyl alcohol are limited in the existing literature, a compilation of individual studies allows for a qualitative and semi-quantitative assessment. The primary biological activities attributed to these isomers include antimicrobial, antioxidant, and anti-inflammatory effects.
Data Presentation
The following tables summarize the reported biological activities for each isomer based on available research. It is important to note that the absence of a reported activity for a particular isomer does not definitively indicate a lack of that activity, but rather a potential gap in the current body of research.
Table 1: Antimicrobial Activity of α- and β-Fenchyl Alcohol
| Isomer | Target Organism(s) | Observed Effect | Reference(s) |
| α-Fenchyl alcohol | Candida albicans | Antifungal, inhibition of biofilm and hyphae formation.[1] | [1] |
| Various bacteria | General antibacterial activity.[2][3] | [2][3] | |
| β-Fenchyl alcohol | Various pathogens | Antimicrobial effects.[4] | [4] |
| Candida albicans | Antifungal, inhibition of biofilm and hyphae formation.[1] | [1] | |
| Rumen microbes | Strong inhibitory effect on microbial activity.[1] | [1] |
Table 2: Antioxidant and Anti-inflammatory Activities of α- and β-Fenchyl Alcohol
| Isomer | Activity | Method(s) | Key Findings | Reference(s) |
| α-Fenchyl alcohol | Antioxidant | Not specified in available abstracts | Reported to possess antioxidant properties.[2] | [2] |
| Anti-inflammatory | Not specified in available abstracts | Reported to have anti-inflammatory effects. | ||
| β-Fenchyl alcohol | Antioxidant | Not specified in available abstracts | Reported to possess antioxidant properties.[2] | [2] |
| Anti-inflammatory | Not specified in available abstracts | Indicated to have anti-inflammatory properties.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of compounds like fenchyl alcohol.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (α- or β-fenchyl alcohol) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth with inoculum, no test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared to a specific absorbance at a given wavelength (e.g., 517 nm).
-
Sample Preparation: Various concentrations of the test compound (α- or β-fenchyl alcohol) are prepared in methanol.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the specified wavelength using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages
This in vitro assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (α- or β-fenchyl alcohol) for a specific duration.
-
Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway involved in the anti-inflammatory activity of fenchyl alcohol isomers and a general workflow for assessing their biological activities.
Caption: Potential anti-inflammatory mechanism of fenchyl alcohol isomers.
Caption: General workflow for comparing biological activities.
Conclusion
Both α- and β-fenchyl alcohol isomers have demonstrated promising biological activities, particularly in the antimicrobial and antioxidant realms. While current research provides a foundational understanding, there is a clear need for direct, quantitative comparative studies to elucidate the specific contributions of each isomer to the observed effects. Such studies would be invaluable for guiding future research and development efforts aimed at harnessing the therapeutic potential of these naturally occurring monoterpenoids. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and execute such comparative investigations.
References
A Spectroscopic Showdown: Differentiating Fenchyl Alcohol Stereoisomers
A detailed comparative analysis of the spectroscopic signatures of endo- and exo-fenchyl alcohol, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and characterization.
Fenchyl alcohol, a bicyclic monoterpenoid, exists as two primary stereoisomers: the endo and exo forms. While possessing the same molecular formula and connectivity, their distinct spatial arrangements of the hydroxyl group give rise to subtle yet significant differences in their spectroscopic properties. This guide provides a detailed comparison of these stereoisomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Comparative Spectroscopic Data
The key to differentiating the fenchyl alcohol stereoisomers lies in the careful analysis of their spectral data. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | endo-Fenchyl Alcohol (α-Fenchol) | exo-Fenchyl Alcohol (β-Fenchol) |
| H-2 | ~3.9 ppm | ~3.6 ppm |
| Methyl Protons | ~0.9 - 1.2 ppm | ~0.8 - 1.1 ppm |
| Other Protons | ~1.3 - 2.1 ppm | ~1.2 - 2.0 ppm |
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | endo-Fenchyl Alcohol (α-Fenchol) | exo-Fenchyl Alcohol (β-Fenchol) |
| C-2 (CH-OH) | ~77 ppm | ~82 ppm |
| Methyl Carbons | ~19 - 30 ppm | ~20 - 31 ppm |
| Other Carbons | ~20 - 50 ppm | ~21 - 51 ppm |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | endo-Fenchyl Alcohol | exo-Fenchyl Alcohol | Characteristic Vibration |
| O-H | ~3350 cm⁻¹ (broad) | ~3360 cm⁻¹ (broad) | O-H stretch (hydrogen-bonded) |
| C-H | ~2960 - 2870 cm⁻¹ | ~2960 - 2870 cm⁻¹ | C-H stretch (alkane) |
| C-O | ~1050 cm⁻¹ | ~1040 cm⁻¹ | C-O stretch |
Mass Spectrometry (MS)
Table 4: Major Mass-to-Charge Ratios (m/z) and Relative Intensities (%)
| m/z | endo-Fenchyl Alcohol | exo-Fenchyl Alcohol | Possible Fragmentation |
| 154 (M⁺) | Low intensity | Low intensity | Molecular Ion |
| 136 | Moderate intensity | Moderate intensity | [M-H₂O]⁺ |
| 121 | High intensity | High intensity | [M-H₂O-CH₃]⁺ |
| 81 | High intensity | High intensity | Further fragmentation |
| 71 | Moderate intensity | Moderate intensity | Further fragmentation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the fenchyl alcohol isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-100 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid fenchyl alcohol is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the fenchyl alcohol isomer in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-200 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Experimental Workflow and Logic
The differentiation of fenchyl alcohol stereoisomers follows a logical spectroscopic workflow.
Caption: Workflow for the spectroscopic identification of fenchyl alcohol stereoisomers.
This comprehensive guide equips researchers with the necessary data and methodologies to confidently distinguish between endo- and exo-fenchyl alcohol. The subtle differences in their spectroscopic fingerprints, particularly in the NMR spectra, provide a robust basis for their unambiguous identification, which is critical for applications in drug development, flavor and fragrance industries, and fundamental chemical research.
A Comparative Guide to Chiral Auxiliaries: β-Fenchyl Alcohol vs. Evans Auxiliaries
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity in the formation of new stereocenters. Among the myriad of options available to researchers and drug development professionals, Evans auxiliaries have long been considered the gold standard due to their high degree of stereocontrol and broad applicability.[1] This guide provides a detailed performance comparison between the well-established Evans auxiliaries and the terpene-derived β-fenchyl alcohol, supported by available experimental data and detailed protocols.
While Evans auxiliaries are extensively documented across a range of asymmetric transformations, quantitative performance data for β-fenchyl alcohol is notably less prevalent in the scientific literature. This guide reflects the available information, highlighting the strengths and documented applications of each auxiliary.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of Evans auxiliaries in key asymmetric reactions. Due to a significant lack of published data for β-fenchyl alcohol in asymmetric aldol (B89426) and alkylation reactions, a direct quantitative comparison in these areas is not currently feasible.
Table 1: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Benzaldehyde (B42025) | >99:1 (syn) | 80-90 |
| Propionyl | Isovaleraldehyde | >99:1 (syn) | 85-95 |
| Acetyl | Benzaldehyde | >95:5 (syn) | 75-85 |
Table 2: Performance of Evans Auxiliaries in Asymmetric Alkylation Reactions
| N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Benzyl bromide | >99:1 | 90-95[1] |
| Propionyl | Allyl iodide | 98:2 | 61-77[2] |
| Butyryl | Methyl iodide | >98:2 | 88-94 |
Table 3: Performance of β-Fenchyl Alcohol and Evans Auxiliaries in the Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) |
| (1R)-endo-(+)-Fenchyl alcohol | Cyclopentadiene (B3395910) | Acrylate (B77674) | Et₂AlCl | 98% | Not Reported |
| (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | N-Crotonyl | Et₂AlCl | >99:1 (endo) | 81 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Asymmetric Diels-Alder Reaction with (1R)-endo-(+)-Fenchyl Acrylate
This protocol describes the Lewis acid-promoted Diels-Alder reaction between the acrylate ester of (1R)-endo-(+)-fenchyl alcohol and cyclopentadiene.
Materials:
-
(1R)-endo-(+)-Fenchyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of (1R)-endo-(+)-fenchyl acrylate (1.0 eq.) in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.
-
Freshly cracked cyclopentadiene (3.0 eq.) is added to the solution.
-
Diethylaluminum chloride (1.1 eq.) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the Diels-Alder adduct.
Protocol 2: Asymmetric Aldol Reaction with an Evans Auxiliary
This procedure details the formation of a syn-aldol product using an N-propionyl Evans auxiliary and benzaldehyde.[3]
Materials:
-
(S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq.)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq.)
-
Triethylamine (Et₃N, 1.2 eq.)
-
Benzaldehyde (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
pH 7 phosphate (B84403) buffer
-
Methanol (B129727)/Hydrogen peroxide solution
Procedure:
-
To a solution of the N-propionyl oxazolidinone in anhydrous DCM at -78 °C, dibutylboron triflate is added, followed by the dropwise addition of triethylamine.
-
The resulting solution is stirred for 30 minutes, after which benzaldehyde is added.
-
The reaction mixture is stirred at -78 °C for 20 minutes, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of pH 7 phosphate buffer and methanol.
-
A solution of hydrogen peroxide in methanol is added, and the mixture is stirred for 1 hour.
-
The volatile materials are removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Protocol 3: Asymmetric Alkylation of an Evans Auxiliary
This protocol describes the highly diastereoselective benzylation of an N-propionyl Evans auxiliary.[1][4]
Materials:
-
(S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq.)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq.)
-
Benzyl bromide (1.2 eq.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of the N-propionyl oxazolidinone in anhydrous THF is cooled to -78 °C.
-
NaHMDS is added dropwise, and the resulting enolate solution is stirred for 30 minutes.
-
Benzyl bromide is added, and the reaction is stirred for 2-4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the underlying principles of stereochemical control for both β-fenchyl alcohol and Evans auxiliaries in their respective reactions.
Conclusion
This guide demonstrates that Evans auxiliaries exhibit consistently high levels of diastereoselectivity and yield across a range of important asymmetric reactions, solidifying their status as a reliable and versatile tool in organic synthesis. The wealth of available data and established protocols allows for predictable outcomes and straightforward implementation.
In contrast, while β-fenchyl alcohol, a readily available chiral molecule from the chiral pool, has been employed as a chiral auxiliary, there is a notable scarcity of comprehensive performance data, particularly for asymmetric aldol and alkylation reactions. The available data for the Diels-Alder reaction shows excellent diastereoselectivity, suggesting its potential in this specific application. However, for a broader application in asymmetric synthesis, further research and publication of performance data are necessary to enable a more complete and direct comparison with the well-established Evans auxiliaries. For researchers and professionals in drug development, the choice between these auxiliaries will likely depend on the specific transformation, the need for predictable and high stereoselectivity, and the availability of established procedures.
References
Comparative Analysis of Analytical Methods for the Quantification of β-Fenchyl Alcohol in Complex Matrices
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of β-fenchyl alcohol in complex mixtures such as essential oils, pharmaceutical formulations, and biological samples. The selection of an appropriate analytical method is critical for accurate quantification, ensuring product quality, and meeting regulatory requirements. This document outlines the experimental protocols and validation parameters for both methods to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to β-Fenchyl Alcohol Analysis
β-Fenchyl alcohol is a monoterpenoid and an isomer of fenchol.[1][2][3][4] It is a constituent of various essential oils and is known for its characteristic aroma. Accurate and precise quantification of β-fenchyl alcohol is essential in the quality control of natural products, fragrance industry, and in the development of pharmaceuticals where it might be an active ingredient or an excipient. Due to the complexity of the matrices in which β-fenchyl alcohol is often found, a robust and validated analytical method is imperative.
Methodology Comparison: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques for the separation and quantification of chemical compounds. The choice between them often depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase through a solid stationary phase. For a non-chromophoric compound like β-fenchyl alcohol, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or a Corona Charged Aerosol Detector (CAD) is often necessary. Alternatively, coupling with a mass spectrometer (LC-MS) provides high selectivity and sensitivity.
Gas Chromatography (GC)
GC is ideally suited for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Given that β-fenchyl alcohol is a volatile alcohol, GC is a common and effective method for its analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Workflow
The general workflow for the analysis of β-fenchyl alcohol in a complex mixture using either HPLC or GC is depicted below.
Experimental Protocols
Detailed methodologies for both the proposed HPLC and a standard GC method are provided below.
HPLC Method Protocol (Hypothetical)
-
Instrumentation : HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV detector following derivatization.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 20 µL.
-
Detector : Refractive Index Detector (RID), temperature maintained at 35 °C.
-
Standard Preparation : Prepare a stock solution of β-fenchyl alcohol (1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation : Extract the complex mixture with a suitable solvent (e.g., methanol), followed by centrifugation and filtration through a 0.45 µm syringe filter. If the concentration is too high, dilute the extract with the mobile phase.
GC-FID Method Protocol
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID), an autosampler, and a split/splitless injector.
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector Temperature : 280 °C.
-
Injection Mode : Split (e.g., 50:1 split ratio).
-
Injection Volume : 1 µL.
-
Standard Preparation : Prepare a stock solution of β-fenchyl alcohol (1 mg/mL) in a suitable solvent like hexane (B92381) or ethanol. Prepare calibration standards by serial dilution.
-
Sample Preparation : Dilute the complex mixture in the same solvent used for the standards. If necessary, perform a liquid-liquid extraction to isolate the volatile components. Filter the sample through a 0.45 µm syringe filter.
Method Validation and Performance Comparison
Method validation is crucial to ensure that the analytical method is suitable for its intended purpose.[5] The following table summarizes the typical performance data for the HPLC and GC-FID methods for the analysis of β-fenchyl alcohol.
| Validation Parameter | HPLC-RID (Hypothetical Data) | GC-FID (Typical Data) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range | 10 - 500 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 2.5 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL | 0.7 µg/mL |
| Specificity/Selectivity | Moderate (co-elution possible) | High (good resolution of isomers) |
| Run Time | ~15 min | ~25 min |
Logical Relationships in Method Validation
The validation of an analytical method involves a series of interconnected experiments to demonstrate its reliability.
Conclusion and Recommendations
Both HPLC and GC are viable techniques for the quantification of β-fenchyl alcohol in complex mixtures.
-
GC-FID is generally the preferred method due to its high sensitivity, specificity for volatile compounds, and the ability to separate isomers effectively. It is a robust and well-established technique for the analysis of essential oils and other volatile natural products.
-
HPLC-RID can be a suitable alternative, particularly when GC is not available or when the sample matrix contains non-volatile components that could interfere with GC analysis. However, it generally offers lower sensitivity and may be more prone to interferences from co-eluting compounds. The use of more advanced detectors like CAD or MS can significantly improve the performance of the HPLC method.
The choice of method should be based on the specific analytical requirements, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Regardless of the chosen method, thorough validation is essential to ensure the reliability of the results.
References
A Comparative Analysis of the Antimicrobial Efficacy of Beta-Fenchyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antimicrobial efficacy of beta-fenchyl alcohol against other well-established antimicrobial agents, with a focus on Tea Tree Oil (TTO) and its primary active component, terpinen-4-ol. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Introduction to this compound
This compound is a monoterpenoid alcohol that is a constituent of some essential oils.[1] Terpenoids, a large and diverse class of naturally occurring organic chemicals, have garnered significant interest for their wide range of biological activities, including antimicrobial properties.[2] This guide delves into the specific antimicrobial performance of this compound, providing a comparative context for its potential applications in drug development and research.
Comparative Antimicrobial Efficacy: Quantitative Data
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and its comparators against key pathogenic microorganisms.
Table 1: Antibacterial Efficacy (MIC)
| Microorganism | This compound (µg/mL) | Tea Tree Oil (% v/v) | Terpinen-4-ol (% v/v) |
| Staphylococcus aureus | 128[1] | 0.25 - 1.0[3][4] | 0.25[5] |
| Escherichia coli | Data Not Available | 0.5 - 2.0[3] | 0.31 - 2.50[6] |
Table 2: Antifungal Efficacy (MIC)
| Microorganism | This compound (%) | Tea Tree Oil (% v/v) | Terpinen-4-ol (% v/v) |
| Candida albicans | 0.1 - 0.3[7] | 0.03 - 0.5[3][4] | 0.06[8] |
Experimental Protocols
The data presented in this guide is predominantly based on standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for the broth microdilution method, a common technique used to determine MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound) is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microorganism suspension. A growth control well (microorganism without antimicrobial agent) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: After incubation, the plate is visually inspected or read using a spectrophotometer to determine the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This concentration is recorded as the MIC.
Mechanism of Action: A Comparative Overview
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. While the specific signaling pathways for this compound are not as extensively studied as those for Tea Tree Oil, a general understanding can be derived from its chemical class.
This compound: Proposed Mechanism of Action
As a monoterpenoid alcohol, this compound likely exerts its antimicrobial effects through mechanisms common to this class of compounds. These include:
-
Disruption of Cell Membrane: The lipophilic nature of terpenes allows them to partition into the lipid bilayer of microbial cell membranes, leading to increased membrane fluidity and permeability. This disrupts essential cellular processes and can lead to leakage of intracellular components.
-
Enzyme Inhibition: Terpenoids can interact with and inhibit the function of membrane-bound and intracellular enzymes that are vital for microbial survival.
-
Gene Regulation: In the case of Candida albicans, fenchyl alcohol has been shown to downregulate genes associated with hyphal formation and biofilm development, which are key virulence factors.[7]
Tea Tree Oil: Established Mechanism of Action
The antimicrobial action of Tea Tree Oil is well-documented and primarily attributed to its ability to compromise the integrity of the microbial cytoplasmic membrane.[8][9] This leads to:
-
Loss of Membrane Potential: TTO disrupts the electrochemical gradient across the cell membrane.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and molecules, such as potassium ions and nucleic acids.[9]
-
Inhibition of Respiration: TTO can inhibit the respiratory chain enzymes located in the cell membrane.[2]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed and established antimicrobial mechanisms.
References
- 1. This compound (22627-95-8) for sale [vulcanchem.com]
- 2. Determining the Antimicrobial Actions of Tea Tree Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dynamics and mechanism of the antimicrobial activity of tea tree oil against bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains | MDPI [mdpi.com]
- 5. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic β-Fenchyl Alcohol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules like β-Fenchyl alcohol is a critical parameter in drug development and fine chemical synthesis, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Nuclear Magnetic Resonance (TMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information at the atomic level, making it an ideal method for assessing the purity of synthetic β-Fenchyl alcohol. This guide provides a comparative analysis of β-Fenchyl alcohol and its common impurities using NMR data, alongside a detailed experimental protocol for purity determination.
Comparative Analysis of β-Fenchyl Alcohol and Common Impurities
The primary impurities in the synthesis of β-Fenchyl alcohol are often its stereoisomer, α-Fenchyl alcohol, and the precursor ketone, Fenchone. The distinct chemical environments of the protons and carbons in these molecules lead to unique and identifiable signals in their respective ¹H and ¹³C NMR spectra.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of β-Fenchyl Alcohol and Common Impurities in CDCl₃
| Assignment | β-Fenchyl Alcohol (exo) | α-Fenchyl Alcohol (endo) | Fenchone |
| CH-OH | ~3.2-3.5 (m) | ~3.6-3.9 (m) | - |
| Bridgehead CH | ~1.7-1.9 (m) | ~1.6-1.8 (m) | ~1.8-2.0 (m) |
| CH₂ | ~1.2-1.8 (m) | ~1.1-1.9 (m) | ~1.5-2.1 (m) |
| CH₃ | ~0.8-1.2 (s, s, s) | ~0.9-1.3 (s, s, s) | ~1.0-1.2 (s, s, s) |
| OH | Variable | Variable | - |
Note: Chemical shifts are approximate and can vary based on concentration and solvent. "s" denotes a singlet and "m" denotes a multiplet.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of β-Fenchyl Alcohol and Common Impurities in CDCl₃
| Carbon Assignment | β-Fenchyl Alcohol (exo) | α-Fenchyl Alcohol (endo) | Fenchone |
| C=O | - | - | ~220 |
| CH-OH | ~82 | ~76 | - |
| Quaternary C | ~48, ~40 | ~49, ~42 | ~50, ~44 |
| Bridgehead CH | ~50 | ~51 | ~58 |
| CH₂ | ~38, ~26, ~21 | ~39, ~31, ~20 | ~40, ~32, ~22 |
| CH₃ | ~28, ~26, ~21 | ~29, ~25, ~17 | ~29, ~25, ~19 |
Note: These values are compiled from various spectral data sources and may have slight variations.
The key diagnostic signals for differentiating β-Fenchyl alcohol from its common impurities are:
-
Fenchone: The presence of a signal in the ~220 ppm region of the ¹³C NMR spectrum is a clear indicator of the presence of the ketone impurity. In the ¹H NMR, the absence of the characteristic alcohol proton (CH-OH) signal and the hydroxyl proton (OH) signal distinguishes it from the fenchyl alcohols.
-
α-Fenchyl Alcohol: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (CH-OH) is a key differentiator. In the exo isomer (β-Fenchyl alcohol), this proton is typically found more upfield compared to the endo isomer (α-Fenchyl alcohol). Similarly, the corresponding carbon signal in the ¹³C NMR spectrum for the exo isomer appears at a higher chemical shift (more downfield) than the endo isomer.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a synthetic β-Fenchyl alcohol sample using NMR spectroscopy.
Caption: Workflow for NMR-based purity assessment of β-Fenchyl alcohol.
Experimental Protocol for Quantitative NMR (qNMR) Analysis
This protocol outlines the steps for determining the purity of a synthetic β-Fenchyl alcohol sample using quantitative ¹H NMR (qNMR) with an internal standard.
1. Materials and Instrumentation
-
Synthetic β-Fenchyl alcohol sample
-
High-purity internal standard (e.g., dimethyl sulfone, 1,4-dioxane, or maleic acid). The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)
-
Analytical balance
-
NMR tubes
2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the synthetic β-Fenchyl alcohol sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard and add it to the same vial.
-
Record the exact masses of both the sample and the internal standard.
-
Dissolve the mixture in approximately 0.6-0.7 mL of the deuterated solvent.
-
Ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature.
-
Acquire a standard ¹H NMR spectrum to identify the signals of β-Fenchyl alcohol, the internal standard, and any potential impurities.
-
For quantitative analysis, set the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation and accurate integration).
-
Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.
-
-
Acquire the quantitative ¹H NMR spectrum.
4. Data Processing and Purity Calculation
-
Process the acquired spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of β-Fenchyl alcohol (e.g., the CH-OH proton) and a signal from the internal standard (e.g., the singlet for dimethyl sulfone).
-
Calculate the purity of the β-Fenchyl alcohol sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of β-Fenchyl alcohol (154.25 g/mol )
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the β-Fenchyl alcohol sample
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard (usually ≥ 99.5%)
-
By following this guide, researchers can confidently assess the purity of their synthetic β-Fenchyl alcohol, ensuring the quality and reliability of their subsequent experiments and applications.
Navigating the Matrix: A Comparative Guide to the Quantification of β-Fenchyl Alcohol in Essential Oils
For researchers, scientists, and drug development professionals working with essential oils, accurate quantification of specific bioactive compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of β-fenchyl alcohol, a monoterpenoid alcohol found in various essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark, and exploring alternative techniques.
At a Glance: GC-MS vs. Alternatives for β-Fenchyl Alcohol Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile compounds like β-fenchyl alcohol in the complex matrix of essential oils, offering high separation efficiency and definitive compound identification.[1] However, other techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) present viable alternatives with their own distinct advantages.
| Feature | GC-MS | GC-FID | HPLC-MS/MS |
| Principle | Separates compounds based on volatility and mass-to-charge ratio. | Separates compounds based on volatility and detects them by burning in a flame. | Separates compounds based on polarity and detects them by mass-to-charge ratio. |
| Selectivity | High (mass spectral data provides structural information). | Moderate (based on retention time). | High to Very High (parent and fragment ion information). |
| Sensitivity | High | Good | Very High |
| Quantification | Excellent, especially in Selected Ion Monitoring (SIM) mode. | Excellent, wide linear range. | Excellent, particularly with Multiple Reaction Monitoring (MRM). |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | Moderate | Very High |
| Sample Preparation | Relatively simple (dilution). | Relatively simple (dilution). | Can be more complex, may require derivatization for some terpenes. |
Quantitative Performance Comparison
The following tables summarize typical validation parameters for the quantification of terpene alcohols using GC-MS, GC-FID, and HPLC-MS/MS. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
Table 1: GC-MS Method Validation Parameters for Terpene Alcohols [2][3]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.12 - 5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Table 2: GC-FID Method Validation Parameters for Terpene Alcohols
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 10% |
Table 3: HPLC-MS/MS Method Validation Parameters for Monoterpene Alcohols [4]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 22 - 197 ng/L (in urine, demonstrating high sensitivity) |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Table 4: Concentration of β-Fenchyl Alcohol in Selected Essential Oils Determined by GC-MS
| Essential Oil | Concentration of β-Fenchyl Alcohol (%) |
| Origanum vulgare (Oregano) | Major component[5][6][7] |
| Thymus species | Present[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of β-fenchyl alcohol in essential oils.
GC-MS Protocol for β-Fenchyl Alcohol Quantification (Adapted from Fenchone Method)[2]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in a suitable solvent (e.g., hexane (B92381) or ethanol) and make up to the mark.
-
Prepare a series of calibration standards of β-fenchyl alcohol in the same solvent, covering the expected concentration range in the samples.
-
Add a suitable internal standard (e.g., n-tridecane or borneol) to both samples and standards to a final concentration of 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for β-fenchyl alcohol (e.g., m/z 81, 95, 121, 139) and the internal standard.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of β-fenchyl alcohol to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of β-fenchyl alcohol in the samples from the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between the different techniques, the following diagrams are provided.
Conclusion and Recommendations
The choice of analytical technique for the quantification of β-fenchyl alcohol in essential oils depends on the specific research or quality control objectives.
-
GC-MS remains the recommended method for accurate and reliable quantification, especially when definitive identification is required. The use of SIM mode enhances sensitivity and selectivity, making it suitable for the analysis of low-concentration analytes in complex matrices.[1][9]
-
GC-FID is a robust and cost-effective alternative for routine quality control applications where the identity of β-fenchyl alcohol has been previously confirmed. Its high throughput and wide linear range are advantageous for analyzing a large number of samples.[9]
-
HPLC-MS/MS is an emerging and powerful technique that offers exceptional sensitivity and selectivity.[4] While less common for volatile terpene analysis due to the need for specialized ionization techniques (like Atmospheric Pressure Chemical Ionization - APCI) and potential for more complex sample preparation, it holds promise for the simultaneous analysis of a broad range of compounds, including both volatile and non-volatile components, in a single run.[1]
For researchers and drug development professionals, cross-validation of methods is advisable when transitioning between techniques or comparing data from different analytical platforms to ensure data integrity and consistency. The development of a fully validated HPLC-MS/MS method for β-fenchyl alcohol in essential oils would be a valuable contribution to the field, offering a high-throughput and highly sensitive alternative to traditional GC-based methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of monoterpene alcohols in urine by HPLC-FLD combined with ESI-MS detection after online-solid phase extraction of the monoterpene-coumarincarbamate derivates. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical composition and bioactivity of different oregano (Origanum vulgare) extracts and essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oregano - Wikipedia [en.wikipedia.org]
- 8. GC-MS analysis and in vitro antioxidant and enzyme inhibitory activities of essential oil from aerial parts of endemic Thymus spathulifolius Hausskn. et Velen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
Safety Operating Guide
Proper Disposal of beta-Fenchyl Alcohol: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of beta-Fenchyl alcohol, a common reagent in research and development, particularly within the fragrance and pharmaceutical industries. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as a skin and eye irritant and is a combustible liquid.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for the specific formulation in use.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[2][3][4]
-
Skin and Body Protection: A lab coat is required.[2][3][4] In cases of potential splashing, additional protective clothing may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, must follow a structured and regulated process. Direct disposal down the drain or in regular trash is strictly prohibited to prevent environmental contamination and potential damage to plumbing systems.[5][6][7]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional, all waste containing this compound should be treated as hazardous chemical waste.[8][9]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Improper mixing can lead to hazardous reactions. It should be collected separately in a designated container.
Step 2: Waste Collection and Storage
-
Container Selection: Use a clean, compatible, and properly sealed container for waste collection. The container should be made of a material that will not react with this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the first drop of waste was added.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be inspected weekly for any signs of leakage.[10]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8][10] Do not overfill the container; leave adequate headspace for vapor expansion.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institution's EHS guidelines), contact your facility's Environmental Health and Safety department to arrange for pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is crucial for regulatory compliance.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before they can be considered non-hazardous.[8]
-
Rinsate Collection: The rinsate from the triple-rinsing procedure must be collected and disposed of as hazardous waste.[8]
-
Final Disposal of Rinsed Containers: Once triple-rinsed, the container labels should be defaced or removed, and the container can then be disposed of as regular non-hazardous waste or recycled, in accordance with institutional policies.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1632-73-1 | [1][3] |
| Molecular Formula | C10H18O | [3][11] |
| Molecular Weight | 154.25 g/mol | [3][11] |
| Appearance | White solid | [2] |
| Melting Point | 39 - 45 °C | [4] |
| Boiling Point | 201 - 202 °C | [2] |
| Flash Point | 73 °C (163.4 °F) | [2] |
| Solubility | Insoluble in water | [12] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. acs.org [acs.org]
- 6. aurochemicals.com [aurochemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. This compound | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prod.adv-bio.com [prod.adv-bio.com]
Personal protective equipment for handling beta-Fenchyl alcohol
Essential Safety and Handling Guide for beta-Fenchyl Alcohol
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. While some sources do not classify this compound as a hazardous substance, other safety data sheets (SDS) indicate that it can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, a cautious approach and adherence to the following personal protective equipment (PPE) and handling protocols are strongly recommended.
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.
| PPE Category | Required Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | Wear chemical splash goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[4] |
| Body Protection | Laboratory Coat | A 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against accidental skin contact.[4][5] |
| Respiratory Protection | Respirator (If Necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] If ventilation is inadequate or aerosols/dust are generated, a NIOSH-approved respirator is required.[2][4] |
Operational Plan: Safe Handling Protocol
Adherence to a standardized workflow is crucial for minimizing risks when working with this compound.
Preparation:
-
Ventilation: Ensure a chemical fume hood or other local exhaust ventilation is operational before starting work.[2][6]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and unobstructed.[1][6]
-
PPE: Put on all required PPE as detailed in the table above.
-
Handling: Conduct all manipulations, such as weighing and transferring, within the fume hood to minimize inhalation exposure.[4] Avoid generating dust or aerosols.[2]
During the Procedure:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the work area.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][7]
After the Procedure:
-
Decontamination: Clean the work area thoroughly.
-
Storage: Store this compound in a tightly-closed container in a cool, dry, and well-ventilated place.[1][2][7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling.[1][2]
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Type | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] If irritation persists, seek medical attention.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If symptoms persist, consult a physician.[8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Get medical attention if symptoms occur.[1] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible material like sand, diatomite, or universal binders.[2][6]
-
Collect: Sweep or scoop up the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[6]
-
Clean: Clean the spill area thoroughly.
Disposal Protocol: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification and disposal.[1][7]
-
Solid Waste: Collect any unused this compound and contaminated disposable items (e.g., gloves, paper towels, absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Do not dispose of this compound down the drain or into waterways.[6][7] Collect in a designated hazardous waste container.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
